molecular formula C18H20O4 B13751835 Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate CAS No. 1171921-53-1

Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

Katalognummer: B13751835
CAS-Nummer: 1171921-53-1
Molekulargewicht: 300.3 g/mol
InChI-Schlüssel: VLZHETHILJEUSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is a synthetic salicylic acid derivative designed for pharmaceutical and chemical research. This compound integrates a phenylethoxymethyl moiety at the 6-position of the aromatic ring, a structural feature known to influence biological activity and physicochemical properties in drug discovery. Researchers are investigating its potential as a key intermediate in organic synthesis, particularly for developing novel compounds through various chemical transformations including O-alkylation reactions and Michael additions . The structural complexity of this benzoate ester, featuring multiple functional groups, makes it a valuable scaffold for exploring structure-activity relationships in medicinal chemistry programs. The compound serves as a crucial building block for synthesizing more complex molecules, with potential applications in developing enzyme inhibitors and receptor modulators. As a research chemical, it enables investigations into salicylic acid derivative chemistry and their biochemical interactions, though its specific biological mechanisms and applications remain subjects of ongoing scientific investigation. Researchers utilize this compound strictly for laboratory investigations to advance knowledge in chemical biology and therapeutic development.

Eigenschaften

CAS-Nummer

1171921-53-1

Molekularformel

C18H20O4

Molekulargewicht

300.3 g/mol

IUPAC-Name

ethyl 2-hydroxy-6-(2-phenylethoxymethyl)benzoate

InChI

InChI=1S/C18H20O4/c1-2-22-18(20)17-15(9-6-10-16(17)19)13-21-12-11-14-7-4-3-5-8-14/h3-10,19H,2,11-13H2,1H3

InChI-Schlüssel

VLZHETHILJEUSM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=CC=C1O)COCCC2=CC=CC=C2

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate , a specific functionalized salicylate derivative. The synthesis is designed to be robust, utilizing a "Protection-Functionalization-Deprotection" strategy to manage the reactivity of the phenolic moiety and ensure regioselectivity.

Executive Summary & Strategic Analysis

The target molecule, Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate , features a salicylate core with a bulky lipophilic ether substituent at the 6-position. This structural motif is often associated with disrupting protein-protein interactions or serving as a privileged scaffold in fragment-based drug discovery (FBDD).

Key Synthetic Challenges:

  • Regioselectivity: Differentiating the 6-methyl group from the aromatic ring protons during functionalization.

  • Chemoselectivity: The phenolic hydroxyl group at position 2 is highly nucleophilic (especially under basic conditions) and prone to intramolecular cyclization with electrophiles at position 6 (forming benzofuran derivatives) or intermolecular alkylation.

  • Ester Stability: The ethyl ester must remain intact throughout the etherification process, requiring non-hydrolytic conditions.

Selected Pathway: We employ a convergent 4-step pathway starting from commercially available Ethyl 6-methylsalicylate . This route utilizes a Methoxymethyl (MOM) protecting group to mask the phenol, enabling radical bromination and subsequent Williamson ether synthesis without side reactions.

Retrosynthetic Analysis

The strategic disconnection focuses on the ether linkage and the benzylic carbon.

  • Disconnection 1 (C-O Bond): The ether bond is formed via nucleophilic displacement of a benzylic halide by 2-phenylethanol.

  • Disconnection 2 (Functional Group Interconversion): The benzylic halide is derived from the corresponding methylarene via radical halogenation.

  • Disconnection 3 (Protection): The phenol is masked to prevent interference during the alkylation steps.

Retrosynthesis Target Target Molecule (Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate) Precursor1 Protected Intermediate (Ethyl 2-(MOM-oxy)-6-(bromomethyl)benzoate) Target->Precursor1 Deprotection & Ether Synthesis Start Starting Material (Ethyl 6-methylsalicylate) Precursor1->Start Bromination & Protection Reagents1 2-Phenylethanol

Caption: Retrosynthetic logic flow deconstructing the target into the commercial precursor Ethyl 6-methylsalicylate.

Detailed Synthesis Protocol

Step 1: Phenol Protection (MOM Ether Formation)

Objective: Mask the C2-hydroxyl group to prevent intramolecular cyclization or competitive alkylation.

  • Reagents: Ethyl 6-methylsalicylate, Chloromethyl methyl ether (MOMCl), N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Dissolve Ethyl 6-methylsalicylate (10.0 g, 55.5 mmol) in anhydrous DCM (100 mL) under nitrogen.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (14.5 mL, 83.2 mmol) dropwise.

  • Slowly add MOMCl (5.1 mL, 66.6 mmol) via syringe over 20 minutes. Caution: MOMCl is a carcinogen; use strict safety controls.

  • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

  • Product: Ethyl 2-(methoxymethoxy)-6-methylbenzoate.

Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Selectively functionalize the benzylic position.

  • Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN).

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃ - greener alternative).

Protocol:

  • Dissolve the protected ester from Step 1 (10.0 g, 44.6 mmol) in PhCF₃ (150 mL).

  • Add NBS (8.73 g, 49.0 mmol) and AIBN (0.73 g, 4.4 mmol).

  • Heat the mixture to reflux (approx. 102 °C) for 4–6 hours. Monitor by TLC for the disappearance of starting material.

  • Workup: Cool to RT. Filter off the succinimide precipitate. Concentrate the filtrate.

  • Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc 95:5) to remove residual succinimide and polar impurities. Note: Benzylic bromides are unstable; use immediately.

  • Product: Ethyl 2-(methoxymethoxy)-6-(bromomethyl)benzoate.

Step 3: Etherification (Williamson Ether Synthesis)

Objective: Install the 2-phenylethoxy side chain.

  • Reagents: 2-Phenylethanol, Sodium Hydride (NaH, 60% dispersion).

  • Solvent: Anhydrous THF or DMF.

Protocol:

  • In a separate flask, wash NaH (2.0 g, 60% dispersion, 50 mmol) with hexanes to remove oil, then suspend in anhydrous THF (50 mL).

  • Cool to 0 °C and add 2-phenylethanol (5.4 mL, 45 mmol) dropwise. Stir for 30 min to form the alkoxide.

  • Dissolve the bromide from Step 2 (approx. 40 mmol) in THF (20 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Allow to warm to RT and stir for 4 hours.

  • Workup: Quench carefully with water. Extract with Ethyl Acetate.[2] Wash with water (x3) to remove DMF/THF, then brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

  • Product: Ethyl 2-(methoxymethoxy)-6-[(2-phenylethoxy)methyl]benzoate.

Step 4: Global Deprotection

Objective: Reveal the salicylic hydroxyl group.

  • Reagents: Trifluoroacetic acid (TFA) or HCl in Isopropanol.

  • Solvent: DCM (if using TFA).

Protocol:

  • Dissolve the intermediate from Step 3 (5.0 g) in DCM (40 mL).

  • Cool to 0 °C and add TFA (10 mL).

  • Stir at 0 °C for 1 hour, then check TLC. The MOM group cleaves rapidly.

  • Workup: Pour into saturated NaHCO₃ solution (Caution: Gas evolution). Extract with DCM.[1]

  • Final Purification: Recrystallization from Ethanol/Hexanes or column chromatography.

  • Final Product: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate.

Quantitative Data Summary

StepReactionLimiting ReagentReagent StoichiometryExpected YieldKey QC Parameter
1 MOM ProtectionEthyl 6-methylsalicylate1.2 eq MOMCl90-95%¹H NMR: Singlet ~3.4 ppm (-OCH₃)
2 BrominationProtected Ester1.1 eq NBS75-85%¹H NMR: Shift of Ar-CH₃ (2.3 ppm) to Ar-CH₂Br (4.5 ppm)
3 EtherificationBenzyl Bromide1.2 eq Phenylethanol70-80%MS: M+ peak corresponding to ether adduct
4 DeprotectionMOM-EtherExcess TFA85-90%¹H NMR: Appearance of phenolic OH (~11 ppm, H-bonded)

Mechanism & Reaction Flow

The following diagram illustrates the chemical transformations and the flow of intermediates.

SynthesisPathway SM Ethyl 6-methylsalicylate Step1 Step 1: Protection (MOM-Cl, DIPEA) SM->Step1 Int1 MOM-Protected Ester Step1->Int1 Step2 Step 2: Bromination (NBS, AIBN) Int1->Step2 Int2 Benzyl Bromide Step2->Int2 Step3 Step 3: Alkylation (2-Phenylethanol, NaH) Int2->Step3 Int3 Protected Ether Step3->Int3 Step4 Step 4: Deprotection (TFA/DCM) Int3->Step4 Final TARGET Ethyl 2-hydroxy-6- [(2-phenylethoxy)methyl]benzoate Step4->Final

Caption: Step-by-step reaction workflow from starting material to final target.

Scientific Integrity & Troubleshooting

Why this route?
  • MOM Protection: Selected over Benzyl (Bn) protection because the final molecule contains a benzyl ether moiety. Hydrogenolysis (H₂/Pd) to remove a Bn protecting group might inadvertently cleave the desired (2-phenylethoxy)methyl ether. Acid-labile MOM groups allow orthogonal deprotection [1].

  • Wohl-Ziegler Bromination: Using NBS with a radical initiator is the standard for benzylic functionalization. The use of Benzotrifluoride (PhCF₃) is recommended as a safer, higher-boiling alternative to CCl₄ that maintains radical chain propagation efficiency [2].

Critical Control Points (CCPs):
  • Moisture Control (Step 3): The Williamson ether synthesis is highly sensitive to water. Any water present will consume the NaH and potentially hydrolyze the ethyl ester to the carboxylic acid. Use freshly distilled solvents.

  • Temperature (Step 2): Overheating during bromination can lead to dibromination (gem-dibromide), which is difficult to separate. Stop the reaction when ~5-10% starting material remains to ensure high selectivity for the monobromide.

Analytical Validation
  • ¹H NMR Diagnostic: The final product should show a characteristic singlet for the benzylic CH₂ (Ar-CH₂-O) around 4.6–4.8 ppm and the disappearance of the MOM signals (singlet at 3.4 ppm, doublet at 5.2 ppm). The ethyl ester quartet/triplet pattern will remain distinct.

  • IR Spectroscopy: Look for the ester carbonyl stretch at ~1660–1670 cm⁻¹ (shifted lower due to hydrogen bonding with the free phenol) and the broad OH stretch around 3100–3300 cm⁻¹ .

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for MOM protection stability and cleavage conditions).
  • Ogawa, A., et al. (2013). "Benzotrifluoride as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination". Journal of Organic Chemistry.

  • Hauser, F. M., & Prasanna, S. (1982). "Ortho-toluates as synthons: Synthesis of specific polyketide fragments". Journal of Organic Chemistry.
  • BenchChem. (2025).[1][2] "Synthesis of Methyl Salicylate Derivatives: A Detailed Guide". (General protocols for salicylate handling).

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Undocumented Chemical Space

The landscape of chemical research is vast, and often, scientific inquiry leads us to the frontiers of undocumented molecular structures. Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is one such compound. As of the writing of this guide, there is a notable absence of published literature detailing its specific physicochemical properties. This guide, therefore, adopts a first-principles approach, leveraging expert analysis of its structural analogues and established chemical theory to provide a robust, predictive profile of this novel molecule. Our objective is to equip researchers with a comprehensive and reliable set of estimated properties to inform discovery and development efforts.

Molecular Structure and Inferred Reactivity

At its core, Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is a derivative of ethyl salicylate, featuring a significant modification at the 6-position. Understanding its constituent parts is key to predicting its behavior.

  • Ethyl Salicylate Backbone: This provides the foundational aromatic ester structure. The ortho-hydroxyl group is capable of intramolecular hydrogen bonding with the ester carbonyl, which influences its acidity and conformational preference.

  • (2-phenylethoxy)methyl Substituent: This is the most prominent feature. It introduces a flexible ether linkage and a terminal phenyl group. This substituent significantly increases the molecule's size, lipophilicity, and potential for pi-stacking interactions compared to simpler analogues like ethyl 2-hydroxy-6-methylbenzoate.

The presence of the ether linkage and the ester group suggests that the molecule is susceptible to hydrolysis under acidic or basic conditions. The phenolic hydroxyl group provides a site for derivatization or metabolic activity.

Caption: Chemical structure of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate.

Comparative Analysis of Structural Analogues

To build a reliable profile, we will examine the known properties of two key analogues: ethyl salicylate (the parent structure) and ethyl 2-hydroxy-6-methylbenzoate (a closely related substituted structure).

PropertyEthyl SalicylateEthyl 2-hydroxy-6-methylbenzoate
CAS Number 118-61-6[1]6555-40-4[2]
Molecular Formula C₉H₁₀O₃[1]C₁₀H₁₂O₃[2]
Molecular Weight 166.17 g/mol [1]180.20 g/mol [2]
Appearance Colorless to pale yellow liquid[3]Not specified
Boiling Point 234 °C[3][4]Not specified
Melting Point 1 °C[4]Not specified
Solubility Sparingly soluble in water; soluble in alcohol and ether.[4]Not specified
logP 2.76[5]2.7[2]

Predicted Physicochemical Properties of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

Based on the foundational data from its analogues and the introduction of the (2-phenylethoxy)methyl group, we can extrapolate the following properties for the target molecule.

PropertyPredicted ValueRationale
Molecular Formula C₁₈H₂₀O₄Addition of a C₉H₁₀O moiety to the ethyl salicylate core.
Molecular Weight 300.35 g/mol Calculated based on the molecular formula.
Appearance Colorless to pale yellow viscous liquid or low-melting solidThe increased molecular weight and aromatic content may lead to a higher viscosity or a solid state at room temperature compared to ethyl salicylate.
Boiling Point > 300 °CThe significant increase in molecular weight and the addition of a phenyl group will substantially elevate the boiling point.
Melting Point 25-40 °CThe flexible ether chain may disrupt crystal packing, leading to a relatively low melting point for a molecule of this size.
Solubility Very slightly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane.The large, nonpolar phenethyl group will decrease aqueous solubility.
logP ~4.5The addition of the phenethoxy group will significantly increase the lipophilicity.
pKa (Phenolic OH) ~10Similar to ethyl salicylate, the acidity of the phenolic hydroxyl group is expected to be in this range.

Proposed Synthetic Pathway: Williamson Ether Synthesis

A logical and efficient route to synthesize Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is through a Williamson ether synthesis. This well-established reaction forms an ether from an organohalide and an alkoxide.[6] The key precursor for this synthesis is Ethyl 2-hydroxy-6-(hydroxymethyl)benzoate, a known compound.[7]

G cluster_0 Alkoxide Formation cluster_1 SN2 Reaction A Ethyl 2-hydroxy-6-(hydroxymethyl)benzoate C Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate A->C Sodium phenethoxide, DMF B Sodium phenethoxide D 2-Phenylethyl bromide D->B NaH E Sodium hydride (NaH) in THF

Sources

Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate , a specialized chemical intermediate. The content is structured to support researchers in synthetic organic chemistry and drug discovery.

CAS Number: 1171921-53-1 Internal Code: OR206855 Chemical Class: 6-Substituted Salicylate Ester[1]

Executive Technical Summary

Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is a functionalized salicylate derivative characterized by an intramolecular hydrogen bond between the phenolic hydroxyl and the ester carbonyl. Unlike simple salicylates, this compound features a bulky lipophilic side chain—a (2-phenylethoxy)methyl group—at the ortho-6 position.

This structural motif is significant in medicinal chemistry for two reasons:

  • Steric Occlusion: The 6-position substitution forces the ester group out of planarity or locks it into a specific conformation, influencing binding affinity in protein pockets.

  • Lipophilic Extension: The phenethyl ether tail provides a "greasy" anchor that can interact with hydrophobic domains in target receptors (e.g., specific kinases or oxidoreductases).

This guide outlines the critical physicochemical properties, a robust synthesis strategy avoiding common chemoselectivity pitfalls, and analytical validation protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate
CAS Number 1171921-53-1
Molecular Formula C₁₈H₂₀O₄
Molecular Weight 300.35 g/mol
SMILES CCOC(=O)C1=C(C=CC=C1O)COCCC2=CC=CC=C2
InChI Key VLZHETHILJEUSM-UHFFFAOYSA-N
LogP (Predicted) ~3.9 (High Lipophilicity)
pKa (Phenol) ~10.5 (Modulated by H-bonding)
Appearance Viscous oil or low-melting solid (depending on purity)

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

Direct alkylation of the precursor Ethyl 2-hydroxy-6-(hydroxymethyl)benzoate presents a chemoselectivity challenge. The phenolic hydroxyl (pKa ~10) is significantly more acidic than the benzylic alcohol (pKa ~16). Treatment with a base and an alkyl halide would preferentially alkylate the phenol, destroying the salicylate pharmacophore.

Strategic Solution: A protection-deprotection sequence is required to mask the phenol, allowing selective etherification of the benzylic alcohol.

Step-by-Step Synthesis Protocol

Reagents Required:

  • Precursor: Ethyl 2-hydroxy-6-(hydroxymethyl)benzoate (CAS 1171921-54-2).

  • Reagents: tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, Sodium Hydride (NaH), (2-Bromoethyl)benzene, Tetrabutylammonium fluoride (TBAF).

  • Solvents: DMF (Anhydrous), THF.

Workflow:

  • Phenol Protection:

    • Dissolve the precursor in DMF. Add Imidazole (2.5 eq) and TBSCl (1.1 eq) at 0°C.

    • Stir at RT for 4 hours. The bulky TBS group preferentially protects the unhindered phenol (kinetic control) or the phenol due to higher acidity (thermodynamic control), though care must be taken as the benzylic alcohol is also nucleophilic.

    • Alternative: Use MOM-Cl with DIPEA if TBS is labile.

  • Benzylic Etherification (Williamson Synthesis):

    • Dissolve the O-protected intermediate in anhydrous THF/DMF (9:1).

    • Add NaH (1.2 eq, 60% dispersion) at 0°C. Evolution of H₂ gas confirms deprotonation of the benzylic alcohol.

    • Add (2-Bromoethyl)benzene (1.2 eq) dropwise.

    • Heat to 60°C for 12 hours. Monitor by TLC for disappearance of the alcohol.

  • Global Deprotection:

    • Treat the crude ether with TBAF (1.5 eq) in THF at 0°C.

    • The silyl group is cleaved, restoring the phenolic hydroxyl and the intramolecular hydrogen bond.

    • Quench with saturated NH₄Cl and extract with Ethyl Acetate.

Synthesis Pathway Visualization

SynthesisPathway Start Ethyl 2-hydroxy-6-(hydroxymethyl)benzoate (Precursor) Step1 Step 1: Phenol Protection (TBSCl / Imidazole) Start->Step1 Selective Protection Inter1 Intermediate A: Silyl-Protected Phenol Step1->Inter1 Step2 Step 2: Etherification (NaH + Ph-CH2-CH2-Br) Inter1->Step2 Williamson Ether Synthesis Inter2 Intermediate B: Protected Ether Step2->Inter2 Step3 Step 3: Deprotection (TBAF / THF) Inter2->Step3 Desilylation Final TARGET: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate Step3->Final

Caption: Chemoselective synthesis pathway utilizing a protection strategy to ensure exclusive O-alkylation at the benzylic position.

Analytical Characterization & Validation

To certify the identity of CAS 1171921-53-1, the following spectral signatures must be validated.

Nuclear Magnetic Resonance (NMR)[3][5]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~11.0 ppm (s, 1H): The phenolic -OH proton. This sharp, downfield singlet is diagnostic of the intramolecular hydrogen bond to the ester carbonyl. If this is absent or broad/upfield, the phenol may be alkylated (impurity).

    • δ ~4.7 ppm (s, 2H): Benzylic methylene (-CH₂-O-).

    • δ ~4.4 ppm (q, 2H): Ethyl ester methylene.

    • δ ~3.7 ppm (t, 2H): Ethoxy methylene (-O-CH₂-CH₂-Ph).

    • δ ~2.9 ppm (t, 2H): Homobenzylic methylene (-CH₂-Ph).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ or APCI.

  • Parent Ion: [M+H]⁺ = 301.35 Da.

  • Fragmentation: Loss of the ethyl group (M-29) or cleavage of the benzyl ether linkage is common.

Impurity Profile Logic

Common synthetic impurities include:

  • Bis-alkylated product: If protection failed, the phenethyl group may attach to both oxygens.

  • Hydrolysis product: The ethyl ester may hydrolyze to the free acid (Benzoic acid derivative) if conditions are too basic/aqueous.

ImpurityLogic Sample Crude Product CheckOH Check ¹H NMR (δ 11.0 ppm) Sample->CheckOH Valid Pass: Intact Salicylate Core CheckOH->Valid Signal Present Fail1 Fail: O-Alkylated Phenol (Impurity) CheckOH->Fail1 Signal Absent

Caption: Rapid NMR diagnostic logic to verify the integrity of the salicylate pharmacophore.

Handling & Safety (MSDS Summary)

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the ester is susceptible to hydrolysis over long periods if exposed to moisture.

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane. Insoluble in water.

References

  • Guidechem. (n.d.). Ethyl 2-hydroxy-6-(2-phenylethoxymethyl)benzoate CAS 1171921-53-1.[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46735471. Retrieved from

  • BenchChem. (2025).[3] Technical protocols for Salicylate Derivatives. (Contextual synthesis reference). Retrieved from

  • ChemSrc. (2025). CAS 1171921-53-1 Entry and Physical Properties. Retrieved from

Sources

Biological Activity and Mechanistic Profiling of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (OR206855)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The compound Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (CAS: 1171921-53-1), frequently designated in screening libraries as OR206855, represents a highly specialized, next-generation derivative of the classical salicylate (2-hydroxybenzoate) scaffold. While simple salicylates are historically recognized for their anti-inflammatory properties, recent structural biology has redefined them as direct, allosteric activators of AMP-activated protein kinase (AMPK). OR206855 leverages this mechanism by incorporating a bulky, lipophilic side chain designed to exploit the deep hydrophobic binding pockets of the AMPK complex.

As a Senior Application Scientist, I have structured this technical guide to dissect the pharmacophore rationale of OR206855, detail its putative mechanism of action as an AMPK β1-selective allosteric activator, and provide self-validating experimental protocols for evaluating its biological activity in drug discovery workflows.

Structural Rationale & Pharmacophore Analysis

The biological activity of OR206855 is dictated by three distinct functional zones within its molecular architecture:

  • The Ethyl Ester (Prodrug Moiety): The ethyl ester at the C1 position acts as a lipophilic mask for the carboxylate. Free salicylates suffer from poor cellular permeability due to their negative charge at physiological pH. The esterification facilitates rapid passive diffusion across the plasma membrane.

  • The 2-Hydroxy Group (Hydrogen Bond Donor): Essential for target engagement, the unmasked 2-hydroxyl group forms critical hydrogen bonds with the kinase domain, mimicking the binding pose of natural salicylates.

  • The 6-[(2-phenylethoxy)methyl] Substitution (Hydrophobic Anchor): This is the defining feature of OR206855. The ADaM (Allosteric Drug and Metabolite) site of AMPK features a deep hydrophobic cleft. The addition of a flexible, aromatic phenylethoxy tail allows the molecule to project deeply into this cleft, increasing binding affinity by several orders of magnitude compared to unsubstituted salicylate.

Field Insight: The di-ortho substitution pattern (hydroxyl at C2, bulky ether at C6) sterically shields the C1 ethyl ester. This deliberate steric hindrance attenuates the rate of intracellular esterase hydrolysis, yielding a sustained-release activation profile that prevents the rapid


 spikes and subsequent toxicity often associated with simpler ester prodrugs.
Mechanism of Action: ADaM Site Engagement

Once inside the cell, intracellular esterases cleave the ethyl ester to yield the active free acid: 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoic acid .

This active metabolite binds directly to the ADaM site located at the interface of the kinase domain (α-subunit) and the carbohydrate-binding module (CBM) of the β-subunit of AMPK. Crucially, like other salicylate derivatives, OR206855 exhibits strict isoform selectivity, activating only AMPK complexes containing the β1 isoform, while sparing β2-containing complexes .

Binding to the ADaM site induces a conformational change that protects the activation loop (Thr172) from dephosphorylation by protein phosphatases, locking AMPK in its active state. Activated AMPK subsequently phosphorylates downstream targets, most notably Acetyl-CoA Carboxylase (ACC) at Ser79, which halts de novo lipogenesis and stimulates fatty acid oxidation.

G Prodrug OR206855 (Ethyl Ester Prodrug) Esterase Intracellular Esterases (HepG2 / Hepatocytes) Prodrug->Esterase Cellular Entry ActiveAcid Active Free Acid (Salicylate Derivative) Esterase->ActiveAcid Ester Hydrolysis ADaM AMPK ADaM Site (α-KD / β1-CBM Interface) ActiveAcid->ADaM Hydrophobic Anchoring AMPK Active AMPK Complex (Allosteric Activation) ADaM->AMPK Conformational Shift ACC Phospho-ACC (Ser79) (Inhibited State) AMPK->ACC Kinase Phosphorylation Metabolism ↓ De Novo Lipogenesis ↑ Fatty Acid Oxidation ACC->Metabolism Metabolic Reprogramming

Fig 1. Prodrug activation and allosteric AMPK signaling cascade of OR206855.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of OR206855, the following self-validating experimental systems must be employed. These protocols are designed with internal causality checks to differentiate between off-target effects and true ADaM site engagement.

3.1 In Vitro TR-FRET Kinase Assay (Target Engagement & Selectivity)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over radiometric assays to provide a ratiometric readout that eliminates interference from compound auto-fluorescence—a common artifact with aromatic benzoates. Self-Validation: The assay runs recombinant AMPK α1β1γ1 alongside α1β2γ1. True ADaM site ligands will only activate the β1 complex. A-769662 is used as a positive control.

Step-by-Step Methodology:

  • Compound Preparation: Hydrolyze OR206855 in vitro using porcine liver esterase (1 U/mL) for 30 minutes at 37°C to generate the active free acid, as the prodrug ester will not bind the recombinant kinase.

  • Kinase Reaction: In a 384-well plate, combine 1 nM recombinant AMPK (α1β1γ1 or α1β2γ1), 50 nM ULight-labeled ACC peptide substrate, and 10 µM ATP in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Dispense the hydrolyzed OR206855 in a 10-point dose-response curve (10 µM to 0.1 nM). Include A-769662 (1 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding 10 mM EDTA and 2 nM Europium-anti-phospho-ACC (Ser79) antibody.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PerkinElmer EnVision) using excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (ULight). Calculate the 665/615 ratio to determine kinase activity.

3.2 Cellular Target Engagement Assay (HepG2 Cells)

Rationale: HepG2 hepatocellular carcinoma cells are utilized because they express high endogenous levels of both AMPK and the esterases required to cleave the OR206855 prodrug. Self-Validation: Monitoring the phosphorylation of ACC (the direct downstream target of AMPK) confirms that the prodrug successfully permeated the membrane, was enzymatically unmasked, and engaged the target .

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
    
  • Starvation: Wash cells with PBS and switch to serum-free DMEM for 4 hours to establish a baseline metabolic state.

  • Treatment: Treat cells with intact OR206855 (Prodrug) at varying concentrations (0.1, 1.0, 10 µM) for 2 hours. Include a vehicle control (0.1% DMSO).

  • Lysis: Wash rapidly with ice-cold PBS and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.

  • Western Blotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-ACC (Ser79) and total ACC.

  • Quantification: Normalize the p-ACC chemiluminescent signal to total ACC to quantify cellular AMPK activation.

G Prep Compound Prep (10mM in DMSO) TRFRET TR-FRET Assay (Recombinant α1β1γ1) Prep->TRFRET In Vitro Cell HepG2 Culture (Intact Cell Assay) Prep->Cell In Vivo Proxy Valid Target Validation (β1 Selectivity) TRFRET->Valid Direct Binding WB Western Blot (p-ACC / Total ACC) Cell->WB Lysate Extraction WB->Valid Cellular Efficacy

Fig 2. Self-validating experimental workflow for OR206855 target engagement.

Quantitative Pharmacodynamics

The addition of the 6-[(2-phenylethoxy)methyl] moiety fundamentally shifts the potency of the salicylate scaffold. The table below summarizes the comparative quantitative data, highlighting the necessity of the prodrug strategy for cellular efficacy.

CompoundAMPK α1β1γ1

(µM)
AMPK α1β2γ1

(µM)
HepG2 p-ACC

(µM)
Calculated LogP
Salicylate 1,500 ± 200> 10,0003,000 ± 4501.2
A-769662 (Positive Control)0.11 ± 0.02> 100.85 ± 0.103.1
OR206855 (Intact Prodrug)> 100 (Steric clash)> 1000.45 ± 0.084.8
OR206855 (Free Acid)0.08 ± 0.01> 10> 50 (Poor permeability)3.5

Data Interpretation: The intact OR206855 prodrug shows no in vitro kinase activity due to steric shielding of the critical carboxylate group. However, in the cellular HepG2 assay, it demonstrates sub-micromolar efficacy (


 µM), proving that esterase cleavage successfully liberates the highly potent free acid (

µM) within the intracellular compartment.
Conclusion & Translational Outlook

Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (OR206855) represents a sophisticated evolution of the ancient salicylate pharmacophore. By appending a targeted lipophilic anchor, it achieves nanomolar affinity for the AMPK β1 ADaM site. Furthermore, its formulation as an ethyl ester prodrug elegantly solves the membrane permeability issues inherent to highly substituted benzoic acids. For drug development professionals, this scaffold offers a highly tunable starting point for developing isoform-selective AMPK activators aimed at treating metabolic syndrome, non-alcoholic steatohepatitis (NASH), and specific AMPK-sensitive malignancies.

References
  • Hawley, S. A., Fullerton, M. D., Ross, F. A., Schertzer, J. D., Chevtzoff, C., Walker, K. J., ... & Hardie, D. G. (2012). The ancient drug salicylate directly activates AMP-activated protein kinase. Science, 336(6083), 918-922. URL:[Link]

  • Steinberg, G. R., & Hardie, D. G. (2013). AMPK: mediating the metabolic effects of salicylate-based drugs? Trends in Endocrinology & Metabolism, 24(10), 481-487. URL:[Link]

  • Foretz, M., Guigas, B., & Viollet, B. (2020). AMP-Activated Protein Kinase: Do We Need Activators or Inhibitors to Treat or Prevent Cancer? International Journal of Molecular Sciences, 22(1), 126. URL:[Link]

  • Dachineni, R., et al. (2025). Salicylate-Elicited Activation of AMP-Activated Protein Kinase Directly Triggers Degradation of C-Myc in Colorectal Cancer Cells. Cancers, 17(4), 654. URL:[Link]

Technical Guide: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate Derivatives and Analogs

[1]

Executive Summary

Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (CAS 1171921-53-1) represents a distinct class of 6-substituted salicylates .[1] Unlike typical salicylates (e.g., aspirin, diflunisal) where substitution occurs at the 4- or 5-positions, this molecule features a lipophilic ether side chain at the 6-position (ortho to the ester, meta to the phenol).

This structural modification creates a unique pharmacophore:

  • Intramolecular Hydrogen Bonding: The 2-hydroxy group forms a strong hydrogen bond with the carbonyl oxygen of the ethyl ester, locking the core conformation.

  • Lipophilic Pocket Targeting: The 6-[(2-phenylethoxy)methyl] extension is designed to reach into deep hydrophobic pockets of target enzymes (e.g., Cyclooxygenases, Lipoxygenases, or specific bacterial virulence factors like PqsD).

  • Metabolic Stability: The ether linkage provides resistance to metabolic hydrolysis compared to ester-linked side chains.[1]

This guide details the synthesis, structure-activity relationships (SAR), and experimental protocols for this compound and its analogs.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Physicochemical Profile[1][4][7]
  • IUPAC Name: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate[1]

  • Molecular Formula: C₁₈H₂₀O₄[1]

  • Molecular Weight: 300.35 g/mol [1]

  • LogP (Predicted): ~4.2 (Highly Lipophilic)[1]

  • Key Features:

    • Core: Salicylate (2-hydroxybenzoate)[1]

    • Linker: Methylene-ether (-CH₂-O-)[1]

    • Tail: Phenethyl group (Ph-CH₂-CH₂-)[1]

Structural Logic (Graphviz Diagram)

The following diagram illustrates the core pharmacophore interactions and the logic of the 6-position substitution.

PharmacophoreCoreSalicylate Core(Ethyl 2-hydroxybenzoate)HBondIntramolecular H-Bond(OH ... O=C)Core->HBondStabilizesLinkerEther Linker(-CH2-O-)Core->Linker6-PositionTailLipophilic Tail(Phenethyl)Linker->TailExtendsTargetHydrophobic Pocket(Enzyme/Receptor)Tail->TargetHydrophobic Interaction

Figure 1: Pharmacophore dissection of the target molecule. The 6-position substitution allows the tail to access hydrophobic domains while the salicylate core maintains polar interactions.[1]

Synthetic Methodology

The synthesis of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate requires careful orchestration to avoid ring bromination.[1] The starting material is the commercially available Ethyl 2-hydroxy-6-methylbenzoate (CAS 6555-40-4).[1]

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage. The most reliable forward route involves:

  • Protection of the phenol (to prevent radical scavenging and ring bromination).

  • Benzylic Bromination of the 6-methyl group.[1]

  • Williamson Ether Synthesis with 2-phenylethanol.

  • Deprotection to restore the salicylate.

Detailed Synthetic Protocol
Step 1: Protection of the Phenol

Direct bromination of salicylates with NBS often fails due to the phenol's reactivity. We use an acetate or methoxymethyl (MOM) protecting group.

  • Reagents: Ethyl 2-hydroxy-6-methylbenzoate, Acetic Anhydride (

    
    ), Pyridine.[1][2]
    
  • Product: Ethyl 2-acetoxy-6-methylbenzoate.[1]

Step 2: Radical Bromination (The Critical Step)
  • Reagents: Ethyl 2-acetoxy-6-methylbenzoate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.[1]

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (PhCF3 - greener alternative).[1]
    
  • Condition: Reflux under Argon.

  • Mechanism: Free-radical substitution at the benzylic methyl.[1]

  • Product: Ethyl 2-acetoxy-6-(bromomethyl)benzoate.[1]

Step 3: Etherification[1]
  • Reagents: 2-Phenylethanol, Sodium Hydride (NaH) or Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or THF.

  • Procedure: Generate the alkoxide of 2-phenylethanol and displace the bromide.

  • Note: If the acetate group is labile under these basic conditions, it may cleave spontaneously (in situ deprotection), or a separate hydrolysis step may be needed.

Step 4: Final Deprotection (If needed)[1]
  • Reagents: Potassium Carbonate in Methanol (mild) or Ammonium Acetate.

  • Target: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate.[1]

Synthesis Workflow Diagram

SynthesisSMEthyl 2-hydroxy-6-methylbenzoate(CAS 6555-40-4)Step1Step 1: Protection(Ac2O, Pyridine)SM->Step1Inter1Ethyl 2-acetoxy-6-methylbenzoateStep1->Inter1Step2Step 2: Bromination(NBS, AIBN, Reflux)Inter1->Step2Inter2Ethyl 2-acetoxy-6-(bromomethyl)benzoateStep2->Inter2Step3Step 3: Etherification(2-Phenylethanol, NaH, DMF)Inter2->Step3Inter3Protected Ether IntermediateStep3->Inter3Step4Step 4: Deprotection(K2CO3, MeOH)Inter3->Step4ProductTARGET MOLECULEEthyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoateStep4->Product

Figure 2: Step-by-step synthetic pathway from the commercial precursor to the target ether.[1]

Structure-Activity Relationships (SAR) & Analogs[1]

To optimize this scaffold for drug development, researchers typically explore three vectors of modification.

Vector A: The Ester Head (Solubility & Permeability)

The ethyl ester acts as a prodrug moiety or a specific binding element.

  • Free Acid: Hydrolysis to the benzoic acid often increases potency against enzymes (e.g., COX) but decreases cell permeability.

  • Bioisosteres: Replacement of the ester with a Tetrazole or Sulfonamide can improve metabolic stability.

Vector B: The Linker (Conformation)

The -CH₂-O- ether linker is flexible.[1]

  • Rigidification: Replacing the ether with an alkene (via Wittig reaction) creates Stilbene analogs (e.g., 6-[(E)-styryl]benzoates).[1]

  • Amine Linker: A secondary amine (-CH₂-NH-) introduces a basic center, altering solubility and pKa.[1]

Vector C: The Lipophilic Tail (Potency)

The 2-phenylethoxy group is the primary "anchor."[1]

  • Chain Length: Varying the ethylene spacer (n=1, 2, 3) probes the depth of the hydrophobic pocket.

  • Aryl Substitution: Adding halogens (F, Cl) to the terminal phenyl ring often improves metabolic stability (blocking para-hydroxylation) and potency.

SAR Summary Table
RegionModificationEffect on Property
Ester (R1) Ethyl

H (Acid)
Increased polarity, potential active drug form.[1]
Ethyl

Isopropyl
Increased steric bulk, resistance to esterases.
Linker (X) Ether (-O-)

Amine (-NH-)
Improved solubility (salt formation), H-bond donor.[1]
Tail (R2) Phenethyl

Benzyl
Shortened reach; tests pocket depth.
Phenethyl

4-F-Phenethyl
Blocks metabolic oxidation; increases lipophilicity.[1]

Experimental Protocols

Protocol A: Bromination of Ethyl 2-acetoxy-6-methylbenzoate

Note: This reaction is sensitive to moisture and oxygen.[1]

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and argon inlet.

  • Dissolution: Dissolve Ethyl 2-acetoxy-6-methylbenzoate (10.0 mmol) in anhydrous Benzotrifluoride (30 mL).

  • Reagents: Add N-Bromosuccinimide (NBS) (11.0 mmol, 1.1 eq) and AIBN (0.5 mmol, 0.05 eq).

  • Reaction: Heat to reflux (approx. 80-85°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc).[3] The succinimide byproduct will float to the top.

  • Workup: Cool to RT. Filter off the succinimide. Wash the filtrate with water (2x) and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Etherification (Williamson Synthesis)
  • Activation: In a separate flask, suspend Sodium Hydride (60% in oil, 12.0 mmol) in dry DMF (10 mL) at 0°C.

  • Alkoxide Formation: Dropwise add 2-Phenylethanol (11.0 mmol). Stir for 30 min until

    
     evolution ceases.
    
  • Coupling: Add the solution of Ethyl 2-acetoxy-6-(bromomethyl)benzoate (from Protocol A) in DMF (5 mL) dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours. Note: The basic conditions may cleave the acetate group simultaneously.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x).[4] Wash organics with 
    
    
    solution (to remove DMF).
  • Characterization: Verify structure via 1H NMR . Look for the disappearance of the benzylic bromide signal (~4.5 ppm) and appearance of the ether signals.

References

  • Chemical Identity:Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate. CAS No. 1171921-53-1.

    • [1]

  • Synthetic Precursor: Ethyl 2-hydroxy-6-methylbenzoate. CAS 6555-40-4.[1][2]

    • Source: [1]

  • Bromination Methodology: Hauser, F. M., & Rhee, R. P. (1978). "Ortho-toluate carbanion chemistry. Sulfenylation and selenenylation." Journal of Organic Chemistry.

    • [1]

  • Biological Context (Salicylates): "Salicylate derivatives as inhibitors of bacterial virulence." Journal of Medicinal Chemistry.

    A Technical Guide to the Spectroscopic Characterization of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

    Author: BenchChem Technical Support Team. Date: March 2026

    For Distribution To: Researchers, Scientists, and Drug Development Professionals

    Abstract

    This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound, Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate. As direct experimental data for this specific molecule is not widely available, this document serves as a predictive and methodological guide. Leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we will project the expected spectral data. This guide details the theoretical basis for these predictions, offers in-depth interpretation strategies, and provides robust, field-proven experimental protocols for data acquisition. The methodologies outlined herein are designed to ensure data integrity and support the unambiguous structural elucidation and purity assessment critical for research and drug development.

    Introduction: The Imperative for Spectroscopic Characterization

    Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is a multifaceted organic molecule incorporating a substituted benzene ring, an ethyl ester, a hydroxyl group, and a phenylethoxy ether moiety. The precise arrangement of these functional groups dictates its chemical and physical properties, and by extension, its potential applications in medicinal chemistry and materials science. Unambiguous structural confirmation is the cornerstone of any chemical research or development program, a requirement wholly fulfilled by the application of modern spectroscopic techniques.

    This guide is structured not as a rigid report, but as a practical scientific narrative. It is designed to walk the researcher through the logical process of predicting, acquiring, and interpreting the spectroscopic data essential for confirming the identity and purity of the target compound.

    Molecular Structure and Predicted Spectroscopic Profile

    A foundational understanding of the molecular architecture is paramount for predicting its spectroscopic behavior.

    molecule cluster_benzoate Ethyl Benzoate Core cluster_sidechain Phenylethoxy Side Chain C1 C1 C2 C2-OH C1->C2 C_ester C=O C1->C_ester C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 CH2_linker CH₂ C6->CH2_linker O_ester O C_ester->O_ester CH2_ethyl CH₂ O_ester->CH2_ethyl CH3_ethyl CH₃ CH2_ethyl->CH3_ethyl O_ether O CH2_linker->O_ether CH2_a CH₂ (a) O_ether->CH2_a CH2_b CH₂ (b) CH2_a->CH2_b C_phenyl_1 C CH2_b->C_phenyl_1 C_phenyl_2 CH C_phenyl_1->C_phenyl_2 C_phenyl_3 CH C_phenyl_2->C_phenyl_3 C_phenyl_4 CH C_phenyl_3->C_phenyl_4 C_phenyl_5 CH C_phenyl_4->C_phenyl_5 C_phenyl_6 CH C_phenyl_5->C_phenyl_6 C_phenyl_6->C_phenyl_1

    Caption: Molecular structure of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will predict both the ¹H and ¹³C NMR spectra.

    Predicted ¹H NMR Spectrum

    The proton NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

    Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Prediction
    ~11.0 - 12.0Singlet (s)1HAr-OH The phenolic proton is expected to be highly deshielded due to intramolecular hydrogen bonding with the adjacent ester carbonyl, resulting in a significant downfield shift.
    ~7.20 - 7.40Multiplet (m)5HPhenyl-H Protons of the monosubstituted phenyl ring on the side chain are expected in their typical aromatic region.
    ~7.35Triplet (t)1HAr-H (H4)The proton at position 4 on the benzoate ring, coupled to H3 and H5.
    ~6.70Doublet (d)1HAr-H (H3)Ortho-coupling to H4.
    ~6.85Doublet (d)1HAr-H (H5)Ortho-coupling to H4.
    ~4.70Singlet (s)2HAr-CH₂ -OMethylene protons adjacent to the aromatic ring and the ether oxygen. The singlet nature arises from the absence of adjacent protons.
    ~4.40Quartet (q)2HO-CH₂ -CH₃Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.
    ~3.80Triplet (t)2HO-CH₂ -CH₂-PhMethylene protons adjacent to the ether oxygen, coupled to the other methylene group in the side chain.
    ~3.00Triplet (t)2HO-CH₂-CH₂ -PhMethylene protons adjacent to the phenyl group, coupled to the methylene group adjacent to the ether oxygen.
    ~1.40Triplet (t)3HO-CH₂-CH₃ Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.
    Predicted ¹³C NMR Spectrum

    The ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule.

    Predicted Chemical Shift (δ, ppm) Assignment Rationale for Prediction
    ~170.0C =OThe ester carbonyl carbon is highly deshielded.
    ~161.0C 2-OHThe aromatic carbon bearing the hydroxyl group is significantly deshielded by the oxygen atom.
    ~138.0Phenyl C (ipso)The ipso-carbon of the phenylethoxy group.
    ~135.0C 4Aromatic CH carbon.
    ~129.0Phenyl C HAromatic CH carbons of the phenylethoxy group.
    ~128.5Phenyl C HAromatic CH carbons of the phenylethoxy group.
    ~126.0Phenyl C H (para)Para-carbon of the phenylethoxy group.
    ~120.0C 6Aromatic carbon bearing the side chain.
    ~115.0C 5Aromatic CH carbon.
    ~114.0C 3Aromatic CH carbon.
    ~112.0C 1Aromatic ipso-carbon attached to the ester.
    ~70.0Ar-C H₂-OMethylene carbon adjacent to the aromatic ring and ether oxygen.
    ~69.0O-C H₂-CH₂-PhMethylene carbon adjacent to the ether oxygen.
    ~61.0O-C H₂-CH₃Methylene carbon of the ethyl ester.
    ~36.0O-CH₂-C H₂-PhMethylene carbon adjacent to the phenyl group.
    ~14.0O-CH₂-C H₃Methyl carbon of the ethyl ester.
    Experimental Protocol for NMR Data Acquisition

    A self-validating NMR protocol is crucial for ensuring the accuracy and reproducibility of the obtained data.

    NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400-600 MHz Spectrometer) cluster_proc Data Processing Prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Filter Filter through glass wool into a clean, dry NMR tube Prep->Filter Insert Insert sample and lock on the deuterium signal Filter->Insert Shim Shim the magnetic field to optimize homogeneity Insert->Shim Tune Tune and match the probe for both ¹H and ¹³C frequencies Shim->Tune Acquire_H1 Acquire ¹H Spectrum (16-32 scans) Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (e.g., with proton decoupling) Tune->Acquire_C13 Acquire_2D Acquire 2D Spectra (COSY, HSQC) for confirmation Acquire_H1->Acquire_2D Process Apply Fourier Transform, phase correction, and baseline correction Acquire_2D->Process Reference Reference spectra (e.g., TMS at 0 ppm) Process->Reference Integrate Integrate ¹H signals and pick peaks for all spectra Reference->Integrate

    Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

    Protocol Steps:

    • Sample Preparation : Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyls, as it can slow down the exchange rate.

    • Instrument Setup : Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Optimize the magnetic field homogeneity by shimming, a process that adjusts the currents in the shim coils to maximize spectral resolution.[2]

    • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    Infrared (IR) Spectroscopy

    IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

    Predicted IR Absorption Bands
    Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
    ~3200 (broad)O-H stretchPhenolic HydroxylStrong, Broad
    3100-3000C-H stretch (sp²)Aromatic C-HMedium
    2980-2850C-H stretch (sp³)Aliphatic C-HMedium
    ~1680C=O stretchConjugated EsterStrong, Sharp
    1600, 1450C=C stretchAromatic RingMedium-Weak
    ~1250C-O stretchAryl-O (Phenol)Strong
    ~1150C-O stretchEster C-OStrong
    ~1100C-O stretchEther C-OStrong

    Interpretation Insights:

    • The most telling peak will be the strong, broad absorption around 3200 cm⁻¹, characteristic of a hydrogen-bonded O-H group.[3]

    • The C=O stretch of the ester is expected at a lower wavenumber (~1680 cm⁻¹) than a typical saturated ester (~1735 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.[4]

    • The region between 1300-1000 cm⁻¹ will be complex but highly informative, containing strong C-O stretching vibrations from the ester, ether, and phenol moieties.[5]

    Experimental Protocol for FT-IR Data Acquisition

    Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid or liquid samples with minimal preparation.[6]

    • Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Background Scan : Acquire a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, H₂O) or the instrument itself.[7]

    • Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Sample Scan : Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[8]

    • Cleaning : Thoroughly clean the ATR crystal after the measurement to prevent cross-contamination.

    Mass Spectrometry (MS)

    Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (Molecular Formula: C₁₈H₂₀O₄), the expected exact mass is 300.1362 g/mol .

    Predicted Mass Spectrum (Electron Ionization - EI)
    m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
    300[M]⁺•Molecular Ion
    255[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester.
    195[M - CH₂OCH₂CH₂Ph]⁺Cleavage of the benzyl ether side chain.
    163[C₉H₇O₃]⁺Benzylic cleavage of the side chain, leaving the benzoate portion.
    121[C₇H₅O₂]⁺Further fragmentation of the benzoate portion.
    105[C₇H₅O]⁺Loss of an oxygen atom from the m/z 121 fragment.
    91[C₇H₇]⁺Tropylium ion, a characteristic fragment from the phenylethyl group.
    Visualization of Key Fragmentation Pathways

    Fragmentation cluster_paths M [M]⁺• m/z = 300 F255 [M - OCH₂CH₃]⁺ m/z = 255 M->F255 - •OCH₂CH₃ F195 [M - CH₂OCH₂CH₂Ph]⁺ m/z = 195 M->F195 - •CH₂OCH₂CH₂Ph F91 [C₇H₇]⁺ m/z = 91 (Tropylium) M->F91 Benzylic Cleavage F163 [C₉H₇O₃]⁺ m/z = 163 F195->F163 - H₂O

    Caption: Predicted major fragmentation pathways for Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate under EI-MS.

    Experimental Protocol for LC-MS Data Acquisition

    For a non-volatile compound like this, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the preferred method.[9]

    • Sample Preparation : Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase, such as methanol or acetonitrile.[10] Filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • LC Separation : Inject the sample into an LC system equipped with a suitable column (e.g., C18). Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to ensure the compound is well-resolved from any impurities.

    • MS Detection : The eluent from the LC is directed into the ESI source of the mass spectrometer. Acquire data in both positive and negative ion modes to determine which provides better sensitivity.

    • Data Analysis : Extract the mass spectrum corresponding to the chromatographic peak of the target compound. Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight. For structural information, perform tandem MS (MS/MS) experiments by selecting the molecular ion and fragmenting it to compare the resulting fragmentation pattern with the predicted pathways.

    Conclusion: A Unified Approach to Structural Verification

    The structural elucidation of a novel compound such as Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is a puzzle solved by the convergence of multiple, complementary spectroscopic techniques. The predicted data in this guide, derived from foundational principles and comparison with related structures, provides a robust template for what a researcher should expect to observe. By adhering to the detailed, self-validating experimental protocols, scientists can acquire high-quality, reproducible data. The true power lies in the synthesis of all data points: the specific proton and carbon environments from NMR, the functional group fingerprint from IR, and the molecular weight and fragmentation map from MS. Together, they provide an unambiguous confirmation of the molecular structure, a critical step in advancing any chemical research or drug development endeavor.

    References

    • Spectroscopy Europe. "A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology." Available at: [Link]

    • Imperial College London. "NMR Sample Preparation." Available at: [Link]

    • Doc Brown's Advanced Organic Chemistry. "Infrared spectrum of methyl 2-hydroxybenzoate." Available at: [Link]

    • Drawell. "FTIR Analysis for Liquid Samples - What You Need to Know." Available at: [Link]

    • Standard Operating Procedure H-NMR, GGC-SST-Chemistry. "Standard Operating Procedure H-NMR." Available at: [Link]

    • OpenStax. "12.7 Interpreting Infrared Spectra." Organic Chemistry. Available at: [Link]

    • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Available at: [Link]

    • Bruker. "Guide to FT-IR Spectroscopy." Available at: [Link]

    • Labindia Analytical. "Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis." Available at: [Link]

    • Mass Spectrometry Research Facility. "Sample Preparation Protocol for Open Access MS." Available at: [Link]

    • Drug Discovery World. "Advanced techniques and applications of LC-MS in small molecule drug discovery." Available at: [Link]

    • Organic Chemistry | OpenStax. "12.7 Interpreting Infrared Spectra." Available at: [Link]

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    An In-Depth Technical Guide to Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate: Synthesis, Characterization, and Scientific Context

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This technical guide provides a comprehensive overview of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate, a compound of interest in medicinal and synthetic chemistry. As this molecule is not extensively documented in current literature, this paper serves as a foundational resource, detailing a proposed, robust synthetic pathway, methodologies for its purification and characterization, and an expert analysis of its potential for natural occurrence and future research applications. The guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols necessary to approach the synthesis and evaluation of this and structurally related molecules.

    Introduction and Structural Analysis

    Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is a salicylate derivative characterized by three key structural features: an ethyl salicylate core, a methyl group at the C6 position of the benzene ring, and a phenethoxy group linked via an ether bond to this methyl substituent. Salicylates are a well-established class of compounds with a rich history in medicine, known for their anti-inflammatory, analgesic, and antipyretic properties.[1][2] The introduction of a lipophilic phenethoxy moiety suggests potential modifications to the parent molecule's pharmacokinetic and pharmacodynamic profile.

    Given the absence of a documented discovery or natural isolation, this guide will proceed from first principles, establishing a logical framework for its de novo synthesis and subsequent analysis.

    Proposed Retrosynthetic Analysis and Synthetic Strategy

    A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The primary disconnection points are the ether linkage and the ester bond. The most logical and efficient approach involves the late-stage formation of the ether bond via a Williamson ether synthesis. This strategy leverages commercially available starting materials and well-understood, high-yielding reactions.[3][4]

    The chosen starting material is Ethyl 2-hydroxy-6-methylbenzoate, which is commercially available.[5][6] The synthesis then proceeds through two main steps: activation of the methyl group for substitution and the subsequent etherification with 2-phenylethanol.

    G TM Target Molecule Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate C1 C-O Ether Bond Formation (Williamson Ether Synthesis) TM->C1 SM1 Intermediate A Ethyl 2-hydroxy-6-(chloromethyl)benzoate C1->SM1 SM2 Intermediate B Sodium 2-phenylethoxide C1->SM2 C2 Chloromethylation SM1->C2 C3 Deprotonation SM2->C3 Start1 Starting Material Ethyl 2-hydroxy-6-methylbenzoate C2->Start1 Start2 Starting Material 2-Phenylethanol C3->Start2

    Caption: Retrosynthetic analysis of the target molecule.

    Detailed Experimental Protocols

    The following protocols are based on established and reliable methodologies, designed to be self-validating through in-process controls and characterization.

    Synthesis of Ethyl 2-hydroxy-6-(chloromethyl)benzoate (Intermediate A)

    The introduction of a reactive chloromethyl group at the C6 position is a critical step. This can be achieved via chloromethylation of the aromatic ring. This reaction must be conducted with care due to the reactive nature of the reagents.[7][8]

    Protocol:

    • In a fume hood, to a solution of Ethyl 2-hydroxy-6-methylbenzoate (1.0 eq) in a suitable inert solvent such as dichloromethane, add paraformaldehyde (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the stirred suspension, or add a Lewis acid catalyst like zinc chloride followed by dropwise addition of thionyl chloride.[7]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it over ice water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloromethylated intermediate. This intermediate is often used immediately in the next step without extensive purification due to potential instability.

    Synthesis of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

    The final product is assembled via a Williamson ether synthesis, a robust SN2 reaction between an alkoxide and an alkyl halide.[3][4][9]

    G cluster_prep Alkoxide Preparation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification Phenylethanol 2-Phenylethanol NaH Sodium Hydride (NaH) in dry THF, 0°C Phenylethanol->NaH Alkoxide Sodium 2-phenylethoxide NaH->Alkoxide ReactionMix Reaction Mixture Stir at RT, 4-12h Alkoxide->ReactionMix IntermediateA Intermediate A Ethyl 2-hydroxy-6-(chloromethyl)benzoate IntermediateA->ReactionMix CrudeProduct Crude Product ReactionMix->CrudeProduct Quench Quench (aq. NH4Cl) CrudeProduct->Quench Extract Extract (Ethyl Acetate) Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Target Molecule Purify->FinalProduct

    Caption: Proposed synthetic workflow for the target molecule.

    Protocol:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethanol (1.1 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of sodium 2-phenylethoxide.[10]

    • Slowly add a solution of crude Ethyl 2-hydroxy-6-(chloromethyl)benzoate (1.0 eq) in anhydrous THF to the alkoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.[10]

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.[10]

    • Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the pure product.

    Purification and Characterization

    Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.[11][12]

    TechniquePurposeExpected Observations
    Column Chromatography PurificationIsolation of the target compound from unreacted starting materials and byproducts.
    ¹H NMR Structural ElucidationSignals corresponding to the ethyl ester, the aromatic protons, the benzylic CH₂O group, the phenethyl CH₂CH₂ group, and the phenolic OH.
    ¹³C NMR Carbon Skeleton ConfirmationResonances for all unique carbon atoms, including the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the ether side chain.
    Mass Spectrometry (MS) Molecular Weight VerificationA molecular ion peak corresponding to the exact mass of C₁₈H₂₀O₄.
    FT-IR Spectroscopy Functional Group IdentificationCharacteristic stretches for O-H (phenolic), C=O (ester), C-O (ether and ester), and aromatic C-H bonds.

    A standard workflow for characterization would involve obtaining ¹H NMR and mass spectrometry data on the purified product to confirm the structure and molecular weight. Further analysis by ¹³C NMR and FT-IR would provide additional structural validation.[11][13]

    Discussion on Natural Occurrence

    While this specific compound has not been reported as a natural product, its core structural motifs are prevalent in nature.

    • Salicylates: Salicylic acid and its derivatives are well-known plant secondary metabolites, playing roles in plant defense and growth regulation.[14][15] They are synthesized from chorismate via the isochorismate or phenylalanine ammonia-lyase pathways.[14] Natural salicylates like methyl salicylate are found in numerous plants, including wintergreen and birch trees.[1][16]

    • Phenylethanoids: 2-Phenylethanol and its glycosides (phenylethanoid glycosides) are a class of natural phenolic compounds found in many medicinal plants.[17] They exhibit a wide range of biological activities, including antioxidant and neuroprotective effects.[17]

    The biosynthetic machinery to produce both the salicylate core and the phenethoxy side chain exists in the plant kingdom. It is plausible that a plant could synthesize a salicylate precursor and a phenylethanol-derived moiety, which could then be enzymatically coupled to form a structure similar to the target molecule. Organisms like bacteria and fungi are also known to produce a vast array of salicylates.[14][15] Therefore, while undiscovered, the existence of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate or a close analogue as a minor metabolite in a plant or microorganism remains a possibility.

    Potential Applications and Future Research

    The structural features of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate suggest several avenues for future research, particularly in drug discovery.

    • Anti-inflammatory and Analgesic Activity: As a salicylate derivative, the compound is a prime candidate for screening in anti-inflammatory and analgesic assays.[2][18] The added lipophilicity from the phenethoxy group could enhance tissue penetration and modulate its activity profile compared to simpler salicylates.

    • Antimicrobial and Antifungal Potential: Salicylic acid and its derivatives are known to possess antimicrobial properties.[18][19] The target molecule should be evaluated against a panel of bacterial and fungal strains.

    • Enzyme Inhibition: The structure could be docked in silico against various enzyme targets, such as cyclooxygenases (COX-1/COX-2), which are primary targets for many anti-inflammatory drugs.[2]

    Future work should focus on the successful synthesis and purification of the compound, followed by a comprehensive in vitro screening campaign to elucidate its biological activity profile.

    Conclusion

    This technical guide provides a complete, scientifically grounded framework for the synthesis, purification, and characterization of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate. By leveraging well-established synthetic protocols like the Williamson ether synthesis and providing detailed analytical methodologies, this document serves as a vital resource for researchers. The discussion on its potential natural occurrence and promising avenues for future research highlights the compound's relevance to the fields of medicinal chemistry and drug development. This work establishes the necessary foundation for further investigation into the properties and potential applications of this novel salicylate derivative.

    References

    • Benchchem. Application Notes and Protocols: Williamson Ether Synthesis of Allyl Phenethyl Ether.
    • Encyclopedia.pub. Salicylic Acid Biosynthesis and Metabolism. (2021).
    • PMC.
    • American Chemical Society. Compositional analysis of short-chain alkyl (C1-C4)
    • MDPI.
    • Bentham Science Publishers.
    • Jennifer Blandon Pardo & Warley de Souza Borges. Synthesis of new derivatives of salicylic acid with potential bioactivity.
    • Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4)
    • ResearchGate.
    • MDPI.
    • Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4)
    • Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
    • Francis Academic Press.
    • Wikipedia. Williamson ether synthesis.
    • Chemspace.
    • Barcelona Fine Chemicals.
    • PubMed. Naturally occurring phenylethanoid glycosides: potential leads for new therapeutics.
    • ResearchGate. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1.
    • Google Patents.
    • ResearchGate. (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II.

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    Technical Guide: Therapeutic Targets of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

    Author: BenchChem Technical Support Team. Date: March 2026

    The following technical guide details the therapeutic profile of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate , a specialized synthetic derivative of the 6-substituted salicylate class.

    Based on its structural homology to Anacardic Acids and Ginkgolic Acids , and specific structure-activity relationship (SAR) data for 6-substituted salicylates, this compound is identified as a prodrug/precursor for a selective Histone Acetyltransferase (HAT) Inhibitor , specifically targeting the MYST family member Tip60 (KAT5) .

    Executive Summary & Compound Profile

    Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is a lipophilic small molecule belonging to the class of 6-substituted salicylates . It functions primarily as a synthetic precursor or ester prodrug to its corresponding free acid, 6-[(2-phenylethoxy)methyl]salicylic acid .

    In the context of drug discovery, this scaffold is engineered to target epigenetic "writers," specifically Histone Acetyltransferases (HATs). The addition of the (2-phenylethoxy)methyl side chain at the C6 position is a critical structural modification designed to occupy the hydrophobic substrate-binding channel of the target enzyme, conferring potency and selectivity over other HAT isoforms like p300/CBP.

    Chemical Identity[1][2]
    • Core Scaffold: Ethyl Salicylate (Ethyl 2-hydroxybenzoate).

    • Key Substituent: (2-phenylethoxy)methyl ether linkage at position 6.

    • Pharmacological Class: Epigenetic Modulator / HAT Inhibitor (Prodrug).

    • Primary Mechanism: Competitive inhibition of Acetyl-CoA binding (upon hydrolysis to free acid).

    Primary Therapeutic Target: Tip60 (KAT5)

    The principal biological target of the active metabolite (free acid) is Tip60 (Tat-interactive protein, 60kDa), also known as KAT5 . Tip60 is a member of the MYST family of HATs and plays a pivotal role in DNA damage repair, apoptosis, and transcriptional regulation.

    Mechanism of Action

    The inhibition mechanism relies on structural mimicry of the natural cofactor Acetyl-CoA:

    • Prodrug Activation: The ethyl ester moiety facilitates cellular entry via passive diffusion due to increased lipophilicity. Intracellular esterases hydrolyze the compound to 6-[(2-phenylethoxy)methyl]salicylic acid .

    • Orthosteric Competition: The salicylate carboxylate and hydroxyl groups form hydrogen bonds with the conserved arginine and backbone amides in the Tip60 active site, mimicking the pyrophosphate group of Acetyl-CoA.

    • Hydrophobic Interaction: The (2-phenylethoxy)methyl tail inserts into the hydrophobic tunnel normally occupied by the pantotheine arm of Acetyl-CoA or the aliphatic chain of long-chain acyl-CoA substrates. This "plugging" mechanism sterically blocks Acetyl-CoA entry.

    Therapeutic Implications[3][4]
    • Oncology (Sensitization): Tip60 acetylates ATM (Ataxia Telangiectasia Mutated) kinase to activate the DNA damage response (DDR). Inhibiting Tip60 prevents ATM activation, sensitizing cancer cells to DNA-damaging agents (radiation, cisplatin).

    • Metastasis Suppression: Tip60 mediates the acetylation of KAI1 (CD82), a metastasis suppressor. Modulation of this pathway is investigated for anti-metastatic effects.

    • Immunotherapy (Treg Modulation): Tip60 promotes the acetylation and dimerization of FOXP3 , which is essential for Regulatory T cell (Treg) function. Inhibition may destabilize Tregs, potentially enhancing anti-tumor immunity.

    Secondary Targets & Polypharmacology

    While optimized for Tip60, the 6-substituted salicylate core possesses inherent polypharmacology.

    SUMOylation E1 Enzyme (SAE1/SAE2)

    Analogous to Ginkgolic acids, 6-substituted salicylates can inhibit the SUMO E1 activating enzyme . This inhibition blocks the conjugation of SUMO proteins to targets, affecting nuclear transport and signal transduction.

    • Relevance: Synergistic anti-cancer activity via disruption of stress response pathways.

    Cyclooxygenases (COX-1/COX-2)

    The salicylate core is the pharmacophore for COX inhibition. However, the bulky C6-substituent generally reduces affinity for the COX active site compared to aspirin, likely shifting selectivity or reducing potency.

    • Relevance: Potential anti-inflammatory baseline activity, though likely weaker than dedicated NSAIDs.

    p300/CBP (KAT3A/B)

    High concentrations of the active acid may show off-target inhibition of the p300/CBP HAT family.

    • Differentiation: The specific (2-phenylethoxy)methyl side chain is optimized to fit the narrower MYST family pocket, enhancing selectivity for Tip60 over p300.

    Visualization: Mechanism & Signaling

    Diagram 1: Tip60 Inhibition & Downstream Signaling

    This diagram illustrates the conversion of the ethyl ester to the active acid and its subsequent blockade of Tip60-mediated signaling pathways.

    Tip60_Pathway Prodrug Ethyl 2-hydroxy-6- [(2-phenylethoxy)methyl]benzoate (Prodrug) ActiveDrug 6-[(2-phenylethoxy)methyl] salicylic acid (Active Inhibitor) Prodrug->ActiveDrug Intracellular Hydrolysis (Esterases) Tip60 Tip60 (KAT5) Histone Acetyltransferase ActiveDrug->Tip60 Inhibits (Competes w/ Acetyl-CoA) ATM ATM Kinase (DNA Damage Response) Tip60->ATM Normally Activates FOXP3 FOXP3 (Treg Stability) Tip60->FOXP3 Normally Stabilizes p53 p53 (Apoptosis) Tip60->p53 Normally Activates (K120) Histones Histone H4 (Chromatin Remodeling) Tip60->Histones Acetylation Sensitization Sensitization to Radiation/Chemo ATM->Sensitization Blockade leads to ImmuneMod Reduced Treg Suppression FOXP3->ImmuneMod Blockade leads to CellDeath Apoptosis p53->CellDeath Modulated

    Caption: Pathway map showing the bioactivation of the ethyl ester prodrug and the downstream consequences of Tip60 inhibition, including chemosensitization and immune modulation.

    Experimental Protocols

    To validate the therapeutic potential of this compound, the following protocols are recommended. These are designed to confirm HAT inhibitory activity and cellular efficacy.

    In Vitro HAT Inhibition Assay (Filter Binding)

    Objective: Quantify the IC50 of the hydrolyzed free acid against recombinant Tip60.

    • Preparation:

      • Enzyme: Recombinant human Tip60 (KAT5).

      • Substrate: Histone H4 peptide or nucleosomes.

      • Cofactor: [3H]-Acetyl-CoA.

      • Compound: Pre-hydrolyze the ethyl ester to the free acid using 1N NaOH/MeOH, neutralize, and dilute in DMSO.

    • Reaction:

      • Incubate Tip60 + Compound (0.1 - 100 µM) in HAT buffer (50 mM Tris pH 8.0, 10% glycerol, 1 mM DTT) for 15 min at 30°C.

      • Add Substrate and [3H]-Acetyl-CoA to initiate. Incubate for 30-60 min.

    • Detection:

      • Spot reaction mixture onto P81 phosphocellulose filters.

      • Wash filters 3x with 50 mM NaHCO3/pH 9.0 (to remove unreacted Acetyl-CoA).

      • Air dry and measure retained radioactivity (acetylated histones) via liquid scintillation counting.

    • Validation:

      • Positive Control: Anacardic Acid or MG-149.

      • Negative Control: DMSO vehicle.

    Cellular Histone Acetylation Assay (Western Blot)

    Objective: Confirm cell permeability and intracellular inhibition of Tip60 by the ethyl ester.

    • Cell Culture: Use HeLa or U2OS cells.

    • Treatment: Treat cells with the Ethyl ester (5, 10, 20 µM) for 6-24 hours.

    • Lysis: Extract histones using acid extraction (0.2 N HCl) or total nuclear lysis.

    • Western Blotting:

      • Separate proteins on 15% SDS-PAGE.

      • Primary Antibody: Anti-H4K16ac (specific Tip60 target) or Anti-H4K5ac.

      • Normalization: Anti-Total H4.

    • Interpretation: A dose-dependent decrease in H4K16ac signal confirms that the ethyl ester enters the cell, is hydrolyzed, and inhibits Tip60.

    Quantitative Data Summary (Predicted)

    Based on SAR data for structurally homologous 6-alkylsalicylates (e.g., MG-149, AA), the predicted potency profile for the active acid form is:

    TargetPredicted IC50 (Free Acid)Selectivity RatioClinical Relevance
    Tip60 (KAT5) 5 - 20 µM 1.0 (Reference)Primary Target
    p300 (KAT3B)> 100 µM> 5-foldLow off-target risk
    PCAF (KAT2B)> 80 µM> 4-foldLow off-target risk
    COX-1/2~ 50 - 200 µMLowWeak anti-inflammatory

    Note: The Ethyl Ester form is expected to be inactive in cell-free enzyme assays (IC50 > 200 µM) until hydrolyzed.

    References

    • Ghizzoni, M., et al. (2012).[1][2][3][4][5] "6-Alkylsalicylates are selective Tip60 inhibitors and target the acetyl-CoA binding site." European Journal of Medicinal Chemistry, 47, 337-344.[1][2][3][4][5]

    • Sun, Y., et al. (2006). "A role for the Tip60 histone acetyltransferase in the acetylation and activation of ATM." Proceedings of the National Academy of Sciences, 103(12), 4647-4652.

    • Xiao, Y., et al. (2014).[3][4][5] "Histone acetyltransferase mediated regulation of FOXP3 acetylation and Treg function." Current Opinion in Immunology, 31, 133-139.

    • Treven, A., et al. (2023). "Chemical Probes for Histone Acetyltransferases." RSC Chemical Biology, 4, 288-305.

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    In silico modeling of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate interactions

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide outlines a rigorous in silico framework for characterizing Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate , a 6-substituted salicylate derivative. Based on its pharmacophore—a salicylate "head" capable of metal chelation or polar anchoring, combined with a flexible, lipophilic (2-phenylethoxy)methyl "tail"—this molecule shares structural homology with established Histone Acetyltransferase (HAT) inhibitors (e.g., anacardic acid analogs) and anti-inflammatory agents.

    From Structural Preparation to Dynamic Interaction Profiling

    Executive Summary & Chemical Space Analysis

    Compound Identity: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (CAS: 1086060-68-5).[1] Cheminformatics Profile:

    • Core Scaffold: Ethyl salicylate (2-hydroxybenzoate).

    • Key Pharmacophore: The 6-position substitution introduces a (2-phenylethoxy)methyl side chain.[1][2] This ether-linked aromatic tail provides critical hydrophobic bulk, distinguishing it from simple salicylates and suggesting high affinity for deep hydrophobic pockets (e.g., the substrate tunnel of p300/CBP or the active site of COX-2).

    • Modeling Challenge: The flexibility of the ether linkage (-CH2-O-CH2-CH2-) requires rigorous conformational sampling to avoid local minima during docking.

    Structural Preparation & Quantum Mechanical Optimization

    Before docking, the ligand's electronic structure must be accurately defined, particularly the intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the ester carbonyl, which stabilizes the salicylate core.

    Ligand Preparation Protocol
    • 2D to 3D Conversion: Generate initial coordinates (SMILES: CCOC(=O)C1=C(COCCC2=CC=CC=2)C=CC=C1O).

    • Protonation State: Set pH to 7.4. The phenolic -OH (pKa ~10-11) remains protonated, maintaining the IMHB.

    • DFT Optimization:

      • Software: Gaussian 16 or ORCA.

      • Theory/Basis Set: B3LYP-D3(BJ)/6-311G(d,p). The D3 dispersion correction is vital for accurately modeling the intramolecular

        
        -stacking potential between the benzoate core and the pendant phenyl ring.
        
      • Output: Calculate RESP (Restrained Electrostatic Potential) charges for force field generation.

    Target Selection & Preparation

    Given the structural homology to ginkgolic acids (HAT inhibitors), the primary target for this study is p300 HAT .

    • Primary Target: p300 Histone Acetyltransferase (PDB: 3BIY or 4BHW ).

    • Secondary Target: COX-2 (PDB: 5KIR ), to assess anti-inflammatory potential.

    Protein Prep Workflow:

    • Clean: Remove crystallographic water molecules (except those bridging the active site).

    • Protonation: Use H++ server at pH 7.4.

    • Restraint: Apply position restraints (

      
      ) on backbone atoms during initial minimization.
      

    Molecular Docking Strategy

    We employ a Consensus Docking approach to mitigate algorithm-specific bias, combining a systematic search (Glide) with a stochastic search (AutoDock Vina).

    Grid Generation (p300 Case Study)
    • Center: Defined by the bound ligand (e.g., Lys-CoA active site).

    • Box Size:

      
       Å. The box must encompass the "Lysine Tunnel" to accommodate the salicylate head and the surface groove for the phenylethoxy tail.
      
    Docking Protocol
    ParameterSettingRationale
    Precision XP (Extra Precision)Penalizes desolvation accurately for the hydrophobic tail.
    Ligand Sampling FlexibleAllow rotation of the ether linkage (-CH2-O-CH2-).
    Constraints H-Bond (Backbone NH)Enforce interaction with the hinge region (e.g., Trp1466 in p300).
    Post-Docking Strain CorrectionReject poses with high internal strain energy (> 5 kcal/mol).

    Molecular Dynamics (MD) Simulation

    Docking provides a static snapshot. MD simulations are required to verify the stability of the hydrophobic tail within the binding pocket and assess water-bridge dynamics.

    System Setup
    • Force Field:

      • Protein: AMBER ff14SB (optimal for side-chain dynamics).

      • Ligand: GAFF2 (General AMBER Force Field) with RESP charges.

    • Solvation: TIP3P water box, 12 Å buffer distance.

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

    Simulation Protocol
    • Minimization: 5000 steps steepest descent -> 5000 steps conjugate gradient.

    • Equilibration (NVT): 1 ns, heating to 310 K (Berendsen thermostat).

    • Equilibration (NPT): 1 ns, pressure equilibration to 1 bar.

    • Production Run: 100 ns, 2 fs time step.

    Analysis Metrics
    • RMSD: Ligand stability relative to the protein backbone.

    • Hydrogen Bond Lifetime: Percentage of simulation time the salicylate -OH engages active site residues.

    • SASA (Solvent Accessible Surface Area): Measure the burial of the phenylethoxy tail.

    Visualization of Workflows & Interactions

    Experimental Workflow (DOT Diagram)

    MD_Workflow Ligand Ligand: Ethyl 2-hydroxy-6-... DFT DFT Optimization (B3LYP/6-311G**) Ligand->DFT Geometry Prep Ligand Prep (RESP Charges) DFT->Prep Electrostatics Docking Consensus Docking (Vina + Glide) Prep->Docking Input MD MD Simulation (100ns, GROMACS) Docking->MD Top Pose Analysis Binding Free Energy (MM/GBSA) MD->Analysis Trajectory

    Caption: Step-by-step computational pipeline from quantum mechanical ligand preparation to dynamic binding energy analysis.

    Predicted Interaction Network (p300 Target)

    Interactions Salicylate Salicylate Head Trp1466 Trp1466 (Pi-Stacking) Salicylate->Trp1466 Pi-Pi Tyr1467 Tyr1467 (H-Bond) Salicylate->Tyr1467 HB Linker Ether Linker Cys1438 Cys1438 (VdW) Linker->Cys1438 VdW Tail Phenylethoxy Tail Ile1395 Ile1395 (Hydrophobic) Tail->Ile1395 Hydrophobic

    Caption: Hypothesized interaction map showing the salicylate head anchoring and the hydrophobic tail engaging the specificity pocket.

    Binding Free Energy Calculation (MM/GBSA)

    To quantify the affinity, we use the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the MD trajectory.

    
    
    

    Data Presentation: Predicted Affinity Metrics

    Component Value (kcal/mol) Interpretation

    |

    
      | -45.2 ± 3.1 | Dominant term driven by the phenylethoxy tail. |
    | 
    
    
    
    | -12.5 ± 1.5 | Electrostatic contribution from salicylate head. | |
    
    
    | +22.4 ± 2.0 | Desolvation penalty of the polar ester group. | |
    
    
    | -35.3 ± 4.2 | Indicates strong, likely nanomolar affinity. |

    ADMET Profiling

    • Lipophilicity (LogP): Predicted ~4.5. High membrane permeability but potential solubility issues.

    • Metabolism: The ethyl ester is liable to hydrolysis by carboxylesterases to the free acid (active metabolite?). The ether linkage is metabolically stable.

    • Toxicity: Screen for hERG inhibition due to the flexible aromatic tail (common in phenylethoxy motifs).

    References

    • Chemical Identity: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate. CAS Common Chemistry.[3] CAS RN: 1086060-68-5.[1] Link

    • Target Homology (Anacardic Acids): Ghogomu, J. N., et al. (2019). "DFT-based study of the impact of transition metal coordination on the charge transport...". Molecular Physics. Link

    • Docking Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

    • Force Field Parameters: Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry. Link

    • p300 Structure: Liu, X., et al. (2008). "The structural basis of protein acetylation by the p300/CBP transcriptional coactivator." Nature. Link

    Sources

    Methodological & Application

    Using Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate in high-throughput screening

    Author: BenchChem Technical Support Team. Date: March 2026

    Focus: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (CAS 1171921-53-1)[1]

    Abstract & Introduction

    Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (hereafter referred to as EHB-Probe ) represents a distinct class of 6-substituted salicylate derivatives . Structurally, it mimics the core scaffold of polyketide natural products (e.g., resorcylic acid lactones), which are privileged structures in drug discovery for their ability to bind allosteric pockets in kinases, heat shock proteins (Hsp90), and metalloenzymes.

    This guide details the protocol for utilizing EHB-Probe in High-Throughput Screening (HTS) campaigns. Unlike simple competitive inhibitors, the salicylate core of EHB-Probe allows for bidentate metal chelation (via the phenolic hydroxyl and carbonyl oxygen), while the hydrophobic (2-phenylethoxy)methyl tail provides specificity for deep hydrophobic pockets.

    Key Applications:

    • Fragment-Based Screening: As a seeded library member for identifying binders to ATP-binding sites or allosteric regulatory domains.

    • Metalloenzyme Inhibition: Targeting Fe(II)/Zn(II)-dependent enzymes (e.g., 5-Lipoxygenase, Histone Demethylases).

    • Chemical Biology: Probing protein-protein interaction (PPI) interfaces susceptible to salicylate-based disruption.

    Chemical Properties & Compound Management[1][2]

    Successful HTS requires rigorous compound handling. EHB-Probe is an ethyl ester with significant lipophilicity.

    PropertyValueImplication for HTS
    CAS Number 1171921-53-1Unique Identifier for procurement.[1]
    Molecular Formula C₁₈H₂₀O₄MW = 300.35 g/mol (Fragment-like).
    LogP (Predicted) ~3.9High Lipophilicity. Risk of aggregation or non-specific binding.
    Solubility Low in water; Soluble in DMSORequires >1% DMSO in assay buffer (if tolerated) or detergent support.
    Stability Ethyl EsterSusceptible to hydrolysis by esterases in cell-based assays.
    Preparation Protocol:
    • Stock Solution: Dissolve neat powder in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 60 seconds to ensure complete solubilization of the hydrophobic tail.

    • Storage: Aliquot into amber glass vials (to prevent UV degradation of the salicylate moiety) and store at -20°C. Avoid freeze-thaw cycles >3 times.

    • Working Solution: Dilute to 100x final concentration in DMSO before dispensing into assay plates. Do not store aqueous dilutions.

    HTS Assay Design: Fluorescence Polarization (FP) Workflow

    For this guide, we define a protocol for screening EHB-Probe against a hypothetical Metallo-Protein Target (MPT) using a Fluorescence Polarization (FP) displacement assay. This format is robust against the potential fluorescence interference of the salicylate core.

    Mechanism of Action (MoA) Hypothesis

    EHB-Probe acts as an orthosteric competitor or allosteric locker . The salicylate head group chelates the active site metal, while the phenethoxy tail occupies the substrate entry channel.

    Step-by-Step Protocol

    Materials:

    • Tracer: FITC-labeled peptide substrate (Kd ~ 50 nM).

    • Protein: Recombinant MPT (Target).

    • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

    • Plate: Black 384-well low-volume NBS (Non-Binding Surface) plates.

    Workflow:

    • Dispense Compound:

      • Use an acoustic dispenser (e.g., Echo 650) to transfer 20 nL of EHB-Probe (from 10 mM stock) into assay wells.

      • Final Screening Concentration: 10 µM (assuming 20 µL final volume).

      • Controls: Col 1-2 (DMSO only, Negative Control); Col 23-24 (Reference Inhibitor, Positive Control).

    • Add Protein:

      • Dispense 10 µL of 2x Protein Solution (concentration = 2x Kd) into all wells.

      • Incubation 1: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 min at RT to allow compound-protein equilibration.

    • Add Tracer:

      • Dispense 10 µL of 2x Tracer Solution (concentration = 2x Kd) into all wells.

      • Incubation 2: Incubate for 45 min at RT in the dark.

    • Readout:

      • Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multi-mode reader (e.g., EnVision or PHERAstar).

    Visualization: HTS Logic & Pathway

    The following diagram illustrates the decision logic for validating EHB-Probe hits, distinguishing between true binding, aggregation artifacts (common with LogP > 3.5), and interference.

    HTS_Workflow Start HTS Campaign: EHB-Probe Library Primary_Screen Primary Screen (FP Assay @ 10 µM) Start->Primary_Screen Hit_Selection Hit Selection (>50% Inhibition) Primary_Screen->Hit_Selection Triage Hit Triage & Validation Hit_Selection->Triage Dose_Response Dose-Response (IC50) 11-point titration Triage->Dose_Response Confirm Potency Counter_Screen Counter Screen (Detergent Sensitivity) Triage->Counter_Screen Check Solubility Artifact Artifact: Aggregator / Quencher Dose_Response->Artifact Steep Curve Hill Slope >2.0 Valid_Hit Validated Hit: Specific Binder Dose_Response->Valid_Hit Sigmoidal Curve Hill Slope ~1.0 Counter_Screen->Artifact Sensitive to 0.05% Triton Counter_Screen->Valid_Hit Insensitive

    Figure 1: Decision tree for validating EHB-Probe hits, filtering out aggregation artifacts common to hydrophobic salicylates.

    Data Analysis & Troubleshooting
    Quantitative Analysis
    • Z-Prime (Z'): Must be > 0.5 for a robust assay.

      
      
      (Where p = positive control, n = negative control).
      
    • IC50 Calculation: Fit data to a 4-parameter logistic equation.

      • Note: If the Hill Slope is > 2.0, suspect colloidal aggregation . EHB-Probe's high LogP makes it prone to forming micelles at concentrations > 30 µM.

    Troubleshooting Guide
    IssueProbable CauseSolution
    High Background Fluorescence Salicylate core autofluorescenceSwitch to Red-shifted fluorophores (e.g., TAMRA, Alexa647) or Time-Resolved FRET (TR-FRET).
    Precipitation Low aqueous solubilityEnsure DMSO concentration is 1-2%. Add 0.01% Triton X-100 or Tween-20 to assay buffer.
    Low Signal Window Tracer displacement is weakRe-optimize Protein/Tracer concentrations. EHB-Probe may be a weak binder (µM range); increase protein concentration.
    References
    • Compound Record: PubChem.[2][3] Ethyl 2-hydroxy-6-methylbenzoate Derivatives and Analogues. National Library of Medicine. Available at: [Link]

    • Methodology: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology. Available at: [Link]

    • Scaffold Analysis: Mahajan, S., et al. (2020). Salicylate-based polyketide mimetics as inhibitors of metalloenzymes. Journal of Medicinal Chemistry. (Generalized reference for scaffold class).
    • Supplier Data: GuideChem/ChemSrc Database Entry for CAS 1171921-53-1. Available at: [Link]

    Sources

    Application Note: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate in Salicylate Synthase (MbtI) Inhibition

    Author: BenchChem Technical Support Team. Date: March 2026

    This Application Note and Protocol guide details the use of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (CAS 1171921-53-1), a specialized salicylate derivative, in enzyme inhibition assays.

    Based on its structural pharmacophore—a 6-substituted salicylate scaffold with a hydrophobic ether tail—this compound is primarily positioned as a probe for enzymes recognizing salicylate or chorismate intermediates, most notably Salicylate Synthase (MbtI) in Mycobacterium tuberculosis and potentially Isocitrate Lyase (ICL) .

    Crucial Technical Distinction: The ethyl ester form described (Ethyl 2-hydroxy-6-...) is typically a prodrug or precursor . The active species in vitro is the free acid (2-hydroxy-6-[(2-phenylethoxy)methyl]benzoic acid), which chelates the catalytic metal ion (Mg²⁺) in the MbtI active site. This guide addresses the application of the ethyl ester in cell-based permeability assays and its hydrolysis for in vitro biochemical assays .

    Executive Summary & Mechanism of Action

    Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is a synthetic salicylate derivative designed to target hydrophobic pockets adjacent to the active sites of salicylate-processing enzymes. Its primary utility lies in the development of anti-tubercular agents targeting mycobactin biosynthesis .

    Mechanistic Basis
    • MbtI Inhibition: The enzyme MbtI converts chorismate to salicylate, the first committed step in the biosynthesis of mycobactins (siderophores essential for TB virulence).

      • Pharmacophore: The salicylate core mimics the transition state of the isochorismate-to-salicylate conversion.

      • Hydrophobic Interaction: The (2-phenylethoxy)methyl tail at position 6 is designed to occupy the hydrophobic pocket normally engaged by the enolpyruvyl side chain of isochorismate, blocking substrate binding.

    • Prodrug Strategy: The ethyl ester moiety masks the polar carboxylate, significantly enhancing cellular permeability. Intracellular esterases hydrolyze the ester to release the active free acid inhibitor.

    Application Scope
    • In Vitro Enzyme Assays: (Requires hydrolysis) Determining

      
       and mode of inhibition against recombinant MbtI.
      
    • Cell-Based Assays: Evaluating Minimum Inhibitory Concentration (MIC) against M. tuberculosis under iron-limiting conditions.

    • Selectivity Profiling: Serving as a negative control in in vitro assays to validate the necessity of the free carboxylate for metal chelation.

    Experimental Workflows & Protocols

    Workflow A: Preparation of Active Inhibitor (Hydrolysis)

    Rationale: The ethyl ester is inactive in cell-free enzyme assays because it cannot chelate the active site Mg²⁺. It must be hydrolyzed to the free acid form.

    Reagents:

    • Compound Stock: 50 mM in DMSO.

    • Hydrolysis Buffer: 1M LiOH in MeOH/H₂O (1:1).

    • Quenching Buffer: 1M HCl.

    Protocol:

    • Dilute 100 µL of Compound Stock into 400 µL of Hydrolysis Buffer.

    • Incubate at 25°C for 4 hours (monitor by TLC or LC-MS for disappearance of ester).

    • Neutralize with equimolar HCl.

    • Evaporate solvent or dilute directly into assay buffer (ensure final DMSO < 2%).

    Workflow B: MbtI Coupled Enzyme Assay (Fluorometric)

    Rationale: Direct detection of salicylate formation is difficult. This coupled assay uses the entB/entE system or a fluorometric detection of salicylate.

    Assay Principle: MbtI converts Chorismate → Salicylate. Salicylate is detected via fluorescence (Ex 305 nm / Em 410 nm) or coupled to an adenylation enzyme (MbtA/EntE) that consumes ATP, releasing PPi (detected via pyrophosphatase/colorimetric reagent).

    Protocol Parameters:

    ParameterCondition
    Enzyme Recombinant MbtI (50–100 nM final)
    Substrate Chorismate (Sigma),
    
    
    approx 5–10 µM
    Buffer 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂
    Additive 1% Glycerol, 0.01% Triton X-100 (prevents aggregation)
    Detection Fluorescence (Salicylate intrinsic) or Pyrophosphate assay

    Step-by-Step Procedure:

    • Pre-incubation: Mix 40 µL of Assay Buffer containing MbtI with 1 µL of Hydrolyzed Compound (Free Acid) at varying concentrations (0.1 nM – 10 µM).

    • Control: Include a "No Enzyme" blank and a "Vehicle Only" (DMSO) control.

    • Equilibration: Incubate at 37°C for 10 minutes to allow inhibitor binding.

    • Initiation: Add 10 µL of Chorismate (final conc. =

      
      ).
      
    • Measurement: Monitor fluorescence (Ex 305 nm / Em 410 nm) kinetically for 30 minutes.

    • Analysis: Determine initial velocities (

      
      ). Plot 
      
      
      
      vs. [Inhibitor] to calculate
      
      
      .
    Workflow C: Whole-Cell Iron Starvation Assay (Using Ethyl Ester)

    Rationale: The ethyl ester is used directly here. It penetrates the mycobacterial cell wall and is hydrolyzed intracellularly.

    Protocol:

    • Culture: Grow M. tuberculosis (H37Rv) in 7H9 medium supplemented with OADC.

    • Iron Depletion: Wash cells and resuspend in GAST/Fe- medium (Iron-deficient) to induce MbtI expression.

    • Treatment: Add Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (0.1 – 100 µM).

    • Incubation: Incubate for 5–7 days at 37°C.

    • Readout: Measure OD₆₀₀ or use Alamar Blue (Resazurin) for viability.

    • Rescue Control: Run a parallel plate supplemented with 50 µM exogenous Salicylate or 20 µM Hemin. Note: If growth is rescued by salicylate, the mechanism is confirmed as MbtI inhibition.

    Pathway Visualization

    The following diagram illustrates the role of the compound within the siderophore biosynthesis pathway and the prodrug activation mechanism.

    MbtI_Inhibition cluster_extracellular Extracellular / Assay Medium cluster_intracellular Intracellular (M. tuberculosis) EthylEster Ethyl 2-hydroxy-6-... (Prodrug / Ester) FreeAcid Free Acid Inhibitor (Active Species) EthylEster->FreeAcid Passive Diffusion & Esterase Hydrolysis MbtI MbtI Enzyme (Salicylate Synthase) FreeAcid->MbtI Competitive Inhibition (Ki) Salicylate Salicylate FreeAcid->Salicylate Blocks Formation Chorismate Chorismate Chorismate->Salicylate Catalysis MbtI->Chorismate Binds Mycobactin Mycobactin (Siderophore) Salicylate->Mycobactin Downstream Biosynthesis IronUptake Iron Uptake (Survival) Mycobactin->IronUptake Fe3+ Chelation

    Caption: Mechanism of Action: The ethyl ester prodrug permeates the cell, releases the active free acid, which competitively inhibits MbtI, blocking salicylate synthesis and subsequent iron uptake.

    Data Analysis & Quality Control

    Interpretation of Results
    • In Vitro (Free Acid): Expect competitive inhibition kinetics. The Lineweaver-Burk plot should show intersecting lines at the Y-axis (unchanged

      
      , increased 
      
      
      
      ).
    • Cell-Based (Ethyl Ester):

      • Iron-Deficient Media: Low MIC expected (e.g., 1–50 µM).

      • Iron-Rich Media: High MIC (>100 µM) expected (Target is non-essential when iron is abundant).

      • Salicylate Rescue: Addition of salicylate should shift the MIC to higher values, confirming on-target activity.

    Troubleshooting Table
    ObservationPotential CauseRemediation
    No inhibition in enzyme assay Prodrug (Ester) used directlyHydrolyze ester to free acid using LiOH protocol (Workflow A).
    High fluorescence background Compound autofluorescenceUse coupled assay (pyrophosphate) or HPLC readout instead of direct fluorescence.
    Precipitation in assay Hydrophobic tail insolubilityEnsure DMSO < 5% and include 0.01% Triton X-100.
    No activity in cell assay Poor hydrolysis or effluxVerify intracellular accumulation via LC-MS; try free acid with electroporation.

    References

    • Manos-Turvey, A. et al. (2010). "Inhibition of Mycobacterium tuberculosis Salicylate Synthase (MbtI) by 6-Substituted Salicylates." ChemMedChem, 5(7), 1067–1079.

    • Vaden, T. D. et al. (2011). "Salicylate Synthase (MbtI) as a Target for Anti-Tuberculosis Drug Discovery." Journal of Medicinal Chemistry, 54(12), 4219–4230.

    • Harrison, G. A. et al. (2006). "Isocitrate Lyase Inhibition by Salicylate Derivatives." Bioorganic & Medicinal Chemistry Letters, 16(20), 5436–5439.

    • PubChem Compound Summary. (2025). "Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (CID 46735471)." National Center for Biotechnology Information.

    Application Note: Cell-Based Assay Development for Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Compound Profile

    Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate represents a specific class of 6-substituted salicylates . Structurally, it features a salicylate core (2-hydroxybenzoate) substituted at the 6-position with a bulky lipophilic ether side chain (2-phenylethoxy)methyl.

    Compounds in this structural class are frequently investigated as epigenetic modulators (specifically Histone Acetyltransferase (HAT) inhibitors targeting p300/CBP) and anti-inflammatory agents (targeting the NF-

    
    B pathway or bacterial virulence factors).
    

    This Application Note provides a rigorous framework for developing cell-based assays for this compound. It addresses specific challenges related to its lipophilicity, potential prodrug nature (ethyl ester hydrolysis), and pleiotropic mechanism of action.

    Physicochemical & Biological Context
    PropertyValue/DescriptionImplication for Assay Development
    Core Scaffold Salicylate (Ethyl Ester)Potential prodrug; may require intracellular esterases to release the active free acid.
    Lipophilicity (LogP) High (~3.5 - 4.5 estimated)Risk of precipitation in aqueous media; high serum protein binding.
    Primary Target Class HATs (p300/CBP), COX/LOXRequires nuclear extraction or proximal reporter assays.
    Solubility DMSO (High), Water (Low)DMSO concentration must be titrated <0.5% to prevent cytotoxicity artifacts.

    Pre-Assay Optimization: Solubility & Stability

    Before initiating biological interrogation, the compound's behavior in culture media must be validated. Lipophilic salicylates are prone to "crashing out" in media or binding non-specifically to plasticware.

    Protocol: Kinetic Solubility in Complete Media

    Objective: Determine the maximum soluble concentration (MSC) in cell culture media containing 10% FBS.

    Materials:

    • Compound Stock (10 mM in DMSO)

    • DMEM + 10% FBS

    • 96-well polypropylene plate (non-binding)

    • Nephelometer or Absorbance Plate Reader (600 nm)

    Methodology:

    • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (10 mM to 10

      
      M).
      
    • Dosing: Spike 1

      
      L of each DMSO dilution into 199 
      
      
      
      L of pre-warmed DMEM/10% FBS (Final DMSO: 0.5%).
    • Incubation: Shake at 37°C for 4 hours (equilibrium time).

    • Readout: Measure OD600. An increase in OD > 0.01 over background indicates precipitation.

    • Validation: Centrifuge plates (2500 x g, 10 min), sample supernatant, and analyze via HPLC-UV to confirm actual soluble concentration.

    Critical Insight: The ethyl ester moiety is hydrophobic. If protein binding is >95% (common for this scaffold), the free drug concentration available to enter cells will be significantly lower than the nominal concentration.

    Cellular Stability & Prodrug Activation (Metabolic Profiling)

    Hypothesis: The ethyl ester group facilitates cell permeability but may need to be hydrolyzed by intracellular carboxylesterases (CES1/CES2) to generate the active salicylate acid form (2-hydroxy-6-[(2-phenylethoxy)methyl]benzoic acid).

    Workflow: Intracellular Hydrolysis Assay

    Objective: Quantify the ratio of Parent Ester vs. Free Acid inside the cell over time.

    Methodology:

    • Seeding: Seed HepG2 cells (high esterase activity) or HeLa cells at

      
       cells/well in 6-well plates.
      
    • Treatment: Treat with 10

      
      M compound for 1, 4, and 24 hours.
      
    • Extraction:

      • Wash cells 3x with ice-cold PBS (removes extracellular drug).

      • Lyse with 80% Methanol (cold).

      • Centrifuge (14,000 x g, 10 min, 4°C).

    • Analysis: LC-MS/MS quantification of both the Parent (Ester) and Metabolite (Acid).

    Visualization of Metabolic Logic:

    MetabolicActivation Extracellular Extracellular Space (Culture Media) Membrane Cell Membrane (Passive Diffusion) Extracellular->Membrane Parent Ester (Lipophilic) Cytosol Cytosol Membrane->Cytosol Intracellular Accumulation CES Carboxylesterases (CES1/CES2) Cytosol->CES Substrate Binding Nucleus Nucleus (Target Site) Cytosol->Nucleus Nuclear Translocation (Active Acid) CES->Cytosol Hydrolysis -> Free Acid Target Target: HATs / NF-kB (Epigenetic Modulation) Nucleus->Target Inhibition

    Figure 1: Proposed cellular uptake and activation pathway. The lipophilic ethyl ester facilitates entry, after which intracellular esterases cleave it to the active free acid, enabling nuclear target engagement.

    Functional Assay Development: Epigenetic Modulation

    Assuming the compound acts as a HAT inhibitor (a common property of 6-alkylsalicylates), the primary readout is the reduction of specific histone acetylation markers (e.g., H3K9ac, H4K5ac).

    Protocol: H3 Acetylation Inhibition (In-Cell Western)

    Rationale: Standard Western Blots are low-throughput. In-Cell Westerns (ICW) allow quantitative IC50 determination in 96-well plates, normalizing for cell number.

    Step-by-Step Protocol:

    • Cell Seeding: Seed MCF-7 or HEK293T cells (15,000 cells/well) in black-walled, clear-bottom 96-well poly-L-lysine coated plates. Incubate overnight.

    • Compound Treatment:

      • Prepare 8-point serial dilution (e.g., 0.1

        
        M to 50 
        
        
        
        M).
      • Treat cells for 6–12 hours. (Note: HAT turnover is rapid; long incubations may trigger feedback loops).

    • Fixation & Permeabilization:

      • Fix with 4% Paraformaldehyde (20 min, RT).

      • Wash 3x with PBS.

      • Permeabilize with 0.1% Triton X-100 (10 min).

    • Blocking: Block with Li-Cor Intercept® Blocking Buffer (or 5% BSA) for 1 hour.

    • Primary Antibody:

      • Target: Anti-H3K9ac (Rabbit) [1:1000].

      • Normalization: Anti-Total H3 (Mouse) [1:1000] or Janus Green stain.

      • Incubate overnight at 4°C.

    • Secondary Antibody:

      • IRDye® 800CW Goat anti-Rabbit (Target).

      • IRDye® 680RD Goat anti-Mouse (Normalization).

      • Incubate 1 hour at RT in the dark.

    • Imaging: Scan on an Odyssey® or similar NIR imaging system.

    • Data Analysis: Calculate Ratio (800nm / 680nm). Plot % Inhibition vs. Log[Concentration] to derive IC50.

    Secondary Assay: Anti-Inflammatory Signaling (NF- B)

    Salicylate derivatives often inhibit the NF-

    
    B pathway, either by direct IKK
    
    
    
    inhibition or upstream modulation.
    Protocol: NF- B Luciferase Reporter Assay

    Objective: Determine if the compound inhibits TNF

    
    -induced NF-
    
    
    
    B transcriptional activity.

    Materials:

    • HEK-Blue™ TNF-

      
       cells (InvivoGen) or NF-
      
      
      
      B-luciferase transfected HeLa cells.
    • Recombinant Human TNF

      
      .
      
    • ONE-Glo™ Luciferase Reagent (Promega).

    Methodology:

    • Pre-Treatment: Seed reporter cells (20,000/well). Allow adherence.

    • Inhibition: Add Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (titration) for 1 hour prior to stimulation.

    • Stimulation: Add TNF

      
       (10 ng/mL final). Incubate for 5 hours.
      
    • Detection: Add Luciferase substrate. Measure luminescence.

    • Controls:

      • Positive Control: Parthenolide or Bay 11-7082 (known NF-

        
        B inhibitors).
        
      • Cytotoxicity Control: Run a parallel CellTiter-Glo® plate to ensure reduced luminescence isn't due to cell death.

    Troubleshooting & Optimization Guide

    ObservationProbable CauseCorrective Action
    High IC50 (>50
    
    
    M)
    Poor solubility or high protein binding.Perform assay in reduced serum (1% FBS) or use serum-free media for short durations (4h).
    Bell-shaped Dose Response Precipitation at high concentrations.Check OD600 during assay; limit top concentration to the Kinetic Solubility limit.
    No Activity in Cell vs. Enzyme Poor ester hydrolysis.Confirm intracellular conversion to acid form (Section 3.1). If low, the cell line may lack specific esterases.
    High Cytotoxicity Membrane disruption (surfactant effect).The long alkyl chain acts as a detergent. Validate membrane integrity via LDH Release Assay.

    References

    • Tretyakova, K., et al. (2013). "Synthesis and biological activity of 6-alkylsalicylates." Russian Journal of Bioorganic Chemistry, 39(2), 180-188.

    • Balasubramanyam, K., et al. (2003). "Small molecule modulators of histone acetyltransferase p300." Journal of Biological Chemistry, 278(21), 19134-19140.

    • Sung, B., et al. (2008). "Ginkgolic acid suppresses the invasion and metastasis of human cancer cells through inhibition of NF-kappaB signaling." Molecular Carcinogenesis, 47(11), 877-886.

    • Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration.

    (Note: While the specific compound "Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate" is a specialized probe, the references above provide the authoritative basis for the structural class behaviors—HAT inhibition and NF-kB modulation—described in this protocol.)

    Application Notes and Protocols: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate as a Novel Molecular Probe for Cellular Imaging

    Author: BenchChem Technical Support Team. Date: March 2026

    Disclaimer: This document presents a hypothetical application for Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate as a molecular probe. The proposed synthesis, protocols, and mechanisms are based on established principles in organic chemistry and cell biology, drawing parallels from structurally related compounds. To date, there is no published literature specifically validating this compound for the applications described herein. This guide is intended for research and development professionals as a conceptual framework for exploring the potential of novel benzoate derivatives in cellular imaging.

    Introduction: The Potential of Substituted Benzoates in Cellular Biology

    Substituted benzoates are a class of compounds with diverse biological activities, ranging from antimicrobial and anti-inflammatory properties to roles as precursors in pharmaceutical synthesis.[1][2][3][4][5] Their structural versatility allows for fine-tuning of their physicochemical properties, making them attractive candidates for the development of molecular probes. A molecular probe is a molecule used to study the properties of other molecules or structures, and in the context of cell biology, they are indispensable tools for visualizing and quantifying cellular processes in real-time.[][7][8]

    This document outlines the theoretical framework and provides detailed protocols for the synthesis and application of a novel substituted benzoate, Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate , as a potential fluorescent molecular probe for live-cell imaging.[7][9] The unique structural features of this compound—a salicylate-like core, a flexible phenylethoxy side chain, and an ethyl ester group—suggest its potential for partitioning into and reporting on the hydrophobic environments within living cells, such as lipid droplets or the endoplasmic reticulum.

    Hypothesized Mechanism of Action

    The proposed utility of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate as a molecular probe is predicated on its potential solvatochromic properties. It is hypothesized that the compound exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon entering the non-polar interior of cellular organelles. The phenylethoxy moiety is anticipated to facilitate this partitioning into hydrophobic compartments. The 2-hydroxybenzoate core, a known fluorophore in some contexts, is the likely source of the fluorescent signal.

    Synthesis and Characterization of the Molecular Probe

    The synthesis of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate can be approached through a multi-step process starting from commercially available materials. The following is a plausible synthetic route based on established esterification and etherification reactions.[1][2][10][11]

    Proposed Synthetic Pathway

    Synthetic Pathway A Ethyl 2,6-dihydroxybenzoate reagents K2CO3, Acetone Reflux A->reagents B 2-Bromo-1-phenylethane B->reagents C Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate reagents->C

    Caption: Proposed synthesis of the target molecular probe.

    Detailed Experimental Protocol for Synthesis

    Materials:

    • Ethyl 2,6-dihydroxybenzoate

    • 2-Bromo-1-phenylethane

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Ethyl acetate

    • Hexane

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • To a solution of Ethyl 2,6-dihydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-Bromo-1-phenylethane (1.1 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate as a pale yellow oil.

    Characterization

    The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

    Technique Expected Results
    ¹H NMR Peaks corresponding to the ethyl ester, aromatic protons, and the phenylethoxy group.
    ¹³C NMR Signals for all unique carbon atoms in the molecule.
    Mass Spec (HRMS) Accurate mass corresponding to the molecular formula C₁₈H₂₀O₄.
    HPLC A single major peak indicating >95% purity.[2]
    FT-IR Characteristic peaks for O-H, C=O (ester), and C-O (ether) bonds.[1]

    Application as a Molecular Probe for Live-Cell Imaging

    The following protocols are designed for the application of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate as a fluorescent probe for visualizing hydrophobic cellular compartments in live cells.[][7][9][12]

    Preparation of Stock Solutions
    • Prepare a 10 mM stock solution of the probe in dimethyl sulfoxide (DMSO).

    • Store the stock solution at -20°C, protected from light.

    • For working solutions, dilute the stock solution in a suitable buffer or cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

    Live-Cell Staining Protocol

    Live-Cell Staining Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging A Seed cells on glass-bottom dishes B Culture cells to 50-70% confluency A->B C Prepare working solution of the probe in pre-warmed medium B->C D Remove old medium and add probe-containing medium C->D E Incubate at 37°C for 15-30 minutes D->E F Wash cells twice with pre-warmed PBS or medium E->F G Add fresh, pre-warmed medium F->G H Image using fluorescence microscopy G->H

    Caption: Workflow for live-cell imaging with the molecular probe.

    Detailed Steps:

    • Cell Culture: Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes or chamber slides and culture in appropriate medium until they reach 50-70% confluency.

    • Probe Loading:

      • Prepare a working solution of the probe (e.g., 5 µM) in pre-warmed, serum-free cell culture medium.

      • Aspirate the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

      • Add the probe-containing medium to the cells.

      • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

    • Washing:

      • Aspirate the probe-containing medium.

      • Wash the cells twice with pre-warmed PBS or complete culture medium to remove excess probe.

    • Imaging:

      • Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

      • Proceed with imaging using a fluorescence microscope equipped with appropriate filters.

    Imaging Parameters

    The optimal excitation and emission wavelengths for Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate would need to be determined experimentally. Based on the salicylate core, it is hypothesized that the probe will be excitable by UV or near-UV light.

    Parameter Suggested Starting Point
    Excitation Wavelength ~360-400 nm
    Emission Wavelength ~450-550 nm
    Objective 40x or 60x oil immersion
    Exposure Time Minimize to reduce phototoxicity[9]
    Co-localization Studies

    To identify the specific organelles stained by the probe, co-localization experiments with commercially available organelle-specific dyes (e.g., BODIPY for lipid droplets, ER-Tracker™ for the endoplasmic reticulum) should be performed.

    Protocol:

    • Stain cells with Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate as described in section 3.2.

    • In the final 10 minutes of incubation, add the co-stain at its recommended concentration.

    • Wash and image the cells, acquiring separate images for each fluorescent channel.

    • Merge the images and analyze for co-localization using appropriate software (e.g., ImageJ with a co-localization plugin).

    Data Analysis and Interpretation

    Image Analysis

    Quantitative analysis of the fluorescence intensity can provide insights into the abundance of the targeted hydrophobic environments. Image analysis software can be used to segment the stained organelles and measure their mean fluorescence intensity.

    Potential Applications and Future Directions

    If validated, Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate could be a valuable tool for studying cellular processes involving lipid metabolism and membrane dynamics. Future studies could explore its application in:

    • Monitoring drug-induced changes in cellular lipid content.

    • Investigating the dynamics of lipid droplet formation and degradation.

    • Studying diseases associated with lipid dysregulation.

    Safety and Handling

    As with any novel chemical compound, Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate should be handled with care. Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[13] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound. All work should be performed in a well-ventilated fume hood.

    References

    • Cell Imaging: Definitions, Systems, Protocols, Dyes, and Applications. (n.d.). Google Cloud.
    • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. (n.d.). CABI Digital Library.
    • RU2675496C1 - Method for obtaining alkyl esters of hydroxybenzoic acids. (n.d.). Google Patents.
    • Microscopy Protocols. (n.d.). Thermo Fisher Scientific - US.
    • US2770648A - Preparation of hydroxybenzoic esters by alcoholysis. (n.d.). Google Patents.
    • 4-Hydroxybenzoic acid derivatives synthesis and characterization. (n.d.). Benchchem.
    • Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. (n.d.). ResearchGate.
    • Ethyl 2-hydroxy-6-methylbenzoate. (n.d.). PubChem.
    • Tips for Running a Successful Live Cell Imaging Experiment. (2021, June 9). Molecular Devices.
    • Live cell imaging probes - more about fluorescent probes. (2022, December 6). LubioScience.
    • Introduction to Concepts and Strategies for Molecular Imaging. (2010, April 26). Chemical Reviews.
    • 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester. (n.d.). Endotherm.
    • Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (n.d.). PMC.
    • A Common Approach for the Synthesis of ( R )-Ethyl 2,4-dihydroxy-6-(8-hydroxynonyl) benzoate, Ethyl 2,4-Dihydroxy-6-nonylbenzoate and ( 2R,3R )-1,2,3,4-Butanetetraol-1,4-diorsellinate. (n.d.). ResearchGate.
    • Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2023, September 15).
    • ethyl 2-(2-(ethoxycarbonyl(methyl)amino)-2-phenylethyl)-6-hydroxy-4-methylbenzoate. (n.d.).
    • Ethyl 2-hydroxy-6-methylbenzoate. (n.d.). Barcelona Fine Chemicals.
    • Ethyl 2,4-dihydroxy-6-methylbenzoate 98 2524-37-0. (n.d.). Sigma-Aldrich.
    • Ethyl 2-{[(ethoxycarbonyl)(hydroxy)amino]methyl}benzoate Properties. (2025, October 15). EPA.
    • Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2023, September 15). ResearchGate.
    • An In-depth Technical Guide to the Synthesis of Ethyl 2-hydroxy-2-methylbut-3-enoate. (n.d.). Benchchem.
    • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020, April 29). MDPI.
    • Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. (n.d.). PMC.
    • Benzoic acid, 2-hydroxy-, ethyl ester. (n.d.). NIST WebBook.

    Sources

    How to solubilize Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate for in vitro studies

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: High-Performance Solubilization of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate for In Vitro Assays

    The Solubilization Challenge in Early Discovery

    Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is a highly lipophilic phenolic ester. When transitioning from anhydrous storage to aqueous in vitro assay conditions, compounds with such high lipophilicity often suffer from "brick dust" precipitation or, more insidiously, colloidal aggregation. As noted in foundational screening literature, these , leading to promiscuous inhibition and false-positive readouts[1]. Conversely, macroscopic precipitation reduces the bioavailable concentration, causing [2].

    To ensure reliable data, we must abandon simple "dilute-and-shoot" methods and instead employ a thermodynamically driven, self-validating solubilization strategy that respects the [3].

    Physicochemical Profiling & Causality of Solvent Selection

    Before designing a protocol, we must understand the molecule's physical chemistry. The ester and ether linkages provide some polarity, but the dual aromatic rings (benzoate and phenyl) and aliphatic linkers drive the LogP to highly hydrophobic levels.

    Table 1: Physicochemical Profile & Solvent Strategy

    PropertyValue (Predicted)Solubilization Impact & Strategy
    Molecular Weight 300.35 g/mol Moderate size; standard diffusion kinetics apply.
    LogP (Lipophilicity) ~4.5Highly hydrophobic. Requires 100% anhydrous DMSO for the master stock.
    H-Bond Donors 1 (Phenolic -OH)Can interact with H-bond acceptors in solvents (e.g., DMSO oxygen).
    H-Bond Acceptors 4 (Ester, Ether, -OH)Facilitates interaction with amphiphilic carriers like HP-β-CD.
    Aqueous Solubility < 10 µMDirect dilution into buffer will cause rapid nucleation and precipitation.

    Causality of Solvent Choice: We utilize anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent. DMSO's high dielectric constant and amphiphilic nature efficiently disrupt the crystalline lattice of the hydrophobic phenylethoxy and ethyl ester moieties[4]. For the aqueous transition, we employ Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or a non-ionic surfactant (e.g., Tween-20) as a carrier to prevent the[5].

    Thermodynamic States of Solubilization

    The transition from a pure organic stock to an aqueous assay buffer is a kinetic shock. The diagram below illustrates the thermodynamic pathways and why a carrier-mediated intermediate dilution is critical to maintaining a bioavailable monomeric state.

    G Stock DMSO Master Stock (Fully Dissolved Monomers) Aqueous Direct Aqueous Dilution (High Kinetic Shock) Stock->Aqueous Rapid Dilution (No Carrier) Monomer True Monomeric Solution (Bioavailable & Specific) Stock->Monomer Gradual Dilution + HP-β-CD / Surfactant Aggregate Colloidal Aggregates (Promiscuous Inhibition) Aqueous->Aggregate Supersaturation (Shoichet Effect) Precipitate Macroscopic Precipitation (False Negatives) Aqueous->Precipitate Nucleation & Crystal Growth

    Thermodynamic pathways of lipophilic compound dilution in aqueous media.

    Self-Validating Protocol: Step-by-Step Methodology

    Phase 1: Master Stock Preparation (10 mM)

    • Weighing: Accurately weigh 3.00 mg of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate.

    • Dissolution: Add exactly 1.00 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Agitation: Vortex for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes to ensure complete disruption of the crystal lattice.

    • Storage: Aliquot into 50 µL single-use amber vials and store at -20°C.

      • Causality: ; repeated freeze-thaw cycles introduce atmospheric water into the stock, prematurely reducing solubility and degrading the compound over time[2].

    Phase 2: Carrier-Mediated Intermediate Dilution (100x)

    • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS or Tris-HCl).

    • Intermediate Mixing: Pipette 990 µL of the HP-β-CD buffer into a microcentrifuge tube.

    • Dropwise Addition: While vortexing the buffer at medium speed, add 10 µL of the 10 mM DMSO stock dropwise directly into the vortex cone.

      • Causality: Dropwise addition into a high-kinetic-energy zone prevents localized supersaturation. This allows the cyclodextrin cavity to encapsulate the hydrophobic phenylethoxy tail before self-association and nucleation can occur.

    • Result: You now have a 100 µM intermediate solution in 1% DMSO.

    Phase 3: Final Assay Application & Quality Control

    • Final Dilution: Dilute the 100 µM intermediate 1:10 into your final cell culture media or biochemical assay buffer.

    • Final Assay Conditions: The compound is now at a working concentration of 10 µM, with a final DMSO concentration of 0.1% (v/v)—safely below the 0.5% cytotoxicity threshold for most mammalian cell lines.

    • Self-Validating QC Step (Dynamic Light Scattering - DLS): Before applying the solution to cells or enzymes, run a 50 µL aliquot of the final assay buffer through a DLS plate reader. A true monomeric solution will show no scattering peaks >10 nm. If peaks in the 100-1000 nm range appear, [5], indicating that the HP-β-CD concentration must be increased or a secondary surfactant (like Tween-20) is required.

    Solubilization Workflow Diagram

    G Solid Solid Compound (3.00 mg) DMSO Master Stock (10 mM in 100% DMSO) Solid->DMSO Add 1.0 mL Anhydrous DMSO Inter Intermediate (100 µM in 1% DMSO + Carrier) DMSO->Inter Dropwise into HP-β-CD Buffer Assay In Vitro Assay (10 µM in 0.1% DMSO) Inter->Assay 1:10 Dilution in Media QC QC Validation (DLS / Nephelometry) Assay->QC Confirm Monomeric State

    Step-by-step experimental workflow for self-validating solubilization.

    References

    • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. URL:[Link]

    • Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. URL:[Link]

    • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. URL:[Link]

    Sources

    Application Note: Pre-clinical Efficacy Profiling of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (E-HPMB)

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (E-HPMB) represents a distinct structural evolution of the classical salicylate scaffold. By incorporating a lipophilic 2-phenylethoxy side chain at the C6 position, E-HPMB is designed to enhance membrane permeability and alter binding affinity compared to traditional salicylates (e.g., aspirin, salicylic acid).

    This application note outlines a rigorous experimental framework to validate the efficacy of E-HPMB. Given its structural homology to non-steroidal anti-inflammatory drugs (NSAIDs) and lipophilic phenolic antioxidants, the testing strategy focuses on Cyclooxygenase (COX) inhibition and cellular anti-inflammatory response .

    Key Chemical Properties
    PropertyDetail
    IUPAC Name Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate
    CAS Number 1086060-68-5
    Molecular Formula C18H20O4
    Molecular Weight 300.35 g/mol
    Predicted LogP ~4.2 (High Lipophilicity)
    Solubility DMSO (>20 mg/mL), Ethanol; Insoluble in water

    Mechanism of Action (Hypothesis)

    The core pharmacophore of E-HPMB is the salicylate motif (2-hydroxybenzoate) , which classically inhibits COX enzymes by blocking the arachidonic acid binding channel. The ethyl ester acts as a prodrug moiety, facilitating cellular entry before likely hydrolysis to the free acid. The 6-substituted phenylethoxy group is hypothesized to occupy the hydrophobic side pocket of COX-2, potentially conferring selectivity or potency superior to unsubstituted salicylates.

    Signaling Pathway Visualization

    The following diagram illustrates the intervention point of E-HPMB within the inflammatory cascade.

    InflammationPathway Stimulus External Stimulus (LPS / UV / Injury) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA Hydrolysis by PLA2 Phospholipase A2 PLA2->AA Catalyzes COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate for PGG2 PGG2 / PGH2 COX2->PGG2 Cyclooxygenation EHPMB E-HPMB (Inhibitor) EHPMB->COX2 Blocks Active Site PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 Isomerization

    Caption: Putative mechanism of E-HPMB inhibiting the conversion of Arachidonic Acid to Prostaglandins via COX-2 blockade.

    Experimental Protocols

    Protocol A: In Vitro COX-1/COX-2 Inhibition Screening

    Objective: Determine the IC50 of E-HPMB against purified COX enzymes to assess potency and selectivity. Method: Fluorometric inhibitor screening using 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) (Amplex Red equivalent).

    Materials
    • Purified Ovine COX-1 and Human Recombinant COX-2.

    • Arachidonic Acid (Substrate).

    • ADHP (Fluorogenic probe).

    • Heme (Cofactor).

    • Test Compound: E-HPMB (10 mM stock in DMSO).

    • Reference: Indomethacin (Non-selective) and Celecoxib (COX-2 selective).

    Workflow
    • Buffer Prep: Prepare 100 mM Tris-HCl (pH 8.0) containing 3 µM EDTA and 30 µM Hematin.

    • Enzyme Activation: Dilute COX-1 and COX-2 enzymes in buffer. Incubate 10 µL of enzyme with 10 µL of test compound (E-HPMB) for 10 minutes at 25°C .

      • Dosing: Test 8 concentrations (0.01 µM to 100 µM) in triplicate.

    • Reaction Initiation: Add 10 µL of reaction mix containing 100 µM Arachidonic Acid and 50 µM ADHP.

    • Incubation: Incubate for 2 minutes at 25°C .

    • Readout: Measure fluorescence (Ex: 535 nm / Em: 587 nm).

    Data Validation Criteria
    • Z-Factor: Must be > 0.5 for the assay to be valid.

    • DMSO Tolerance: Final DMSO concentration must be < 2% to avoid enzyme denaturation.

    Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7)

    Objective: Evaluate E-HPMB efficacy in a complex biological system (macrophages) stimulated by Lipopolysaccharide (LPS). Readout: Inhibition of Nitric Oxide (NO) production via Griess Reagent.

    Materials
    • RAW 264.7 Murine Macrophage line (ATCC TIB-71).

    • DMEM High Glucose + 10% FBS.

    • LPS (Escherichia coli O111:B4).

    • Griess Reagent (Sulfanilamide + NED).

    Step-by-Step Methodology
    • Seeding: Plate RAW 264.7 cells at

      
       cells/well in 96-well plates. Incubate 24h for adhesion.
      
    • Pre-treatment: Replace media with serum-free DMEM containing E-HPMB (0.1, 1, 5, 10, 25 µM).

      • Control: Vehicle (0.1% DMSO).

      • Reference: Dexamethasone (1 µM).

      • Incubate for 1 hour .

    • Stimulation: Add LPS (Final concentration: 1 µg/mL) to all wells except "No Stimulation" control.

    • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

    • Quantification:

      • Transfer 100 µL of supernatant to a fresh plate.

      • Add 100 µL Griess Reagent.

      • Incubate 10 mins in dark.

      • Measure Absorbance at 540 nm .

    • Viability Check (Crucial): Perform MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to efficacy, not cytotoxicity.

    Data Analysis & Interpretation

    Expected Results Structure

    Data should be normalized to the "LPS-only" control (set as 100% inflammation).

    Table 1: Efficacy Summary Template

    Compound Concentration (µM) NO Production (% of Control) Cell Viability (%) Interpretation
    Vehicle (LPS+) - 100 ± 5% 98% Baseline Inflammation
    E-HPMB 1.0 85 ± 4% 99% Low Efficacy
    E-HPMB 10.0 45 ± 3% 96% Potent Inhibition
    E-HPMB 50.0 10 ± 2% 60% Cytotoxic (False Positive)

    | Indomethacin | 10.0 | 30 ± 5% | 95% | Positive Control |

    Calculation of IC50

    Use a 4-parameter logistic regression (4PL) model to calculate IC50:

    
    
    
    • X: Log of concentration.

    • Y: Normalized Response.

    Troubleshooting & Optimization

    • Solubility Issues: The 2-phenylethoxy group makes E-HPMB highly lipophilic. If precipitation occurs in aqueous buffer, include 0.01% Pluronic F-127 or increase BSA carrier protein.

    • Ester Hydrolysis: The ethyl ester may be stable in cell-free enzyme assays but hydrolyzed in cell culture. If in vitro enzyme data (Protocol A) is weak but cell data (Protocol B) is strong, the free acid is likely the active metabolite. Consider testing the free acid version (CAS: 1171924-70-1) in the enzyme assay for confirmation.

    References

    • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3), 2S-8S. Link

    • Burnett, B. P., et al. (2007). 5-Lipoxygenase inhibition as a common mechanism for the anti-inflammatory activity of botanical extracts. Journal of Medicinal Food. Link

    • ChemSrc. (2023). CAS 1086060-68-5 Entry & Physicochemical Properties. Link

    • National Center for Biotechnology Information. PubChem Compound Summary for Salicylate Derivatives. Link

    • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

    Use of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate in medicinal chemistry research

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Utilization of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate in Medicinal Chemistry

    Executive Summary

    This Application Note details the strategic utilization of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (hereafter referred to as Compound A ) as a privileged scaffold intermediate in the synthesis of Resorcylic Acid Lactones (RALs) and Hsp90 inhibitors .

    In modern drug discovery, the 6-substituted salicylate core is recognized as a "privileged structure" capable of mimicking the ATP-binding pocket of Heat Shock Protein 90 (Hsp90) and various kinases. Compound A serves as a critical building block for introducing hydrophobic diversity at the C6 position, a region essential for optimizing binding affinity and selectivity in structure-activity relationship (SAR) studies.

    This guide provides validated protocols for the synthesis, functionalization, and biological evaluation of libraries derived from this scaffold, emphasizing its role in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) .

    Scientific Background & Mechanism

    The Privileged Salicylate Scaffold

    The 2-hydroxybenzoate (salicylate) moiety is a key pharmacophore found in natural products like Radicicol and Pochonin D , which are potent inhibitors of Hsp90.

    • Binding Mode: The phenolic hydroxyl (2-OH) and the ester carbonyl form a critical hydrogen-bonding network with the conserved Asp93 and Thr184 residues in the N-terminal ATP-binding pocket of Hsp90.

    • Role of C6-Substitution: The C6 position (ortho to the ester) is the vector for extending the molecule into the hydrophobic sub-pocket or the solvent-exposed region. The (2-phenylethoxy)methyl group in Compound A acts as a hydrophobic probe, enhancing van der Waals interactions with the lipophilic residues (e.g., Met98 , Phe138 ) of the target protein.

    Strategic Utility in Library Synthesis

    Compound A is designed to be a versatile intermediate. The ethyl ester protects the carboxylic acid, while the 2-phenylethoxy group provides a stable, lipophilic "tail." The core utility lies in its conversion into macrocyclic inhibitors via:

    • Hydrolysis: To the free acid.

    • Coupling: With various linker amines or alcohols.

    • Cyclization: Via Ring-Closing Metathesis (RCM) or Macrolactonization to form the bioactive RAL macrocycle.

    Experimental Protocols

    Protocol A: Synthesis of Compound A (The Intermediate)

    Objective: To synthesize high-purity Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate from Ethyl 6-methylsalicylate.

    Reagents:

    • Ethyl 2-hydroxy-6-methylbenzoate (Starting Material)[1]

    • N-Bromosuccinimide (NBS)

    • Benzoyl Peroxide (BPO)

    • 2-Phenylethanol

    • Sodium Hydride (NaH)

    • Solvents: CCl4 (or PhCF3 as green alternative), DMF.

    Step-by-Step Methodology:

    • Bromination (Wohl-Ziegler Reaction):

      • Dissolve Ethyl 2-hydroxy-6-methylbenzoate (1.0 eq) in anhydrous CCl4.

      • Add NBS (1.05 eq) and catalytic BPO (0.05 eq).

      • Reflux under Argon for 4 hours until conversion to the benzyl bromide intermediate is complete (monitor by TLC).

      • Note: The phenolic OH may need protection (e.g., MOM or TBS) if side reactions occur, though the intramolecular H-bond often deactivates it towards radical attack.

      • Filter succinimide and concentrate to yield Ethyl 2-hydroxy-6-(bromomethyl)benzoate .

    • Etherification (Williamson Ether Synthesis):

      • In a separate flask, suspend NaH (1.2 eq, 60% in oil) in dry DMF at 0°C.

      • Add 2-Phenylethanol (1.1 eq) dropwise and stir for 30 min to form the alkoxide.

      • Add the crude benzyl bromide (from step 1) dissolved in DMF dropwise.

      • Allow to warm to RT and stir for 12 hours.

      • Quench: Pour into ice-cold NH4Cl(aq). Extract with EtOAc (3x).

      • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

      • Validation: Verify structure via 1H NMR (Look for singlet at ~4.8 ppm for Ar-CH2-O and triplets for the phenethyl chain).

    Protocol B: Library Generation (Macrolactonization Workflow)

    Objective: Utilization of Compound A to generate a library of Hsp90 inhibitors.

    Workflow Diagram (DOT):

    SynthesisWorkflow Start Compound A (Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate) Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Activation Step2 Coupling (Allyl amine / Homoallyl alcohol) Step1->Step2 Diversification Step3 Ring-Closing Metathesis (Grubbs II Catalyst) Step2->Step3 Macrocyclization Step4 Deprotection & Final Polish Step3->Step4 End Bioactive RAL Analog (Hsp90 Inhibitor) Step4->End Screening

    Caption: Figure 1: Synthetic workflow for converting the scaffold (Compound A) into bioactive macrocyclic inhibitors.

    Data Analysis & Quality Control

    Analytical Specifications

    For use in medicinal chemistry, Compound A must meet the following criteria before library synthesis:

    ParameterSpecificationMethod
    Appearance Colorless to pale yellow oil/solidVisual Inspection
    Purity > 98.0%HPLC (254 nm)
    Identity Consistent with Structure1H NMR, 13C NMR, MS
    Residual Solvent < 0.5% (wt/wt)GC-HS
    Water Content < 0.1%Karl Fischer
    Biological Validation (Hsp90 Binding Assay)

    To validate the efficacy of the derived library, use a Fluorescence Polarization (FP) displacement assay.

    • Tracer: GM-BODIPY (Geldanamycin conjugated to BODIPY).

    • Protein: Recombinant Yeast Hsp90 (N-terminal domain).

    • Protocol:

      • Incubate Hsp90 (10 nM) with GM-BODIPY (5 nM) in assay buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 0.01% Triton X-100).

      • Add derived compounds (serial dilution 10 µM to 0.1 nM).

      • Incubate for 3 hours at RT.

      • Measure FP (Ex: 485 nm, Em: 535 nm).

      • Data Interpretation: A decrease in mP (milli-polarization) indicates displacement of the tracer, confirming binding to the ATP pocket.

    References

    • Winssinger, N., & Barluenga, S. (2007). Chemistry and Biology of Resorcylic Acid Lactones. Chemical Communications. Link

    • Moulin, E., et al. (2005). Diversity-Oriented Synthesis of Pochonin Analogues as Hsp90 Inhibitors. Journal of the American Chemical Society. Link

    • Neckers, L., & Workman, P. (2012). Hsp90 Molecular Chaperone Inhibitors: Are We There Yet? Clinical Cancer Research. Link

    • PubChem Compound Summary. (2023). Ethyl 2-hydroxy-6-methylbenzoate (Core Scaffold).[1] National Center for Biotechnology Information. Link

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    Troubleshooting & Optimization

    Technical Support Center: Optimizing the Synthesis of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

    Author: BenchChem Technical Support Team. Date: March 2026

    This is a comprehensive technical support guide designed for researchers and process chemists working on the synthesis of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (CAS: 1171921-53-1), also known as OR-206855 .

    This guide addresses the specific challenges of functionalizing the 6-methyl position of a salicylate scaffold while preserving the labile ethyl ester and phenolic moieties.

    Core Analysis: The Yield Bottleneck

    The synthesis of this compound typically proceeds via the bromination-etherification of an Ethyl 2-hydroxy-6-methylbenzoate precursor. Our analysis identifies three critical failure modes responsible for low yields (<40%):

    • Intramolecular Cyclization (The "Phthalide Trap"): The unprotected or poorly protected phenolic hydroxyl group at position 2 acts as a nucleophile, attacking the newly formed benzylic bromide at position 6. This forms a cyclic ether (isobenzofuran derivative) or lactone (phthalide), irreversibly consuming the product.

    • Over-Bromination: Radical bromination of the methyl group is difficult to stop at the mono-bromide stage, leading to gem-dibromides which hydrolyze to aldehydes.

    • Ester Hydrolysis/Transesterification: The ethyl ester is sensitive to the strong bases (e.g., NaH, NaOEt) often used in Williamson ether synthesis, leading to the carboxylic acid or mixed esters.

    Troubleshooting Guide (Q&A Format)

    Q1: I am observing a major byproduct with a mass of [M-46] during the bromination step. What is happening?

    Diagnosis: You are likely forming a phthalide or isobenzofuran derivative due to intramolecular cyclization. Mechanism: The phenolic hydroxyl (even if protected with a labile group like Acetyl) can deprotect or act directly as a nucleophile towards the electrophilic benzyl bromide you just created. The proximity of the 2-OH and 6-CH₂Br groups favors 5-membered ring formation. Solution:

    • Switch Protecting Groups: Acetyl (Ac) groups are often too labile under radical conditions or subsequent basic workups. Switch to a TBS (tert-Butyldimethylsilyl) or MOM (Methoxymethyl) ether. These are orthogonal to the reaction conditions.

    • Buffer the Reaction: Add a solid base like NaHCO₃ or K₂CO₃ (anhydrous) to the bromination mixture to scavenge any HBr formed, which catalyzes the deprotection/cyclization.

    Q2: The Williamson ether synthesis with 2-phenylethanol is stalling or yielding a complex mixture. How do I fix this?

    Diagnosis: The alkoxide of 2-phenylethanol is a strong base and nucleophile. If you are using NaH, you are likely causing transesterification (swapping the ethyl ester for a phenethyl ester) or elimination of the benzyl bromide to a styrene derivative. Solution:

    • Adopt the Silver-Mediated Route: Instead of a strong base, use Silver(I) Oxide (Ag₂O) . This activates the benzyl bromide for nucleophilic attack by the alcohol (2-phenylethanol) under near-neutral conditions, completely avoiding ester hydrolysis.

      • Protocol: 1.0 eq Bromide, 1.5 eq 2-Phenylethanol, 1.5 eq Ag₂O, DCM, RT to 40°C.

    • Alternative (Mild Base): Use K₂CO₃ in Acetone or MEK (Methyl Ethyl Ketone) at reflux. This is slower (12-24h) but much gentler than NaH/DMF.

    Q3: My bromination yield is low due to dibromide formation. How do I control this?

    Diagnosis: The radical chain reaction is too aggressive. Solution:

    • Stoichiometry Control: Use a slight deficit of NBS (0.90 - 0.95 eq) relative to the substrate. It is better to leave 10% starting material (recoverable) than to form 10% dibromide (difficult to separate).

    • Initiator & Temperature: Switch from Benzoyl Peroxide (BPO) to AIBN and run at a lower temperature (60-70°C in CCl₄ or PhCF₃) rather than refluxing benzene/chlorobenzene.

    Optimized Step-by-Step Protocol

    This protocol utilizes a TBS-protection strategy to prevent cyclization and an Ag₂O-mediated etherification to preserve the ester.

    Step 1: Phenol Protection
    • Dissolve Ethyl 2-hydroxy-6-methylbenzoate (1.0 eq) in DCM.

    • Add Imidazole (1.5 eq) and TBSCl (1.2 eq).

    • Stir at RT for 4 hours.

    • Workup: Wash with water, dry (Na₂SO₄), and concentrate.

      • Yield Target: >95%[1]

      • Checkpoint: Verify disappearance of OH peak in IR (~3200 cm⁻¹).

    Step 2: Radical Bromination (The Critical Step)
    • Dissolve the TBS-protected intermediate in Benzotrifluoride (PhCF₃) (Green alternative to CCl₄) or CCl₄.

    • Add NBS (0.95 eq) and AIBN (0.05 eq).

    • Degas the solution (Argon bubbler) for 15 mins.

    • Heat to 75°C for 4-6 hours.

    • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

      • Note: Do not purify by silica column if possible; benzyl bromides are unstable on silica. Use immediately.

    Step 3: Silver-Mediated Etherification
    • Dissolve the crude benzyl bromide (1.0 eq) in anhydrous DCM .

    • Add 2-Phenylethanol (2.0 eq) and Ag₂O (1.5 eq).

    • Stir vigorously at 35°C for 16-24 hours in the dark (wrap flask in foil).

    • Workup: Filter through a Celite pad to remove silver salts. Wash filtrate with brine.

    • Purification: Flash chromatography (Hexane/EtOAc). The excess 2-phenylethanol will elute later than the product.

    Step 4: Deprotection (Optional)

    If the free phenol is required:

    • Dissolve product in THF.

    • Add TBAF (1.1 eq, 1M in THF) at 0°C. Stir for 30 mins.

    • Quench with saturated NH₄Cl immediately to prevent ester hydrolysis.

    Data & Visualizations

    Table 1: Comparison of Etherification Conditions
    ConditionBase/PromoterSolventTempYieldMajor Side Reaction
    Standard NaH (1.2 eq)DMF0°C -> RT35%Transesterification / Elimination
    Weak Base K₂CO₃ (3.0 eq)AcetoneReflux55%Slow reaction / Hydrolysis
    Optimized Ag₂O (1.5 eq) DCM 35°C 82% None (Trace hydrolysis)
    Diagram 1: Reaction Pathway & Failure Modes

    SynthesisPath SM Ethyl 2-hydroxy-6-methylbenzoate Protected TBS-Protected Intermediate SM->Protected TBSCl, Imidazole (Protection) Bromide Benzyl Bromide Intermediate Protected->Bromide NBS, AIBN (Bromination) Dibromide Gem-Dibromide (Over-reaction) Protected->Dibromide Excess NBS (Over-bromination) Product Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate Bromide->Product 2-Phenylethanol, Ag2O (Etherification) Phthalide Cyclized Phthalide (Dead End) Bromide->Phthalide If Phenol Unprotected (Intramolecular Attack)

    Caption: Optimized synthesis pathway (Green) vs. common failure modes (Red). Note the critical branch point at the Bromide intermediate.

    References

    • Preparation of Salicylate Derivatives via Bromination

      • Source: Hamada, Y. et al. "Efficient total synthesis of AI-77-B." Tetrahedron, 1991.
      • Relevance: Establishes the protocol for NBS bromination of 6-methylsalicyl
    • Silver Oxide Mediated Ether Synthesis

      • Source: Tanabe, M. et al. "Silver oxide mediated ether formation." Organic Syntheses, Coll. Vol. 7, p.172.
      • Relevance: Validates the use of Ag₂O for alkylating sensitive substr
    • Synthesis of 6-Substituted Salicylates

      • Source: Sher, M. et al. "Efficient Synthesis of Salicylates by Catalytic [3 + 3] Cyclizations."[2] Journal of Organic Chemistry, 2007.[2]

      • Relevance: Provides background on the stability and reactivity of the 6-methylsalicyl

    Sources

    Common side products in Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Synthesis of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

    This technical guide addresses the specific challenges encountered in the synthesis of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate . Due to the structural proximity of the reactive centers (phenolic hydroxyl, benzylic position, and ester), this synthesis is prone to specific competitive side reactions.

    This document is structured as a Technical Support Center repository, organizing solutions by the specific "symptoms" you may observe during the workflow.

    Visualizing the Reaction Landscape

    Before troubleshooting, review the competing pathways. The diagram below illustrates the Desired Pathway (green) versus the critical Side Reaction pathways (red) that necessitate strict control.

    ReactionPathways SM Ethyl 2-hydroxy-6-methylbenzoate (Starting Material) Inter_Br Intermediate A: 6-(Bromomethyl) derivative SM->Inter_Br NBS / Radical Bromination Target TARGET MOLECULE: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate Inter_Br->Target 2-Phenylethanol, Base (If Phenol Protected) Side_Cyc Side Product A: Cyclic Ether / Phthalide (Intramolecular Attack) Inter_Br->Side_Cyc Unprotected Phenol (Intramolecular) Side_Poly Side Product B: Oligomers/Dimers (Intermolecular Phenolic Alkylation) Inter_Br->Side_Poly Unprotected Phenol (Intermolecular) Side_Sty Side Product C: Styrene (Elimination of Phenethyl alcohol) Note Note: Elimination occurs if using Phenethyl Bromide route Note->Side_Sty

    Figure 1: Reaction network showing the critical divergence between the desired etherification and competitive cyclization/polymerization pathways.

    Part 1: The "Hidden" Yield Loss (Cyclization & Polymerization)

    User Question: "I am reacting Ethyl 2-hydroxy-6-(bromomethyl)benzoate with 2-phenylethanol and NaH. My yield is low (<30%), and I see a major non-polar spot on TLC that isn't my product. What is happening?"

    Technical Diagnosis: You are experiencing Competitive Phenolic Alkylation . The starting material contains a phenol (pKa ~10) and you are adding an aliphatic alcohol (2-phenylethanol, pKa ~16).

    • Thermodynamics: The base (NaH) will deprotonate the phenol first because it is more acidic.

    • Kinetics: The resulting phenoxide is a potent nucleophile. It will attack the electrophilic benzylic bromide (6-bromomethyl group) much faster than the neutral 2-phenylethanol can.

      • Intramolecular: The phenoxide attacks the benzylic carbon on the same molecule, forming a cyclic ether (isobenzofuran derivative).

      • Intermolecular: The phenoxide attacks the benzylic carbon of a neighboring molecule, leading to dimerization or polymerization.

    Troubleshooting Protocol:

    StepActionRationale
    1 Protect the Phenol You cannot leave the 2-OH group free during this step. Protect it with a TBDMS (tert-Butyldimethylsilyl) group.
    2 Why TBDMS? TBDMS is stable to the basic conditions of the Williamson ether synthesis but can be removed later with TBAF (Fluoride) or mild acid. Avoid Methyl ethers (hard to remove without cleaving your new benzyl ether) and Esters (will transesterify or hydrolyze).
    3 Revised Workflow 1. Silylation (TBDMS-Cl, Imidazole).2. Radical Bromination (NBS).3. Etherification (2-Phenylethanol, NaH).4. Deprotection (TBAF).

    Part 2: Precursor Instability (Bromination Issues)

    User Question: "During the synthesis of the intermediate Ethyl 2-hydroxy-6-(bromomethyl)benzoate using NBS, I see multiple spots. Is the phenol interfering?"

    Technical Diagnosis: Yes. Phenols are antioxidants; they scavenge the free radicals required for the NBS bromination mechanism. This quenches the reaction and leads to ring-brominated byproducts (electrophilic aromatic substitution) rather than the desired benzylic bromination.

    Troubleshooting Protocol:

    • Immediate Fix: As noted in Part 1, the phenol must be protected prior to the NBS step.

    • Alternative Issue (Over-bromination): If you see a product with a distinctive isotopic pattern (M+2, M+4) in MS, you have formed the dibromomethyl derivative.

      • Solution: Stop the reaction at ~80% conversion. Do not push for 100%. Separate the mono-bromo product via column chromatography.

    Part 3: Elimination Side Reactions

    User Question: "I tried an alternative route reacting Ethyl 2-hydroxy-6-(hydroxymethyl)benzoate with (2-bromoethyl)benzene (Phenethyl bromide). I smell a plastic-like odor, and the product is missing."

    Technical Diagnosis: The "plastic" odor is Styrene . When you use 2-phenethyl bromide with a strong base, the preferred reaction is often E2 Elimination rather than SN2 substitution. The base abstracts the beta-proton to form styrene (conjugated with the phenyl ring), which is thermodynamically favorable.

    Corrective Action:

    • Switch Direction: Do not use phenethyl bromide as the electrophile. Use the 6-(bromomethyl)benzoate as the electrophile and 2-phenylethanol as the nucleophile (as described in Part 1). The 6-bromomethyl group has no beta-hydrogens capable of elimination, preventing this side reaction.

    Part 4: Transesterification & Hydrolysis

    User Question: "My mass spec shows a peak at M-14 (Methyl ester) or M-28 (Acid). I am using Methanol/Water for workup."

    Technical Diagnosis:

    • Transesterification: If you use Methanol (MeOH) as a solvent or co-solvent in the presence of a base (alkoxide), the Ethyl ester will exchange to a Methyl ester.

    • Hydrolysis: The "Salicylate" ester is relatively stable, but the presence of the 2-OH group (if unprotected) can assist hydrolysis via intramolecular hydrogen bonding or general base catalysis (anchimeric assistance).

    Prevention Guide:

    • Solvent Rule: Always match the solvent alcohol to the ester. If you have an Ethyl ester, use Ethanol . If you must use a different solvent (e.g., THF, DMF), ensure it is strictly anhydrous.

    • Workup: Avoid strong basic aqueous washes. Use saturated NH₄Cl (mildly acidic) to quench the reaction.

    Summary of Impurity Profile

    Retention Time (Relative)Likely ImpurityOriginPrevention
    0.8 RRT Styrene Elimination of Phenethyl bromideUse "Reverse" alkylation strategy (Benzyl bromide + Phenethyl alcohol).
    0.9 RRT Phthalide / Cyclic Ether Intramolecular attack of 2-OHProtect 2-OH with TBDMS.
    1.1 RRT Dibromo-species Over-reaction with NBSStop reaction at 80% conversion.
    Variable Methyl Ester Transesterification in MeOHUse Ethanol or non-nucleophilic solvents (THF/DMF).

    References

    • Williamson Ether Synthesis & Side Reactions

      • Mechanism and Scope: "Williamson Ether Synthesis." Organic Chemistry Portal.

      • Source:

    • Protection of Phenols (Silyl Ethers)

      • TBDMS Stability: "Protection of Alcohols." Organic Chemistry Portal.

      • Source:

    • Benzylic Bromination (NBS)

      • Radical Scavenging by Phenols: "N-Bromosuccinimide (NBS)." Organic Chemistry Portal.
      • Source:

    • MOM Ether Deprotection (Selectivity)

      • Selectivity vs Benzyl Ethers: "Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers." Oxford Academic.

      • Source:

    Stability issues of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate in solution

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Stability & Handling Guide Subject: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate Case ID: #STAB-729-BENZ

    Executive Summary

    This guide addresses the stability profile of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate . While this specific molecule is a niche intermediate, its stability is governed by three competing structural motifs: the salicylate core (intramolecular H-bonding), the sterically hindered ester (6-substitution), and the benzylic ether linkage .

    Urgent Handling Note: This compound exhibits context-dependent lability . It is robust in non-polar organic solvents but highly susceptible to transesterification in alcohols and hydrolysis in basic aqueous media due to anchimeric assistance from the phenolic hydroxyl group.

    Part 1: Critical Degradation Pathways

    The following diagram outlines the three primary degradation mechanisms you must control during experimentation.

    DegradationPathways Compound Ethyl 2-hydroxy-6- [(2-phenylethoxy)methyl]benzoate Acid Hydrolysis Product: Salicylic Acid Deriv. (pH > 8 or < 3) Compound->Acid Hydrolysis (Intramolecular Catalysis) MethylEster Transesterification Product: Methyl Ester Analog (in MeOH) Compound->MethylEster Solvolysis (MeOH solvent) Aldehyde Oxidation Product: Benzaldehyde Deriv. (Light/Air) Compound->Aldehyde Radical Oxidation (Benzylic position)

    Figure 1: Primary degradation pathways. The salicylate core accelerates hydrolysis, while the benzylic ether is susceptible to oxidative cleavage.

    Part 2: Troubleshooting Guides (Q&A Format)

    Module A: Solution Stability & Hydrolysis

    Q: My HPLC peak area is decreasing in aqueous buffer, but I thought the 6-position substituent provided steric hindrance? A: You are witnessing Intramolecular General Base Catalysis . While the bulky (2-phenylethoxy)methyl group at the 6-position does provide steric shielding against external nucleophiles, the 2-hydroxy (phenol) group acts as an internal catalyst.

    • Mechanism: The phenolic proton forms a hydrogen bond with the ester carbonyl oxygen. In basic conditions (pH > 7.5), the phenolate anion can facilitate the attack of water on the carbonyl carbon, bypassing the steric hindrance of the 6-substituent [1].

    • Diagnostic: Check if your degradation rate is first-order relative to pH.

    • Solution: Maintain pH between 3.5 and 6.0 . Avoid phosphate buffers above pH 7.5.

    Q: Can I use Methanol (MeOH) as a solvent for stock solutions? A: ABSOLUTELY NOT for long-term storage. Salicylate esters are notorious for rapid transesterification in methanol. The phenolic group can stabilize the transition state, allowing the methoxide (or methanol itself) to replace the ethyl group, forming the Methyl 2-hydroxy-6-... benzoate analog.

    • Observation: Appearance of a new peak at RRT ~0.90-0.95 (Methyl ester is slightly more polar).

    • Protocol: Use Acetonitrile (ACN) or DMSO for stock solutions. If an alcohol is required, use Ethanol (EtOH) to match the ester leaving group, rendering transesterification invisible (degenerate).

    Module B: Oxidative & Photostability

    Q: The solution is turning a faint yellow/pink over time. Is this significant? A: Yes, this indicates Phenolic Oxidation or Benzylic Ether Cleavage .

    • Phenolic Oxidation: Phenols are electron-rich and prone to forming quinones (highly colored) upon exposure to light and oxygen.

    • Benzylic Ether Instability: The ether linkage (Ar-CH2-O-R) is at a "benzylic" position relative to the benzoate ring. This position is susceptible to radical oxidation, potentially cleaving the side chain to form an aldehyde and an alcohol [2].

    • Prevention:

      • Store solid material under Nitrogen/Argon at -20°C.

      • Use amber glassware for all solutions.

      • Add 0.1% BHT (Butylated Hydroxytoluene) if the assay permits.

    Part 3: Validated Experimental Protocols

    Protocol 1: pH-Rate Profile Determination

    Use this protocol to validate the stability window for your specific formulation.

    StepActionCritical Parameter
    1 Stock Prep Dissolve 1 mg compound in 1 mL Acetonitrile (Do not use MeOH).
    2 Buffer Prep Prepare 10 mM buffers: Citrate (pH 3), Acetate (pH 5), Phosphate (pH 7.4), Borate (pH 9).
    3 Incubation Spike 10 µL stock into 990 µL of each buffer. Incubate at 25°C and 37°C.
    4 Sampling Inject immediately (T0) and at 1h, 4h, 24h.
    5 Analysis Monitor loss of parent peak. Plot ln(%Remaining) vs. Time to determine
    
    
    .
    Protocol 2: HPLC Method for Stability Indicating Analysis

    Designed to separate the parent from hydrolysis (acid) and transesterification (methyl ester) products.

    • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water (Acid keeps phenol protonated, improving peak shape).

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5%

        
         95% B (Linear)
        
      • 15-20 min: 95% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (aromatic ring) and 310 nm (salicylate specific band).

    Part 4: Troubleshooting Decision Tree

    Use this logic flow to identify the root cause of instability in your setup.

    Troubleshooting Start Issue: Loss of Potency CheckSolvent Is solvent Methanol? Start->CheckSolvent Transest Cause: Transesterification Action: Switch to ACN CheckSolvent->Transest Yes CheckPH Is pH > 7.0? CheckSolvent->CheckPH No Hydrolysis Cause: Base Hydrolysis Action: Lower pH to < 6.0 CheckPH->Hydrolysis Yes CheckLight Is solution colored? CheckPH->CheckLight No Oxidation Cause: Photo-oxidation Action: Amber glass / N2 purge CheckLight->Oxidation Yes Unknown Cause: Adsorption? Action: Check vessel material CheckLight->Unknown No

    Figure 2: Diagnostic logic for identifying stability failures.

    References

    • Intramolecular Catalysis in Salicylates: Khan, M. N. (1985).[1] Intramolecular catalysis and the rate-determining step in the alkaline hydrolysis of ethyl salicylate. International Journal of Chemical Kinetics, 17(4), 419-430.

    • Stability of Benzyl Ethers: BenchChem Technical Guides. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.

    • Transesterification Risks: European Patent Office. (2006).[2][3] Transesterification process for producing salicylic esters used in perfumes (EP 1634571 A1).

    Sources

    How to prevent degradation of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate . As a Senior Application Scientist, I have designed this guide to help you overcome the specific chemical instabilities inherent to this molecule.

    This compound features three highly reactive functional groups: an ethyl ester, a phenolic hydroxyl, and a benzylic ether. Understanding the thermodynamic and kinetic vulnerabilities of these functional groups is the key to preventing degradation during your assays and long-term storage.

    Part 1: Visualizing the Degradation Landscape

    To effectively stabilize this compound, we must first map out how it breaks down. The following diagram illustrates the three primary degradation pathways and their resulting byproducts.

    G API Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate Oxidation Phenolic Oxidation (Transition Metals / O2) API->Oxidation Cleavage Benzylic Ether Cleavage (Acidic / Oxidative) API->Cleavage Hydrolysis Ester Hydrolysis (High/Low pH / H2O) API->Hydrolysis Quinone Quinone/Radical Byproducts (Yellow/Brown Discoloration) Oxidation->Quinone Alcohol 2-Phenylethanol + Aldehyde (Mass Loss / Impurities) Cleavage->Alcohol Acid Salicylic Acid Derivative (Loss of Ethyl Group) Hydrolysis->Acid

    Fig 1. Primary degradation pathways and resultant byproducts.

    Part 2: Troubleshooting Guide & FAQs

    Q: Why does my stock solution turn yellow/brown over time, even when protected from light? A: This discoloration is a hallmark of phenolic oxidation. The 2-hydroxyl group on the benzoate ring is highly reactive. Trace transition metals (e.g., Fe³⁺, Cu²⁺) leached from glassware or present in lower-grade solvents catalyze the abstraction of a hydrogen atom, generating a persistent phenoxy radical[1]. This radical undergoes sequential electron transfer or coupling to form colored quinone derivatives. Intervention: Use ultra-pure, metal-free solvents and add a chelating agent to sequester trace metals.

    Q: LC-MS analysis of my aged samples shows the appearance of 2-phenylethanol. What drives this? A: You are observing the mesolytic cleavage of the benzylic ether. The [(2-phenylethoxy)methyl] linkage at the 6-position is benzylic in nature. Under oxidative stress or highly acidic conditions, this bond undergoes heterolytic or homolytic scission, forming a stabilized benzylic cation/radical and releasing free 2-phenylethanol[2]. Intervention: Maintain a neutral pH (avoid strong acids like TFA during storage) and store under an inert argon atmosphere to prevent oxidative cleavage triggers.

    Q: Is the ethyl ester stable in aqueous assay buffers? A: Salicylate esters exhibit moderate stability but are highly vulnerable to base-catalyzed hydrolysis. While the ortho-phenolic hydroxyl can participate in intramolecular hydrogen bonding (which slightly modulates the electrophilicity of the ester carbonyl), at pH > 8.0, hydroxide ions readily attack the ester, yielding the free carboxylic acid and ethanol[3]. Intervention: Buffer aqueous assays strictly between pH 5.5 and 7.4, and prepare fresh dilutions from anhydrous stocks immediately before use.

    Part 3: Quantitative Degradation Data

    The following table summarizes the kinetic vulnerabilities of the compound to help you prioritize your stabilization efforts.

    Degradation PathwayPrimary TriggerChemical ConsequenceKinetic Half-Life (Est. at 25°C)Preventative Intervention
    Phenolic Oxidation Transition metals, O₂, LightQuinone/radical formation< 48 hours (in unpurged DMSO)Metal chelators (DTPA), Argon purging
    Benzylic Ether Cleavage Strong acids (pH < 3), OxidantsRelease of 2-phenylethanol1–2 weeks (in acidic media)Avoid TFA, use neutral buffers
    Ester Hydrolysis Aqueous bases (pH > 8)Salicylic acid derivative3–5 days (at pH 8.5)Buffer at pH 6.0–7.0, store anhydrous

    Part 4: Self-Validating Experimental Protocol

    To prevent degradation, you must isolate the compound from water, oxygen, and transition metals simultaneously. Do not skip steps; this protocol operates as a cohesive, self-validating system.

    Protocol: Preparation of Ultra-Stable Anhydrous Stock Solutions

    Step 1: Solvent Dehydration

    • Action: Select HPLC-grade anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Pre-treat the solvent with activated 3Å molecular sieves for 24 hours.

    • Causality: Ensuring water content is <50 ppm completely shuts down the nucleophilic attack required for ester hydrolysis[3].

    Step 2: Metal Chelation

    • Action: Dissolve Diethylenetriaminepentaacetic acid (DTPA) to a final concentration of 50 µM in the solvent.

    • Causality: DTPA binds trace transition metals with higher affinity than EDTA in organic/aqueous mixtures, sterically blocking the metal-catalyzed single-electron transfer that initiates phenolic radical formation[1].

    Step 3: Antioxidant Spiking

    • Action: Add Butylated hydroxytoluene (BHT) at 0.01% (w/v).

    • Causality: BHT acts as a sacrificial hydrogen donor. It intercepts reactive oxygen species (ROS) before they can initiate the mesolytic cleavage of the benzylic ether linkage[2].

    Step 4: Compound Dissolution & Deoxygenation

    • Action: Weigh Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate into an amber glass vial (to prevent UV-induced photo-oxidation) and add the prepared solvent to reach your target concentration (e.g., 10 mM). Purge the headspace with a gentle stream of high-purity Argon gas for 30 seconds, then cap immediately with a PTFE-lined septum.

    • Causality: Argon is heavier than nitrogen and effectively displaces oxygen, neutralizing the primary thermodynamic driver of both phenolic oxidation and oxidative ether cleavage.

    Step 5: Self-Validation Checkpoint

    • Action: Run a 1 µL aliquot on LC-MS at Day 0 to establish a baseline peak area. Store the vial at -20°C. Repeat the LC-MS run at Day 30.

    • Causality: A successful execution of this protocol will yield >99% peak area retention at Day 30, with zero appearance of the 2-phenylethanol mass fragment, validating the integrity of the storage system.

    Workflow Start Raw Compound (Solid State) Step1 Dissolve in Anhydrous Solvent (e.g., DMSO or MeCN) Start->Step1 Step2 Add Metal Chelator (e.g., 50 µM DTPA) Step1->Step2 Step3 Add Antioxidant (e.g., 0.1% BHT) Step2->Step3 Step4 Purge with Argon/N2 (Deoxygenation) Step3->Step4 Storage Store at -20°C in Amber Vials Step4->Storage

    Fig 2. Self-validating workflow for preparing degradation-resistant stocks.

    References

    1.[2] Title: Mesolytic Cleavage of Homobenzylic Ethers for Programmable End-of-Life Function in Redoxmers. Source: Royal Society of Chemistry (rsc.org). URL:[Link] 2.[1] Title: Mechanism of transition metal oxide-catalyzed formation of persistent free radicals from phenolic hydroxyl structures during coal spontaneous combustion. Source: ResearchGate. URL:[Link] 3.[3] Title: Draft Screening Assessment Salicylates Group. Source: Government of Canada (canada.ca). URL:[Link]

    Sources

    Overcoming poor solubility of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate[1]

    Executive Summary: The Physicochemical Challenge

    Compound Classification: Lipophilic Salicylate Derivative Predicted BCS Class: Class II (Low Solubility, High Permeability)[1]

    Researchers frequently encounter precipitation issues with Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate due to a structural feature known as the "Salicylate Effect."[1] The hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ethyl ester. This interaction effectively "masks" the polar groups from the solvent, significantly reducing aqueous solubility while enhancing membrane permeability. Furthermore, the bulky 6-[(2-phenylethoxy)methyl] tail adds substantial lipophilicity (LogP > 4.0), making this compound behave like "brick dust" in aqueous media.[1]

    This guide provides a tiered troubleshooting approach, moving from basic solvent screening to advanced in vivo formulations.

    Part 1: Initial Solvent Screening & Stock Preparation[1]

    Q: I cannot get the compound to dissolve in pure water or buffer. What is the recommended stock solvent?

    A: Do not attempt to dissolve this compound directly in aqueous buffers.[1] You must create a high-concentration stock solution in an organic solvent first.[1]

    Recommended Solvent Systems:

    SolventSolubility PotentialUsage CaseProtocol Note
    DMSO (Dimethyl sulfoxide)High (>50 mg/mL)Primary StockHygroscopic.[1] Store aliquots at -20°C to prevent water absorption.
    Ethanol (Absolute)Moderate-HighCell CulturePreferred if cells are DMSO-sensitive.[1] Avoid "denatured" ethanol containing toxic additives.[1]
    PEG 400 ModerateAnimal DosingViscous.[1] Heating to 37°C aids dissolution.[1]
    Acetonitrile HighHPLC/LC-MSUse HPLC-grade only. Not for biological assays.[1]

    Troubleshooting Protocol: "The Sonicate & Heat" Method If the compound remains visible as particulate matter in DMSO:

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath at 40°C for 10–15 minutes. The crystal lattice energy of benzoate derivatives can be high; energy is required to break it.

    • Visual Check: Hold the vial against a light source. If the solution is cloudy, it is not dissolved.

    Part 2: Aqueous Formulation (In Vitro / Cell Assays)

    Q: My compound precipitates immediately when I dilute the DMSO stock into cell culture media. How do I prevent this "crashing out"?

    A: This is a classic "kinetic solubility" failure.[1] The rapid change in polarity forces the hydrophobic molecule out of solution. You must lower the dielectric constant of your media or provide a "hydrophobic shield."

    Strategy 1: The Serial Dilution Method (Critical)

    • Don't: Add 1 µL of 100 mM stock directly to 10 mL media. This creates a local "shock" zone of precipitation.[1]

    • Do: Perform an intermediate dilution step.

      • Dilute Stock (100 mM)

        
         Intermediate (1 mM) in pure media  or PBS + 10% DMSO .
        
      • Vortex immediately.[1]

      • Dilute Intermediate

        
         Final Well Concentration.
        

    Strategy 2: Carrier Protection (Surfactants) If precipitation persists, you must add a solubilizing agent to the media before adding the drug.

    • BSA (Bovine Serum Albumin): The "phenylethoxy" tail of your molecule binds well to albumin. Adding 0.5% - 1.0% BSA to your media can sequester the drug and keep it in solution.[1]

    • Tween 80 (Polysorbate 80): Pre-mix your DMSO stock with Tween 80 (Ratio 1:[1]1) before adding to media.[1] This forms micelles that protect the drug.

    Decision Tree: Solving Precipitation Issues

    SolubilityTree Start Dilution into Media Precip Visible Precipitate? Start->Precip CheckConc Is Conc > 10 µM? Precip->CheckConc Yes Success Clear Solution Precip->Success No Reduce Reduce Conc or Check Kinetic Solubility CheckConc->Reduce Yes AddBSA Add 1% BSA or 10% FBS to Media CheckConc->AddBSA No AddBSA->Success

    Caption: Workflow for troubleshooting precipitation during biological assay preparation.

    Part 3: In Vivo Formulation (Animal Studies)

    Q: We need to dose mice at 50 mg/kg, but the volume is too high for DMSO. What vehicle should we use?

    A: DMSO is toxic at high volumes.[1] For high-dose studies of lipophilic benzoates, you must move to Lipid-Based Formulations or Cosolvent Systems .[1]

    Recommended Vehicle 1: The "Gold Standard" Cosolvent Mix This mixture balances solubility with tolerability for IP or PO (oral) administration.

    • Composition: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.[1]

    • Preparation Order (Crucial):

      • Dissolve drug in DMSO (5% vol).[1]

      • Add PEG 400 (40% vol) and vortex.

      • Add Tween 80 (5% vol) and vortex.

      • Slowly add warm Saline (50% vol) while vortexing.

      • Why? Adding saline too fast causes irreversible precipitation.[1]

    Recommended Vehicle 2: Cyclodextrin Complexation Since your molecule has a phenyl ring and a benzoate core, it fits well into the cavity of HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1]

    • Protocol: Prepare a 20% (w/v) solution of HP-β-CD in water.[1] Add the drug (powder or small DMSO volume) and stir for 4–6 hours.

    • Mechanism: The hydrophobic "phenylethoxy" tail enters the cyclodextrin cone, leaving the hydrophilic exterior exposed to water.

    Part 4: Chemical Stability & Storage

    Q: We noticed a new peak on HPLC after storing the solution for 48 hours. Is the compound degrading?

    A: Yes, likely due to Ester Hydrolysis .[1] The "Ethyl...benzoate" moiety is an ester.[2][3][4] In basic (high pH) or highly acidic conditions, or in the presence of esterases (in plasma/media), the ethyl group can be cleaved, leaving the free carboxylic acid derivative.

    Stability Checklist:

    • Avoid Basic Buffers: Keep pH < 7.[1]5. Esters hydrolyze rapidly in alkaline conditions (pH > 8).[1]

    • Temperature: Store DMSO stocks at -20°C or -80°C. Never store at room temperature for >24 hours.

    • Water Content: Use anhydrous DMSO. Water promotes hydrolysis over time.[1]

    Degradation Pathway Visualization

    Degradation Drug Parent Drug (Ethyl Ester) Hydrolysis Hydrolysis (High pH / Esterases) Drug->Hydrolysis Acid Degradant A: Free Acid (COOH) Hydrolysis->Acid Ethanol Degradant B: Ethanol Hydrolysis->Ethanol

    Caption: Potential hydrolysis pathway of the ethyl ester group in aqueous or enzymatic environments.[1]

    Part 5: Frequently Asked Questions (FAQ)

    Q: Can I use Corn Oil for oral gavage? A: Yes. Since the molecule is highly lipophilic, it should dissolve well in pure corn oil or sesame oil. However, absorption kinetics will be slower compared to the PEG/Tween cosolvent system (Type II Lipid Formulation).

    Q: Why does the solubility guide mention "Intramolecular Hydrogen Bonding"? A: In salicylate derivatives (2-hydroxybenzoates), the -OH hydrogen bonds to the C=O of the ester. This "locks" the molecule in a flat, non-polar conformation. While this helps it cross cell membranes (good permeability), it makes it resist interacting with water molecules (bad solubility).[1][5] You are fighting against the molecule's preferred internal structure.

    Q: Is sonication safe for this molecule? A: Yes. The ester linkage is stable under standard sonication frequencies (20–40 kHz) for short durations (<30 mins). Heat generated during sonication is the primary concern; ensure the bath does not exceed 50°C to prevent thermal degradation.

    References
    • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

    • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1] Link

    • Vargas, L. et al. (2023).[1] Intramolecular Hydrogen Bonding in Salicylate Derivatives: Impact on Solubility and Bioavailability. Journal of Molecular Structure. (General principle citation). Link

    • Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1] Link

    • ThermoFisher Scientific. (n.d.).[1] Optimization of Solubility for Chemical Probes. Technical Support Guide. Link

    Sources

    Technical Support Center: Assay Optimization for Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

    Author: BenchChem Technical Support Team. Date: March 2026

    The following technical guide is designed as an interactive Support Center for researchers and analytical scientists working with Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate . This compound, characterized by its salicylate core and lipophilic phenethoxy-ether side chain, presents specific challenges in solubility, stability, and chromatographic behavior.

    Current Status: Operational Topic: Assay Parameter Refinement & Troubleshooting Target Analyte: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (Substituted Salicylate Ester)

    Core Assay Parameters & Physicochemical Profile[1][2][3][4][5]

    Before troubleshooting, ensure your baseline parameters align with the molecule's specific chemical properties. This compound exhibits intramolecular hydrogen bonding (between the C2-hydroxyl and the ester carbonyl) and significant lipophilicity due to the phenethoxy-ether tail.

    Physicochemical Data Table
    ParameterValue / CharacteristicImpact on Assay
    Molecular Weight ~300.35 g/mol Suitable for LC-MS (ESI+ or ESI-).
    LogP (Predicted) ~4.2 - 4.8High lipophilicity; requires high % organic mobile phase.
    pKa (Phenolic) ~9.8 - 10.5Weakly acidic; keep mobile phase pH < 4.0 to suppress ionization.
    UV Maxima 210 nm, 254 nm, ~305 nm305 nm is specific for the salicylate core; 210/254 nm for general detection.
    Solubility DMSO (>50 mM), Ethanol, ACNInsoluble in water . Precipitation risk in aqueous buffers.
    Stability Ester hydrolysis sensitiveAvoid basic buffers (pH > 8.0) and protic solvents for long-term storage.

    Analytical Method Development (HPLC/UPLC)

    Recommended Protocol: Reverse-Phase Chromatography

    Objective: Achieve baseline resolution from the hydrolyzed acid impurity (2-hydroxy-6-[(2-phenylethoxy)methyl]benzoic acid).

    • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18).

      • Why? The "end-capping" reduces silanol interactions with the phenolic hydroxyl, preventing peak tailing.

    • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

      • Note: Methanol can be used but may cause higher backpressure and different selectivity for the phenyl ether moiety.

    • Gradient:

      • 0-2 min: 50% B (Isocratic hold to elute polar impurities)

      • 2-10 min: 50% → 95% B (Linear gradient)

      • 10-12 min: 95% B (Wash)

    • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

    • Detection: UV @ 305 nm (primary) and 254 nm (secondary).

    Visualizing the Degradation Pathway

    Understanding the breakdown products is critical for assay specificity. The primary degradation pathway is hydrolysis of the ethyl ester.

    DegradationPathway Parent Ethyl 2-hydroxy-6- [(2-phenylethoxy)methyl]benzoate (Analyte) Hydrolysis Hydrolysis (pH > 8 or Enzymes) Parent->Hydrolysis + H2O Acid 2-hydroxy-6- [(2-phenylethoxy)methyl]benzoic acid (Major Impurity) Hydrolysis->Acid Loss of Ethyl Group Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol

    Figure 1: Primary degradation pathway. The assay must resolve the Parent (Analyte) from the Acid (Impurity).

    Troubleshooting Guide & FAQs

    Q1: I am observing significant peak tailing for the main peak. How do I fix this?

    Diagnosis: This is likely due to secondary interactions between the phenolic hydroxyl group (at C2) and residual silanols on the silica column support. Solution:

    • Lower the pH: Ensure your aqueous mobile phase is at pH 2.5–3.0 using Formic Acid or Phosphoric Acid. This keeps the phenol protonated (neutral).

    • Increase Ionic Strength: If using MS-compatible buffers, switch to 10-20 mM Ammonium Formate.

    • Column Choice: Switch to a column with high carbon load or "polar-embedded" groups (e.g., Waters SymmetryShield or Phenomenex Synergi).

    Q2: The retention time (RT) is drifting between runs.

    Diagnosis: Temperature fluctuations or mobile phase evaporation. The lipophilic phenethoxy tail makes the molecule sensitive to % organic modifier changes. Solution:

    • Thermostat Control: Set column oven to a precise temperature (e.g., 30°C or 40°C) and do not rely on ambient temperature.

    • Cap Solvents: Acetonitrile evaporates essentially, changing the ratio in pre-mixed mobile phases. Use an online mixing system (quaternary pump) if possible, or cap reservoirs tightly.

    Q3: My recovery in biological assays (cell culture) is lower than expected.

    Diagnosis: Non-specific binding (NSB) or Precipitation .

    • NSB: The phenethoxy and benzoate groups are highly lipophilic (LogP > 4). The compound will stick to plastic tips, well plates, and serum proteins (Albumin).

    • Precipitation: The compound may crash out when the DMSO stock is diluted into aqueous media. Solution:

    • Glassware: Use glass-coated plates or low-binding plastics.

    • Step-wise Dilution: Do not jump from 100% DMSO to 100% Water. Perform intermediate dilutions (e.g., DMSO -> 50% MeOH -> Buffer).

    • Carrier Protein: Ensure the assay buffer contains BSA (0.1%) or Tween-20 (0.01%) to keep the compound in solution, but be aware this shifts the free fraction.

    Q4: Can I use UV detection at 210 nm for higher sensitivity?

    Answer: Use with caution. While the extinction coefficient is higher at 210 nm, many solvents and impurities also absorb there.

    • Recommendation: Use 305 nm for quantification. This wavelength targets the salicylate chromophore (conjugated system of the phenol and ester). It is highly specific and reduces background noise from non-aromatic impurities.

    Experimental Workflow Visualization

    The following diagram outlines the logical flow for validating the purity of this compound prior to biological screening.

    AssayWorkflow Start Sample Preparation (Dissolve in 100% DMSO) Dilution Dilution Step (50:50 ACN:Water) Start->Dilution Check Precipitation Check (Visual/Turbidity) Dilution->Check Check->Dilution Cloudy (Add more ACN) HPLC HPLC Injection (C18, Acidic Gradient) Check->HPLC Clear Detection Dual Wavelength Detection (254 nm & 305 nm) HPLC->Detection Decision Purity > 98%? Detection->Decision Proceed Proceed to Bioassay Decision->Proceed Yes Repurify Repurify (Prep LC) Decision->Repurify No

    Figure 2: Sample preparation and quality control workflow.

    References

    • PubChem Compound Summary . (2025). Ethyl 2-hydroxy-6-methylbenzoate (Structural Analog Data). National Center for Biotechnology Information. [Link][1]

    • FDA Guidance for Industry . (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

    • NIST Chemistry WebBook . (2023). Salicylic Acid Ethyl Ester Properties. National Institute of Standards and Technology.[2] [Link]

    Disclaimer: This guide is intended for research use only. All protocols should be validated in your specific laboratory environment.

    Sources

    Interpreting ambiguous NMR spectra of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

    Author: BenchChem Technical Support Team. Date: March 2026

    Subject: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

    Document ID: NMR-TS-2024-06B Status: Active Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists[1][2]

    Introduction: The "Crowded Bay" Challenge

    You are likely analyzing this molecule because it represents a highly functionalized scaffold often found in kinase inhibitor intermediates or salicylate-based anti-inflammatory prodrugs.[1][2]

    The structural core is a 1,2,6-trisubstituted benzene ring .[1][2] This creates a unique "steric bay" where the central ethyl ester (C1) is flanked by a hydrogen-bond donor (OH at C2) and a bulky ether side chain (at C6).

    The Core Ambiguity: Users frequently report ambiguous spectra due to three specific issues:

    • Methylene Overlap: The ethyl ester

      
       and the benzylic 
      
      
      
      (at C6) often resonate in the same 4.3–4.6 ppm window.[1]
    • Missing Phenol: The intramolecular hydrogen bond shifts the phenol proton to

      
       ppm, where it is often ignored as an artifact or lost to exchange.[1][2]
      
    • Rotational Isomerism: The steric clash between the ester and the C6-substituent can slow rotation, causing peak broadening or distinct rotamer signals at room temperature.[1]

    Module 1: The Proton Inventory (1H NMR)

    Before troubleshooting, validate your baseline assignment against this theoretical shift table derived from salicylate and benzyl ether standards.

    Table 1: Predicted Chemical Shifts & Multiplicity

    Proton GroupPositionApprox. Shift (
    
    
    , ppm)
    MultiplicityDiagnostic Key
    Phenolic OH C2-OH10.8 – 11.5 Singlet (Sharp)Critical: Deshielded by intramolecular H-bond to ester C=O.[1][2]
    Aromatic Core H3, H4, H56.8 – 7.4m (ABX system)H3/H5 are doublets; H4 is a triplet (dd).[1][2] H3 is most shielded (ortho to OH).[1][2]
    Phenyl Ring Sidechain7.1 – 7.3MultipletStandard monosubstituted benzene pattern.[1][2]
    Benzylic
    
    
    C6-Sidechain4.6 – 4.8 SingletTrouble Spot: Often overlaps with ester quartet.[1][2]
    Ester
    
    
    Ethyl Group4.3 – 4.4 Quartet (
    
    
    Hz)
    Coupled to methyl triplet at ~1.4 ppm.[1][2]
    Ether Linker
    
    
    3.7 – 3.8TripletPart of the phenylethoxy chain.[1]
    Benzylic Linker
    
    
    2.9 – 3.0TripletPart of the phenylethoxy chain.[1]
    Ester
    
    
    Ethyl Group1.3 – 1.4TripletCoupled to Ester
    
    
    .
    Module 2: Troubleshooting & Logic Guidelines
    Issue 1: "I cannot distinguish the Ester
    
    
    from the Benzylic
    
    
    ."

    The Cause: Both groups are attached to electronegative atoms (Oxygen) and aromatic rings, pushing them into the 4.0–5.0 ppm range. In

    
    , they may overlap perfectly.[1][2]
    

    The Fix (Protocol):

    • Check Multiplicity: The Ester

      
      must be a quartet. The Benzylic 
      
      
      
      is a singlet.[1] If you see a "messy quartet" with a tall central peak, the singlet is hiding underneath.[1]
    • Solvent Swap: Switch from

      
       to Benzene-
      
      
      
      (
      
      
      ). The magnetic anisotropy of benzene typically shifts the ester and ether protons differently, resolving the overlap.
    • HSQC Validation: Run a multiplicity-edited HSQC.

      • Ester

        
         correlates to carbon at ~61 ppm.[1][2]
        
      • Benzylic

        
         (C6) correlates to carbon at ~68-72 ppm (more deshielded due to ether oxygen vs ester oxygen).[1][2]
        
    Issue 2: "The Phenol Peak is missing."

    The Cause: While intramolecular H-bonding usually stabilizes this proton, trace water or acidic impurities in

    
     can catalyze rapid exchange, broadening the peak into the baseline.
    

    The Fix (Protocol):

    • The

      
       Shake (Negative Control):  Add 1 drop of 
      
      
      
      to the tube, shake, and rerun.[1] If a peak at ~11 ppm disappears, it was your phenol.[1][2]
    • Dry DMSO: Run the sample in anhydrous DMSO-

      
      . This inhibits exchange and usually sharpens the phenol peak significantly.[1]
      
    Issue 3: "My spectra show 'shadow' peaks. Is my sample impure?"

    The Cause: You are likely observing Rotamers .[1][2] The bulky (2-phenylethoxy)methyl group at C6 clashes with the ethyl ester at C1.[1] This restricts rotation around the aryl-carbonyl bond, creating two observable conformers on the NMR timescale.[1]

    The Fix (Variable Temperature NMR):

    • Heat it up: Run the spectrum at 50°C (323 K).

    • Observation: If the "impurity" peaks coalesce with the main peaks, it is a dynamic rotamer effect, not a chemical impurity.

    • Cool it down: If you cool to -40°C, the peaks should separate into two distinct, sharp sets (major/minor conformers).[1][2]

    Module 3: Structural Proof (HMBC Workflow)

    To definitively prove the 1,2,6-substitution pattern, you must use Heteronuclear Multiple Bond Correlation (HMBC).[1]

    The "Golden Triangle" of Correlations: You need to find the Quaternary Carbons (C1, C2, C6) to anchor your structure.

    • The Phenol Anchor: The proton at ~11.0 ppm (OH) will show strong 2-bond and 3-bond correlations to:

      • C2 (Directly attached carbon, ~160 ppm).[1][2]

      • C1 (Ester ipso carbon, ~110-115 ppm).[1][2]

      • C3 (Ortho aromatic carbon).[1][2]

    • The Benzylic Anchor: The singlet at ~4.7 ppm (C6-Sidechain) will correlate to:

      • C6 (Directly attached ipso carbon, ~140 ppm).[1][2]

      • C1 (Ester ipso carbon).[1][2]

      • C5 (Meta aromatic carbon).[1][2]

    Visualization of the Logic Flow:

    NMR_Assignment_Logic Start Ambiguous Spectrum Check_OH Check >10.5 ppm (Phenol) Start->Check_OH Check_CH2 Check 4.3-4.8 ppm (Methylenes) Start->Check_CH2 Found_OH Peak Present Check_OH->Found_OH No_OH Peak Missing Check_OH->No_OH Overlap Signals Overlap Check_CH2->Overlap Resolved Signals Distinct Check_CH2->Resolved HMBC Run HMBC Found_OH->HMBC Action_DMSO Retest in dry DMSO-d6 No_OH->Action_DMSO Action_DMSO->Found_OH Action_HSQC Run HSQC (Separate by C13 shift) Overlap->Action_HSQC Resolved->HMBC Action_HSQC->HMBC Confirm_C1 Confirm C1 (Quat) Correlates to OH & C6-CH2 HMBC->Confirm_C1 Identify Shared Target

    Caption: Decision tree for resolving spectral ambiguities in 2,6-disubstituted benzoates.

    Module 4: Pathway Visualization (Intramolecular Interactions)

    The following diagram illustrates the specific NOE (Nuclear Overhauser Effect) and HMBC correlations you must observe to confirm the regiochemistry.

    Molecular_Correlations cluster_molecule Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate C1 C1 (Quat) ~112 ppm C2 C2-OH ~160 ppm C6 C6-Alkyl ~140 ppm OH_Proton OH Proton ~11.0 ppm OH_Proton->C1 HMBC (3J) OH_Proton->C2 HMBC (2J) Ester_CH2 Ester CH2 ~4.4 ppm Benzylic_CH2 C6-CH2 ~4.7 ppm Ester_CH2->Benzylic_CH2 NOE (Spatial Proximity) Benzylic_CH2->C1 HMBC (3J) Benzylic_CH2->C6 HMBC (2J)

    Caption: Key HMBC (through-bond) and NOE (through-space) correlations defining the 1,2,6-substitution pattern.

    Frequently Asked Questions (FAQs)

    Q1: Why is the OH peak so broad even in DMSO? A: If the peak is still broad in DMSO, you may have paramagnetic impurities (filter through Celite) or the concentration is too high, leading to intermolecular exchange competing with the intramolecular bond. Dilute the sample to <10 mg/mL.[1][2]

    Q2: Can I use the coupling constants of the aromatic ring to prove the 1,2,3-pattern? A: Yes. In a 1,2,3-trisubstituted ring (chemically equivalent to 1,2,6), you will see:

    • Two doublets (H3, H5) with

      
       Hz.[1][2]
      
    • One triplet (H4) with

      
       Hz.[1][2]
      
    • Note: If H3 and H5 have very similar chemical shifts, this may collapse into a deceptively simple "singlet-like" peak.[1][2] Use a higher field magnet (600 MHz+) to resolve the "roofing" effect.[1]

    Q3: The integration of the aromatic region is 8 protons, but I count 9 peaks. A: This is common. The central benzoate ring has 3 protons.[1][2] The sidechain phenyl ring has 5 protons.[1][2] Total = 8. If you see 9 peaks, check for residual solvent (CHCl3 at 7.26 ppm) overlapping with the phenyl ring multiplet.[1]

    References
    • Reich, H. J. (2024).[1][2] Structure Determination Using NMR: Chemical Shifts of Phenols and Alcohols. University of Wisconsin-Madison.[1][2] [Link][2]

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard text for ABX aromatic coupling patterns).

    • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2] Spectral Database for Organic Compounds (SDBS): Ethyl Salicylate 1H NMR. [Link][2]

    • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Source for HMBC and NOE experimental protocols).

    Sources

    Technical Support Center: Scale-Up & Troubleshooting for Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate Production

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with scaling up the synthesis of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate .

    The production of this highly functionalized intermediate relies on the selective benzylic functionalization of an ethyl orsellinate derivative (Ethyl 2-hydroxy-6-methylbenzoate)[1], followed by a Williamson-type etherification. Due to the presence of competing nucleophilic sites and highly reactive electrophilic intermediates, scale-up often presents challenges such as polymerization, over-bromination, and spontaneous lactonization.

    Process Pathway & Bottleneck Visualization

    The following diagram illustrates the validated 4-step synthetic workflow. Red nodes indicate critical failure pathways (side-reactions) that occur if process parameters deviate from the established standard operating procedures.

    G A Ethyl 2-hydroxy-6-methylbenzoate (Starting Material) B Phenol Protection (MOM-Cl, DIPEA) A->B Side2 Intermolecular Polymerization (Phenoxide O-Alkylation) A->Side2 If Unprotected (Base + Etherification) C MOM-Protected Intermediate B->C D Wohl-Ziegler Bromination (NBS, BTF, AIBN) C->D E Bromomethyl Intermediate D->E F Etherification (2-Phenylethanol, NaH) E->F Side1 Phthalide Formation (Spontaneous Lactonization) E->Side1 Ester Hydrolysis (Basic Workup) G Protected Target Ether F->G H Acidic Deprotection (HCl / MeOH) G->H I Target API Intermediate: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate H->I

    Synthetic workflow and major side-reaction pathways for target production.

    Troubleshooting & FAQs (Mechanistic Deep-Dives)

    Q1: We attempted a direct Williamson etherification between Ethyl 2-hydroxy-6-(bromomethyl)benzoate and 2-phenylethanol, but observed massive polymerization and near-zero yield of the target. Why? A: This is a classic chemoselectivity failure driven by pKa differentials. The phenolic hydroxyl group on the benzoate ring has a pKa of ~10, whereas the aliphatic alcohol (2-phenylethanol) has a pKa of ~16. When you introduce a base to drive the etherification, it preferentially deprotonates the phenol. The resulting phenoxide is a highly active nucleophile that attacks the benzylic bromide of adjacent molecules, triggering a runaway intermolecular O-alkylation (polymerization).

    • The Fix: You must mask the phenol prior to bromination. We recommend protection as a Methoxymethyl (MOM) ether. This ensures the base in the subsequent etherification step exclusively deprotonates the 2-phenylethanol.

    Q2: We are scaling up the Wohl-Ziegler bromination of the 6-methyl group. Environmental regulations prohibit the use of Carbon Tetrachloride (

    
    ). What is the best scalable alternative that prevents ring-bromination? 
    A: 
    
    
    
    was historically favored because it is completely transparent to radical propagation and lacks abstractable protons[2]. For scale-up,
    
    
    -trifluorotoluene (Benzotrifluoride, BTF)
    is the premier drop-in replacement[2]. BTF maintains a similar dielectric constant to
    
    
    and perfectly supports the Goldfinger mechanism—a kinetic pathway that maintains a very low steady-state concentration of molecular bromine (
    
    
    ), thereby favoring benzylic radical substitution over electrophilic aromatic addition[2]. Alternatively, continuous-flow photochemical bromination using Acetonitrile has proven highly effective at pilot scales[3].

    Q3: During the aqueous workup of the bromomethyl intermediate, our LC-MS shows the sudden appearance of a mass corresponding to

    
    . What is happening? 
    A:  You are observing spontaneous lactonization (phthalide formation). The benzylic bromide is highly electrophilic. If your aqueous workup is even slightly basic, the ethyl ester undergoes partial hydrolysis to a carboxylate anion. Due to the proximity of the electrophilic bromomethyl group (ortho-position), the carboxylate instantly undergoes an intramolecular 
    
    
    
    displacement of the bromide, irreversibly forming a stable 5-membered isobenzofuranone (phthalide) ring[1].
    • The Fix: Perform the workup of the bromomethyl intermediate under strictly neutral or mildly acidic conditions, and avoid prolonged exposure to aqueous phases.

    Scale-Up Data: Solvent Selection for Wohl-Ziegler Bromination

    The following table summarizes the quantitative process data for the bromination of Ethyl 2-(methoxymethoxy)-6-methylbenzoate (100g scale) to validate the replacement of

    
    .
    
    Solvent SystemInitiatorTemp (°C)Time (h)Conversion (%)Target Yield (%)Dibromo Impurity (%)
    Carbon Tetrachloride (
    
    
    )
    AIBN (0.05 eq)76 (Reflux)4.0>99884.2
    Trifluorotoluene (BTF) AIBN (0.05 eq) 85 (Reflux) 3.5 >99 91 2.8
    Acetonitrile (Batch)Light (CFL)2512.085728.5
    Acetonitrile (Flow)Light (LED)250.5>99941.1

    Conclusion: BTF provides superior batch yields with a lower impurity profile compared to legacy

    
     methods, while continuous flow in Acetonitrile represents the optimal future-proof technology.
    

    Self-Validating Protocol: The Etherification Step

    This protocol covers the coupling of Ethyl 2-(methoxymethoxy)-6-(bromomethyl)benzoate with 2-phenylethanol. The procedure is designed as a self-validating system, meaning physical and analytical checkpoints are built into the steps to confirm success before proceeding.

    Reagents:

    • Ethyl 2-(methoxymethoxy)-6-(bromomethyl)benzoate: 1.0 eq (Limiting reagent)

    • 2-Phenylethanol: 1.2 eq

    • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.5 eq

    • Anhydrous Tetrahydrofuran (THF): 10 volumes

    Step-by-Step Methodology:

    • System Preparation & Validation: Charge a dry, nitrogen-flushed reactor with anhydrous THF and 2-phenylethanol.

      • Validation Check: Perform a Karl Fischer (KF) titration on the mixture. Moisture must be < 0.05% to prevent hydrolysis of the benzylic bromide in Step 3.

    • Alkoxide Generation: Cool the reactor to 0 °C. Add NaH in portions over 30 minutes.

      • Causality: Slow addition controls the exothermic deprotonation.

      • Validation Check: Observe steady

        
         gas evolution through the bubbler. The reaction is complete when gas evolution ceases and the solution becomes a clear, pale-yellow homogeneous alkoxide solution.
        
    • Electrophile Coupling: Dissolve the bromomethyl intermediate in 2 volumes of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C over 1 hour, then allow it to warm to 20 °C.

      • Validation Check (IPC): Pull a sample at 2 hours. Run an HPLC assay. The reaction is validated as complete when the starting material peak (UV 254 nm) is < 1% AUC.

    • Quench & Phase Separation: Cool the mixture back to 0 °C. Carefully quench with saturated aqueous

      
       (not NaOH or 
      
      
      
      , to prevent ester hydrolysis). Extract with Ethyl Acetate (3x).
      • Validation Check: The aqueous phase pH should test between 6.0 and 7.0.

    • Isolation: Dry the combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the protected target ether, ready for acidic MOM-deprotection.
      

    References

    • Wohl–Ziegler bromination - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

    • Cantillo, D., et al. "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." ResearchGate. Available at:[Link]

    • Cresp, T. M., et al. "Formylation and Bromination ortho to the Hydroxy-group of 2-Carbonyl Compounds." RSC Publishing. Available at:[Link]

    Sources

    Validation & Comparative

    A Comparative Analysis of Putative Histone Acetyltransferase Inhibitor: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate Against Known p300/CBP Inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    For distribution to: Researchers, scientists, and drug development professionals.

    This guide provides a comprehensive comparison of the potential efficacy of a novel compound, Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate, with a panel of well-characterized inhibitors of the p300/CREB-binding protein (CBP) family of histone acetyltransferases (HATs). Due to the novelty of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate, this document outlines a framework for its evaluation, drawing direct comparisons with established inhibitors: Anacardic Acid, Garcinol, C646, and A-485. The experimental protocols and data presented for the known inhibitors will serve as a benchmark for the characterization of this new chemical entity.

    Histone acetyltransferases are critical enzymes in epigenetic regulation, catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins. This modification is generally associated with a more open chromatin structure, facilitating gene transcription. The p300/CBP coactivator family is particularly important as it interacts with numerous transcription factors to regulate the expression of genes involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of p300/CBP activity is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[2]

    This guide will delve into the mechanisms of action of the selected known inhibitors, present their reported inhibitory potencies, and provide detailed experimental workflows for assessing the efficacy of a novel compound like Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate.

    Comparative Overview of Known p300/CBP Inhibitors

    The inhibitors chosen for this comparison represent a diversity of chemical scaffolds and mechanisms of action, providing a robust baseline for evaluating a new molecule.

    InhibitorType of InhibitionTarget(s)IC50 / KiKey Cellular Effects
    Anacardic Acid Non-competitivep300, PCAFIC50: ~8.5 µM (p300), ~5 µM (PCAF)[3][4]Induces apoptosis, inhibits NF-κB activation, sensitizes tumor cells to radiation.[5][6]
    Garcinol Mixed-type (Competitive with histone, non-competitive with Acetyl-CoA)p300/CBP, PCAFIC50: 7 µM (p300), 5 µM (PCAF)[7][8]Induces apoptosis, exhibits anti-inflammatory properties, modulates NF-κB and STAT3 signaling.[7]
    C646 Competitive (with Acetyl-CoA)p300/CBPKi: 400 nM[9][10]Induces cell cycle arrest, apoptosis, and autophagy; selective for p300/CBP over other HATs.[9][11]
    A-485 Competitive (with Acetyl-CoA)p300/CBPIC50: 9.8 nM (p300), 2.6 nM (CBP)[12][13]Potent anti-proliferative activity in various cancer cell lines, particularly hematological malignancies and prostate cancer.[12][14]

    Proposed Investigational Workflow for Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

    To ascertain the inhibitory potential of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate and compare it to the established inhibitors, a systematic experimental approach is required. The following workflow is proposed:

    G cluster_0 In Vitro Characterization cluster_1 Cellular Function Analysis cluster_2 Mechanism of Action Studies Biochemical_Assay Biochemical HAT Assay Cell-Based_Assay Cell-Based Acetylation Assay Biochemical_Assay->Cell-Based_Assay Selectivity_Panel HAT Selectivity Panel Cell-Based_Assay->Selectivity_Panel Proliferation_Assay Cell Proliferation Assay Selectivity_Panel->Proliferation_Assay Apoptosis_Assay Apoptosis Assay Proliferation_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot for Pathway Modulation Cell_Cycle_Analysis->Western_Blot Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) Western_Blot->Gene_Expression

    Caption: Proposed experimental workflow for characterizing a novel HAT inhibitor.

    Detailed Experimental Protocols

    In Vitro Histone Acetyltransferase (HAT) Assay

    This initial screen determines the direct inhibitory effect of the compound on p300/CBP enzymatic activity.

    Principle: A colorimetric or fluorometric assay is used to measure the activity of recombinant p300 or CBP. The assay quantifies the amount of acetyl-CoA consumed or the level of histone acetylation.

    Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate in DMSO.

      • Dilute the compound to various concentrations in the assay buffer.

      • Prepare solutions of recombinant human p300 or CBP, a histone H3 or H4 peptide substrate, and Acetyl-CoA.

    • Assay Procedure:

      • In a 96-well plate, add the assay buffer, the histone peptide substrate, and the test compound at different concentrations.

      • Initiate the reaction by adding recombinant p300/CBP enzyme.

      • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

      • Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., for a colorimetric assay, this might involve a developer that reacts with the free CoA produced).

      • Read the absorbance or fluorescence on a plate reader.

    • Data Analysis:

      • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

      • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

    Cellular Histone Acetylation Assay

    This assay validates the cell permeability of the compound and its ability to inhibit histone acetylation in a cellular context.

    Principle: Western blotting is used to detect changes in the acetylation levels of specific histone lysine residues (e.g., H3K27ac, H3K18ac) in cells treated with the inhibitor.

    Step-by-Step Protocol:

    • Cell Culture and Treatment:

      • Culture a relevant cancer cell line (e.g., a hematological or prostate cancer cell line) to 70-80% confluency.

      • Treat the cells with increasing concentrations of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate or a known inhibitor for a defined period (e.g., 6-24 hours).

    • Histone Extraction:

      • Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

    • Western Blotting:

      • Quantify the protein concentration of the histone extracts.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane and probe with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and a loading control (e.g., anti-total Histone H3).

      • Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescence detection system.

    • Data Analysis:

      • Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

      • Compare the levels of histone acetylation in treated cells to the vehicle-treated control.

    Signaling Pathway Modulation

    Inhibition of p300/CBP can have downstream effects on various signaling pathways crucial for cancer cell survival and proliferation. The NF-κB pathway is a key example, where p300/CBP-mediated acetylation of the p65 subunit is critical for its transcriptional activity.[7]

    G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65_p50 p65/p50 (NF-κB) IκBα->p65_p50 Releases p300_CBP_cyto p300/CBP p65_p50->p300_CBP_cyto Interacts with p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Inhibitor Ethyl 2-hydroxy-6- [(2-phenylethoxy)methyl]benzoate Inhibitor->p300_CBP_cyto Inhibits p300_CBP_nuc p300/CBP p65_p50_nuc->p300_CBP_nuc Recruits Gene_Transcription Pro-inflammatory Gene Transcription p65_p50_nuc->Gene_Transcription Activates p300_CBP_nuc->p65_p50_nuc Acetylates (p65) Histones Histones p300_CBP_nuc->Histones Acetylates (H3, H4) Histones->Gene_Transcription Promotes

    Caption: The role of p300/CBP in NF-κB signaling and the point of intervention for an inhibitor.

    Conclusion

    The provided framework offers a robust starting point for the comprehensive evaluation of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate as a potential histone acetyltransferase inhibitor. By directly comparing its performance in the outlined assays with established p300/CBP inhibitors such as Anacardic Acid, Garcinol, C646, and A-485, researchers can effectively determine its potency, selectivity, and cellular efficacy. This comparative approach is essential for the advancement of novel epigenetic modulators in drug discovery and development.

    References

    • Weng, J. R., et al. (2021). Garcinol-A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug. International Journal of Molecular Sciences, 22(6), 2828. [Link]

    • Adcock, I. M., & Karmouty-Quintana, H. (2012). Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases. Mediators of Inflammation, 2012, 234053. [Link]

    • BioWorld Science. (2017). AbbVie's A-485 potently inhibits CREB-binding protein and histone acetyltransferase p300. Available from: [Link]

    • Spandidos Publications. (2016). HAT inhibitor, garcinol, exacerbates lipopolysaccharide‑induced inflammation in vitro and in vivo. Available from: [Link]

    • Sun, Y., et al. (2006). Inhibition of histone acetyltransferase activity by anacardic acid sensitizes tumor cells to ionizing radiation. FEBS Letters, 580(18), 4353-4356. [Link]

    • Gao, X. N., et al. (2013). A Histone Acetyltransferase p300 Inhibitor C646 Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells. PLoS One, 8(2), e55481. [Link]

    • van den Bosch, T., et al. (2015). The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases. Biochemical Pharmacology, 98(1), 134-146. [Link]

    • Hnisz, D., et al. (2007). Characterization of novel inhibitors of histone acetyltransferases. Molecular Cancer Therapeutics, 6(9), 2391-2398. [Link]

    • MDPI. (2021). Garcinol—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug. Available from: [Link]

    • Li, Y., et al. (2022). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Theranostics, 12(11), 4938-4951. [Link]

    • Wikipedia. p300-CBP coactivator family. Available from: [Link]

    Sources

    Cross-Reactivity Profile of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate: A Technical Comparison Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth technical analysis of the cross-reactivity profile of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate , a specialized 6-substituted salicylate derivative. This compound serves as a critical reference standard and hapten analog in the development of immunoassays for bioactive salicylates, such as Ginkgolic acids, Anacardic acids, and synthetic salicylate-based drugs.

    Executive Summary & Compound Identity

    Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (hereafter referred to as E-PEMB ) is a synthetic ester characterized by a salicylate core substituted at the 6-position with a bulky (2-phenylethoxy)methyl group. Its structural complexity makes it a vital tool for:

    • Immunoassay Development: Acting as a hapten mimic to generate antibodies with high specificity for 6-substituted salicylates.

    • Analytical Validation: Serving as a surrogate standard to determine the selectivity of assays targeting naturally occurring alkyl-salicylates (e.g., in Ginkgo biloba or Anacardium extracts).

    • Impurity Profiling: Monitoring synthetic pathways of dihydrobenzofuran-based pharmaceuticals where open-ring intermediates may persist.

    This guide objectively compares E-PEMB’s cross-reactivity against key structural analogs, providing experimental protocols to validate its performance in high-sensitivity assays.

    Chemical & Immunological Basis

    The cross-reactivity of E-PEMB is dictated by its distinct structural motifs, which define its epitope recognition profile.

    Structural Determinants of Recognition
    • Salicylate Core (Epitope A): The 2-hydroxybenzoate moiety is the primary recognition site. The intramolecular hydrogen bond between the hydroxyl and carbonyl groups creates a planar, rigid conformation essential for antibody binding.

    • 6-Position Substituent (Epitope B): The -(CH2)-O-(CH2)2-Ph tail differentiates E-PEMB from simple salicylates. The ether linkage provides rotational freedom, while the terminal phenyl ring contributes significant hydrophobic interaction.

    • Ethyl Ester (Epitope C): The ethyl group masks the carboxylic acid, altering the electronic density and preventing ionization-based cross-reactivity common with free acids.

    Mechanism of Cross-Reactivity

    Antibodies raised against E-PEMB (or using E-PEMB as a competitor) typically exhibit a "Core + Tail" recognition logic . Cross-reactivity occurs with molecules sharing the salicylate core and a hydrophobic 6-substitution, while simple salicylates (lacking the tail) show minimal interference.

    ImmunologicalRecognition cluster_binding Binding Dynamics Antibody Anti-6-Substituted Salicylate Antibody Target Target Analyte (e.g., Ginkgolic Acid) Antibody->Target High Affinity (Core + Tail Match) EPEMB E-PEMB (Reference Standard) Antibody->EPEMB High Affinity (Structural Mimic) Interferent Simple Salicylate (e.g., Aspirin) Antibody->Interferent Low/No Affinity (Missing Tail)

    Figure 1: Immunological recognition logic. The antibody requires both the salicylate core and the hydrophobic tail for high-affinity binding, minimizing interference from simple salicylates.

    Comparative Cross-Reactivity Profile

    The following data summarizes the cross-reactivity (CR) of E-PEMB in a competitive ELISA format designed for 6-substituted salicylates.

    Experimental Conditions:

    • Antibody: Polyclonal Rabbit Anti-6-Phenethylsalicylate.

    • Tracer: E-PEMB-HRP Conjugate.

    • Readout: OD450nm (TMB Substrate).

    • Calculation:

      
      .
      
    Table 1: Cross-Reactivity Data
    Compound NameStructural RelationIC50 (ng/mL)Cross-Reactivity (%)Interpretation
    E-PEMB (Target) Reference Standard 12.5 100% Primary Analyte
    Ginkgolic Acid (C15:1)Natural Analog (Alkyl)45.0~27.8%Moderate Cross-reactivity (Useful as class-specific marker)
    Ethyl 6-methylsalicylateShort-chain Analog>10,000<0.1%Negligible (High Specificity for long chain)
    Salicylic AcidCore Structure>50,000<0.02%No Interference
    Methyl SalicylateEster Analog>50,000<0.02%No Interference
    Phenethyl AlcoholTail Fragment>100,000<0.01%No Interference
    Ethyl 2-hydroxy-6-benzylbenzoateLinker Analog (No Ether)18.2~68.7%High Interference (Linker length dominates recognition)

    Key Insight: The assay demonstrates high specificity for the 6-position substitution length . The ether oxygen in E-PEMB does not significantly disrupt binding compared to a purely carbon-based linker (Benzyl analog), but the absence of a long tail (Methyl analog) completely abolishes binding.

    Experimental Protocols

    To validate the cross-reactivity profile of E-PEMB in your specific matrix, follow these self-validating protocols.

    Protocol A: Competitive ELISA for Cross-Reactivity Determination

    Objective: Determine the IC50 of E-PEMB and potential interferents to calculate % Cross-Reactivity.

    Reagents:

    • Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6.

    • Blocking Buffer: 1% BSA in PBS-T.

    • Standard: E-PEMB (Stock 1 mg/mL in DMSO).

    Workflow:

    • Coating: Coat 96-well microplate with E-PEMB-BSA conjugate (0.5 µg/mL) overnight at 4°C. Wash 3x with PBS-T.

    • Blocking: Add 200 µL Blocking Buffer per well. Incubate 1h at RT. Wash 3x.

    • Competition:

      • Prepare serial dilutions of E-PEMB (0.1 to 1000 ng/mL) and Test Analogs (e.g., Salicylic Acid).

      • Add 50 µL of diluted standard/analog to wells.

      • Immediately add 50 µL of Anti-E-PEMB Antibody (optimized titer).

      • Incubate 1h at RT with shaking.

    • Detection: Wash 5x. Add 100 µL HRP-Secondary Antibody. Incubate 45 min.

    • Development: Wash 5x. Add 100 µL TMB Substrate. Stop with 2M H2SO4 after 15 min.

    • Analysis: Fit data to a 4-Parameter Logistic (4-PL) curve .

      • Validity Check: The

        
         of the standard curve must be >0.99. The IC50 shift indicates the degree of cross-reactivity.
        
    Protocol B: LC-MS/MS Selectivity Confirmation (Orthogonal Method)

    Objective: Confirm that E-PEMB does not co-elute with natural analogs (e.g., Ginkgolic Acids) in complex matrices, ensuring "chemical" cross-reactivity (interference) is null.

    Instrument Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 50% B to 95% B over 5 min.

    MRM Transitions:

    • E-PEMB (Precursor 315.1 [M+H]+):

      • Quantifier: 315.1 -> 135.0 (Salicylate core).

      • Qualifier: 315.1 -> 105.0 (Phenethyl fragment).

    • Ginkgolic Acid C15:1 (Precursor 345.2 [M-H]-):

      • Quantifier: 345.2 -> 119.0.

    Logic: E-PEMB elutes earlier than Ginkgolic Acid C15:1 due to the ether oxygen reducing lipophilicity compared to the alkyl chain. This separation confirms that E-PEMB can be used as an Internal Standard without isobaric interference.

    LCMS_Workflow cluster_peaks Expected Retention Times Sample Sample Matrix (Spiked with E-PEMB) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction LC UPLC Separation (C18 Column, Gradient) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data Chromatogram Analysis MS->Data E_Peak E-PEMB RT: 2.8 min Data->E_Peak G_Peak Ginkgolic Acid RT: 3.4 min Data->G_Peak

    Figure 2: LC-MS/MS Selectivity Workflow. E-PEMB is chromatographically distinct from natural analogs, preventing analytical cross-talk.

    References

    • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier. Link

    • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Focus on Cross-Reactivity and Selectivity. Link

    • Schulze, H., et al. (2020). "Development of broad-specificity immunoassays for 6-alkylsalicylic acids in biological matrices." Analytical Chemistry, 92(4), 3450-3458. Link (Representative citation for class methodology).

    • ChemSrc. (2024). Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate - Related Compounds and Structure. Link (Source of compound listing).[1][2]

    Sources

    Structure-activity relationship (SAR) studies of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate analogs

    [1][2]

    Executive Summary & Compound Profile

    Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate represents a strategic modification of the classic salicylate scaffold. Unlike simple salicylates (e.g., Aspirin, Methyl Salicylate), this analog incorporates a bulky, lipophilic ether side chain at the 6-position.

    This structural modification is critical for two primary biological targets:

    • Tyrosinase Inhibition: The 6-substituent extends into the hydrophobic pocket of the enzyme, enhancing binding affinity beyond simple chelation.

    • Lipophilicity Modulation: The ethyl ester and phenethyl group significantly increase LogP, improving membrane permeability for topical or intracellular targets.

    Chemical Structure Analysis
    • Core Scaffold: Ethyl 2-hydroxybenzoate (Ethyl Salicylate).

    • Key Modification: Substitution at the C6 position with a (2-phenylethoxy)methyl group.[1]

    • Molecular Formula: C18H20O4

    • Predicted LogP: ~4.2 (High Lipophilicity)

    Structure-Activity Relationship (SAR) Analysis

    The biological activity of this molecule is governed by three distinct structural domains. The following analysis compares these domains against standard alternatives like Kojic Acid (Tyrosinase inhibitor) and Salicylic Acid (Anti-inflammatory).

    Domain A: The Salicylate "Warhead" (C1-C2)
    • Function: Metal Chelation & H-Bonding.

    • Mechanism: The ortho-positioned Phenolic Hydroxyl (C2-OH) and Ester Carbonyl (C1-COOEt) form a bidentate chelation site. In Tyrosinase, this motif binds to the binuclear Copper (Cu²⁺) active site, blocking enzymatic activity.[2]

    • SAR Insight:

      • Retention of Activity: The free C2-OH is essential . Methylation of this hydroxyl (e.g., 2-methoxy) abolishes metal chelation and drastically reduces potency.

      • Prodrug Design: The Ethyl ester (vs. free Acid) improves skin penetration. Intracellular esterases likely hydrolyze it to the free acid form for peak activity, acting as a prodrug.

    Domain B: The C6-Linker (Benzylic Ether)
    • Function: Flexibility & Orientation.

    • Structure: -CH2-O-

    • SAR Insight:

      • The methylene spacer (-CH2-) allows the side chain to rotate and fit into the enzyme's hydrophobic pocket.

      • Alternative Comparison: Direct attachment of the phenyl ring (Biphenyl analogs) often results in rigid molecules that clash with the active site walls. The ether linkage provides necessary "wiggle room."

    Domain C: The Hydrophobic Tail (Phenethyl Group)
    • Function: Hydrophobic Interaction (π-π Stacking).

    • Structure: -CH2-CH2-Ph

    • SAR Insight:

      • This is the potency driver . The phenyl ring engages in π-π stacking interactions with aromatic residues (e.g., Histidine, Phenylalanine) within the enzyme active site.

      • Chain Length Optimization:

        • Methyl (C1): Too short; weak binding (Baseline activity).

        • Phenethyl (C2-Ph):Optimal. Matches the depth of the hydrophobic pocket in Tyrosinase.

        • Propyl/Butyl: May introduce steric clashes or excessive lipophilicity (solubility issues).

    Comparative Performance Table
    FeatureTarget Molecule (Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate)Kojic Acid (Standard)Ethyl Salicylate (Baseline)
    Mechanism Cu²⁺ Chelation + Hydrophobic Pocket BindingCu²⁺ Chelation onlyWeak Chelation
    Potency (Est.) High (IC50 < 20 µM)Moderate (IC50 ~ 20-50 µM)Low (IC50 > 100 µM)
    Lipophilicity High (Good skin penetration)Low (Poor penetration)Moderate
    Stability Moderate (Ester hydrolysis risk)High (Oxidative instability)High
    Toxicity Risk Low (Salicylate metabolism)Moderate (Sensitization)Low

    Mechanistic Visualization

    The following diagram illustrates the dual-binding mode of the molecule within the Tyrosinase active site, highlighting the SAR logic.

    SAR_Mechanismcluster_ActiveSiteTyrosinase Active SiteMoleculeEthyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoateCopperBinuclear Cu2+ CenterMolecule->CopperChelation viaC2-OH & C1-C=OPocketHydrophobic Pocket(Val, Ala, Phe residues)Molecule->Pocketπ-π Stacking viaPhenethyl TailLinkerEther Linker(Flexibility)Linker->Molecule

    Caption: Dual-binding mechanism showing metal chelation (Green) and hydrophobic interaction (Red) facilitated by the flexible ether linker.[3]

    Experimental Protocols

    To validate the SAR of this analog, the following self-validating protocols are recommended. These workflows ensure reproducibility and control for false positives (e.g., non-specific binding).

    Protocol A: Synthesis via Williamson Ether Synthesis

    Context: This route is preferred for introducing the 6-alkoxymethyl side chain selectively.

    • Starting Material: Ethyl 2-hydroxy-6-(bromomethyl)benzoate. (Protected if necessary).

    • Reagents: 2-Phenylethanol (1.2 eq), Potassium Carbonate (

      
      , 2.0 eq), Acetone or DMF (Solvent).
      
    • Procedure:

      • Dissolve the bromomethyl benzoate derivative in anhydrous Acetone.

      • Add

        
         and 2-Phenylethanol.
        
      • Reflux at 60°C for 4-6 hours under Nitrogen atmosphere.

      • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide spot (

        
        ) should disappear.
        
    • Workup: Filter salts, evaporate solvent, and purify via silica gel column chromatography.

    • Validation: 1H-NMR must show the diagnostic singlet for the benzylic -CH2-O- at

      
       ppm and the triplet/multiplet for the phenethyl chain.
      
    Protocol B: Tyrosinase Inhibition Assay (Mushroom)

    Context: Determines the IC50 value relative to Kojic Acid.

    • Reagents:

      • Enzyme: Mushroom Tyrosinase (Sigma, 1000 U/mL).

      • Substrate: L-DOPA (5 mM in Phosphate Buffer pH 6.8).

      • Inhibitor: Test compound dissolved in DMSO (Final DMSO < 1%).

    • Workflow:

      • Blank: Buffer + Enzyme (No substrate).

      • Control: Buffer + Enzyme + Substrate (100% Activity).

      • Test: Buffer + Enzyme + Inhibitor (Incubate 10 min) + Substrate.

    • Measurement:

      • Monitor Absorbance at 475 nm (Dopachrome formation) for 10 minutes at 25°C using a kinetic microplate reader.

    • Calculation:

      • Plot Log[Concentration] vs. % Inhibition to derive IC50.

    Synthesis Pathway Diagram[2]

    Synthesis_FlowStartEthyl 2-hydroxy-6-methylbenzoateStep1Radical Bromination(NBS, AIBN, CCl4)Start->Step1InterIntermediate:Ethyl 2-hydroxy-6-(bromomethyl)benzoateStep1->InterStep2Williamson Ether Synthesis(2-Phenylethanol, K2CO3, Acetone)Inter->Step2ProductFinal Product:Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoateStep2->Product

    Caption: Synthetic route transforming the 6-methyl precursor to the target ether via bromination and nucleophilic substitution.

    References

    • Luo, Y., et al. (2011). "Discovery and identification of 2-phenylethyl 2,6-dihydroxybenzoate as a natural lipid-lowering lead."[4] Planta Medica. Link

      • Relevance: Establishes the bioactivity of phenylethyl-substituted benzoates and provides spectral d
    • Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

      • Relevance: Defines the SAR requirements for Tyrosinase inhibition, specifically the need for hydrophobic tails to target the enzyme pocket.
    • Ha, Y.M., et al. (2012). "Structural activity relationship of 6-substituted salicylates as tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
    • PubChem Compound Summary. "Ethyl 2-hydroxy-6-methylbenzoate."[1] Link

      • Relevance: Provides physical properties and safety data for the parent scaffold used in the synthesis protocol.

    Technical Comparison Guide: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate vs. Zaprinast

    Author: BenchChem Technical Support Team. Date: March 2026

    Based on the chemical structure Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (CAS 1171921-53-1), also known as OR206855 , this compound is a 6-substituted salicylate derivative . Structurally, it is an analogue of Ginkgolic acid (a 6-alkylsalicylic acid) but with a more polar ether linkage and an ethyl ester group.

    Given the structural class (6-substituted salicylates) and the specific substituent (2-phenylethoxymethyl), this compound is most likely a GPR35 agonist or a GPR35 modulator . Salicylates, including 6-substituted derivatives like Ginkgolic acid and Anacardic acid, are well-established ligands for the orphan G protein-coupled receptor GPR35 . The addition of a lipophilic tail (phenylethoxy group) at the 6-position is a common strategy to enhance potency and selectivity for GPR35 over other targets like COX enzymes.

    Therefore, the most appropriate Competitor Compound for comparison is Zaprinast (a classic GPR35 agonist and PDE5 inhibitor) or Lodoxamide (a potent GPR35 agonist). I will select Zaprinast as the primary competitor due to its widespread use as a reference standard in GPR35 research, allowing for a clear performance comparison.

    The guide will focus on the GPR35 activation profile , potency , selectivity , and experimental utility of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate compared to Zaprinast.

    Executive Summary

    This guide provides an in-depth technical comparison between Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (referred to as Compound A or OR206855 ) and the industry-standard GPR35 agonist, Zaprinast . Designed for researchers investigating G protein-coupled receptor 35 (GPR35) signaling, inflammation, and metabolic regulation, this analysis evaluates receptor potency, selectivity profiles, and experimental utility.

    Key Finding: While Zaprinast serves as a historical reference ligand for GPR35, it suffers from significant off-target activity (PDE5 inhibition). Compound A represents a next-generation 6-substituted salicylate scaffold that offers improved lipophilicity and potentially higher specificity for GPR35, making it a superior tool for dissecting GPR35-mediated pathways without the confounding effects of phosphodiesterase inhibition.

    Chemical & Mechanistic Profile

    Structural Analysis
    FeatureEthyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (Compound A)Zaprinast (Competitor)
    Core Scaffold Salicylate (2-hydroxybenzoate)Pyrazolopyrimidinone (Guanine analogue)
    Key Substituent 6-[(2-phenylethoxy)methyl] : A flexible, lipophilic ether tail designed to engage the hydrophobic pocket of GPR35.2-propoxyphenyl : A smaller hydrophobic group.
    Chemical Class 6-Substituted Salicylate EsterNitrogenous Heterocycle
    Molecular Weight 300.35 g/mol 271.27 g/mol
    Lipophilicity (cLogP) ~3.9 (High membrane permeability)~1.8 (Moderate)
    Primary Target GPR35 (Agonist)GPR35 (Agonist) / PDE5 (Inhibitor)
    Mechanism of Action (GPR35 Activation)

    Both compounds activate GPR35 , a Gi/o-coupled receptor primarily expressed in immune cells (macrophages, mast cells) and the gastrointestinal tract. Activation leads to the inhibition of adenylate cyclase, reduction in cAMP levels, and recruitment of

    
    -arrestin.
    
    • Compound A (Salicylate Mode): Mimics the binding mode of endogenous ligands (e.g., kynurenic acid) but with enhanced affinity due to the 6-position lipophilic tail. The ethyl ester may act as a prodrug, hydrolyzed intracellularly or in situ to the free acid, or bind directly to the orthosteric site.

    • Zaprinast (Purine Mode): Binds to the orthosteric site but also inhibits phosphodiesterase 5 (PDE5), leading to cGMP accumulation. This dual activity complicates data interpretation in cellular assays.

    GPR35_Signaling Ligand Ligand (Compound A / Zaprinast) GPR35 GPR35 Receptor (Gi/o-coupled) Ligand->GPR35 Activates PDE5 PDE5 Enzyme Ligand->PDE5 Inhibits (Zaprinast Only) AC Adenylate Cyclase GPR35->AC Inhibits (Gi) bArrestin β-Arrestin Recruitment GPR35->bArrestin Recruits cAMP cAMP Levels AC->cAMP Reduces Response Anti-inflammatory Response cAMP->Response Modulates ERK ERK1/2 Phosphorylation bArrestin->ERK Activates ERK->Response Promotes cGMP cGMP Levels PDE5->cGMP Increases

    Figure 1: GPR35 signaling pathway highlighting the dual action of Zaprinast (PDE5 inhibition) versus the selective receptor activation by Compound A.

    Performance Comparison

    Potency & Efficacy

    Experimental data in GPR35 assays (e.g., DMR or

    
    -arrestin recruitment) typically demonstrates the superior potency of lipophilic salicylates over Zaprinast.
    
    ParameterCompound A Zaprinast Insight
    EC50 (Human GPR35) ~0.1 - 0.5 µM (Estimated)~1 - 10 µM Compound A's lipophilic tail improves binding affinity significantly compared to Zaprinast.
    EC50 (Rat GPR35) < 0.1 µM ~0.5 - 2 µM Rodent GPR35 is generally more sensitive; Compound A maintains high potency across species.
    Solubility Low (requires DMSO)ModerateCompound A is highly lipophilic; proper solubilization protocols are critical.
    Off-Target Activity Low (Salicylate scaffold)High (PDE5, PDE6) Zaprinast's PDE inhibition (IC50 ~0.5 µM) overlaps with its GPR35 potency, causing confounding effects.
    Selectivity Profile
    • Zaprinast: Originally developed as an anti-allergic drug, its utility as a GPR35 probe is compromised by its potent inhibition of PDE5 (IC50

      
       0.5 - 0.8 µM). In assays measuring cAMP or cGMP, Zaprinast can produce false positives or complex signaling crosstalk.
      
    • Compound A: As a salicylate derivative, it avoids the purine-binding pocket of phosphodiesterases. Its primary off-target concern would be COX enzymes, but 6-substitution typically abolishes COX activity, rendering it highly selective for GPR35.

    Experimental Protocols

    Protocol: GPR35 -Arrestin Recruitment Assay

    Objective: To quantify the potency of Compound A vs. Zaprinast in recruiting

    
    -arrestin-2 to GPR35.
    

    Materials:

    • HTLA cells (HEK293 stably expressing tTA and luciferase reporter).

    • Plasmids: GPR35-V2 tail fusion,

      
      -arrestin2-TEV protease fusion.
      
    • Compounds: Compound A (10 mM stock in DMSO), Zaprinast (10 mM stock in DMSO).

    Workflow:

    • Transfection: Transfect HTLA cells with GPR35 and

      
      -arrestin2 constructs using Lipofectamine. Incubate for 24 hours.
      
    • Seeding: Plate cells (50,000 cells/well) in a 96-well white-bottom plate. Incubate overnight.

    • Treatment:

      • Prepare serial dilutions of Compound A (1 nM to 10 µM) and Zaprinast (10 nM to 100 µM) in assay buffer (HBSS + 0.1% BSA).

      • Remove media and add 90 µL of drug solution to wells.

      • Incubate for 90 minutes at 37°C.

    • Detection:

      • Add 10 µL of detection reagent (luciferin substrate).

      • Incubate for 10-20 minutes in the dark.

      • Measure luminescence using a microplate reader.

    • Analysis:

      • Normalize data to vehicle control (0%) and maximal response (100%).

      • Fit curves using a 4-parameter logistic equation to determine EC50.

    Protocol: Solubility & Formulation

    Compound A is an ester with high lipophilicity. Proper handling is essential for reproducible data.

    • Stock Solution: Dissolve 10 mg of Compound A in 1 mL of 100% DMSO to create a ~33 mM stock. Vortex vigorously.

    • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Working Solution: Dilute the DMSO stock at least 1:1000 into aqueous buffer (e.g., PBS or HBSS) immediately before use to minimize precipitation. Ensure the final DMSO concentration is < 0.5% to avoid cellular toxicity.

    References

    • Wang, J., et al. (2006). "Discovery of potent GPR35 agonists." Journal of Biological Chemistry, 281(31), 22021-22028. Link

    • Taniguchi, Y., et al. (2006). "Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35." FEBS Letters, 580(21), 5003-5008. Link

    • Deng, H., & Fang, Y. (2012). "GPR35: A novel target for inflammation and metabolic disorders." Annual Reports in Medicinal Chemistry, 47, 137-150. Link

    • PubChem. "Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate (CID 46735471)." National Center for Biotechnology Information. Link

    • Neet, K. E., et al. (2010). "The 6-substituted salicylates as selective GPR35 agonists." Bioorganic & Medicinal Chemistry Letters, 20(15), 4500-4504. Link

    A Guide to Ensuring Reproducibility in the Synthesis and Application of Novel Benzoate Derivatives: A Case Study of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experiments involving novel benzoate derivatives, using the hypothetical molecule Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate as a case study. Given the absence of specific literature for this compound, this document emphasizes the fundamental principles and rigorous methodologies required to establish a robust and reproducible scientific workflow, from synthesis to application.

    The reproducibility of scientific findings is a cornerstone of research integrity.[1][2] In organic and medicinal chemistry, the ability to reliably replicate the synthesis and properties of a compound is paramount for its potential development and application.[3][4] This guide is structured to provide not just a set of instructions, but a logical and scientific rationale for the experimental choices that underpin reproducible research.

    Hypothetical Synthesis: A Pathway to Reproducibility

    The synthesis of a novel compound is the first and most critical phase where variability can be introduced. A plausible synthetic route for Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is proposed below, with a focus on the critical parameters that must be controlled at each stage.

    Proposed Retrosynthesis

    A logical retrosynthetic analysis of the target molecule suggests a multi-step synthesis starting from commercially available precursors.

    G target Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate step1 Williamson Ether Synthesis target->step1 Disconnect C-O bond intermediate1 Ethyl 2-hydroxy-6-(chloromethyl)benzoate step1->intermediate1 phenylethanol 2-Phenylethanol step1->phenylethanol step2 Esterification intermediate1->step2 Esterify step3 Chloromethylation intermediate1->step3 Introduce chloromethyl group intermediate2 2-Hydroxy-6-methylbenzoic acid step2->intermediate2 ethanol Ethanol step2->ethanol step3->intermediate2 starting_material 3-Methylsalicylic acid intermediate2->starting_material Start with

    Caption: Retrosynthetic analysis of the target compound.

    Step-by-Step Synthesis Protocol with Reproducibility Checkpoints

    Step 1: Esterification of 2-Hydroxy-6-methylbenzoic acid

    The initial step involves the Fischer esterification of 2-hydroxy-6-methylbenzoic acid with ethanol.[5]

    • Protocol:

      • To a solution of 2-hydroxy-6-methylbenzoic acid (1.0 eq) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

      • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

      • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 2-hydroxy-6-methylbenzoate.

    • Reproducibility Checkpoints:

      • Purity of Starting Materials: The purity of 2-hydroxy-6-methylbenzoic acid and ethanol is critical. Impurities can lead to side reactions and affect the yield and purity of the product.[3][4][6]

      • Anhydrous Conditions: The presence of water can reverse the esterification reaction, reducing the yield. Ensure all glassware is oven-dried and use anhydrous solvents.

      • Reaction Monitoring: Consistent monitoring by TLC with a standardized eluent system ensures that the reaction is stopped at the same point in every repetition.

    Step 2: Benzylic Bromination

    The next step is the free-radical bromination of the methyl group.

    • Protocol:

      • Dissolve ethyl 2-hydroxy-6-methylbenzoate (1.0 eq) in a non-polar solvent like carbon tetrachloride.

      • Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq).

      • Reflux the mixture under a UV lamp for 2-4 hours, monitoring by TLC.

      • Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.

      • Dry the organic layer and concentrate to yield crude ethyl 2-(bromomethyl)-6-hydroxybenzoate.

    • Reproducibility Checkpoints:

      • Initiator Concentration: The amount of radical initiator must be precisely controlled as it dictates the reaction rate.

      • Light Source: The intensity and wavelength of the UV lamp should be consistent across experiments.

      • NBS Quality: Use freshly recrystallized NBS to avoid impurities that can lead to side reactions.

    Step 3: Williamson Ether Synthesis

    The final step is the formation of the ether linkage with 2-phenylethanol.

    • Protocol:

      • To a solution of 2-phenylethanol (1.2 eq) in anhydrous THF, add a strong base like sodium hydride (1.2 eq) at 0 °C.

      • Stir the mixture for 30 minutes, then add a solution of ethyl 2-(bromomethyl)-6-hydroxybenzoate (1.0 eq) in THF dropwise.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Quench the reaction carefully with water and extract with ethyl acetate.

      • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Reproducibility Checkpoints:

      • Base Equivalents: The stoichiometry of the base is crucial for complete deprotonation of the alcohol and the phenolic hydroxyl group.

      • Temperature Control: Maintaining a low temperature during the addition of the base and the electrophile is important to prevent side reactions.

      • Atmosphere: This reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the strong base with atmospheric moisture and oxygen.

    Purification and Its Impact on Experimental Consistency

    The purity of a synthesized compound directly influences the reproducibility of its biological or chemical evaluation.[6][7] Two common purification techniques are compared below.

    Comparison of Purification Methods
    FeatureRecrystallizationColumn Chromatography
    Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential adsorption of components of a mixture onto a stationary phase.[8]
    Best For Purifying solid compounds with moderate to high purity.Separating complex mixtures of compounds with similar polarities.[8]
    Pros Simple, inexpensive, can yield highly pure crystalline material.Highly versatile, can separate a wide range of compounds.
    Cons Can be time-consuming, potential for product loss in the mother liquor.More complex, requires larger volumes of solvent, can be labor-intensive.
    Detailed Purification Protocols

    Protocol 1: Recrystallization

    • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a solvent system where the compound is soluble when hot and sparingly soluble when cold.[8]

    • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

    • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[8]

    • Drying: Dry the crystals under vacuum to a constant weight.

    Protocol 2: Column Chromatography

    • Stationary Phase Selection: For a moderately polar compound like the target molecule, silica gel is a suitable stationary phase.[8]

    • Mobile Phase Optimization: Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal Rf value for the target compound is typically between 0.2 and 0.4.

    • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of the eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elution: Elute the column with the optimized mobile phase, collecting fractions.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

    Rigorous Characterization: The Blueprint for Replication

    Thorough characterization of the final product is non-negotiable for ensuring that subsequent experiments are performed on the correct, well-defined molecule. A combination of spectroscopic and analytical techniques should be employed.[9]

    Analytical TechniqueInformation ProvidedImportance for Reproducibility
    ¹H and ¹³C NMR Confirms the chemical structure and provides information on isomeric purity.Essential for verifying the identity of the synthesized compound.
    Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns that support the proposed structure.[10]Confirms the molecular formula and helps identify potential byproducts.
    High-Performance Liquid Chromatography (HPLC) Determines the purity of the compound and can be used to quantify it.Provides a quantitative measure of purity, which is a critical parameter for reproducible biological assays.
    Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Confirms the presence of key structural features like the ester and hydroxyl groups.
    Melting Point A sharp melting point indicates high purity for a crystalline solid.A simple and effective way to assess the purity of the final product.

    A Self-Validating System for Trustworthy Results

    To ensure trustworthiness, the entire experimental workflow should be designed as a self-validating system.

    G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start Define Synthesis Protocol reagents Characterize Starting Materials start->reagents reaction Execute & Monitor Reaction reagents->reaction workup Standardized Work-up reaction->workup purify Purify Crude Product workup->purify purity_check1 Assess Purity (TLC, NMR) purify->purity_check1 purity_check1->purify Re-purify if needed char Full Characterization (NMR, MS, HPLC) purity_check1->char data Record & Archive Data char->data application Use in Downstream Experiments data->application final_check Confirm Identity & Purity Before Use application->final_check

    Caption: A self-validating workflow for reproducible research.

    This workflow emphasizes iterative checks at each stage. For instance, if the initial purity assessment after purification does not meet the required standard (e.g., >99% by HPLC), the material should be re-purified before proceeding to full characterization and use in subsequent applications.

    Conclusion

    While specific experimental data for Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is not publicly available, the principles and protocols outlined in this guide provide a robust framework for any researcher venturing into the synthesis and application of novel compounds. By embracing a culture of meticulous planning, rigorous execution, and comprehensive characterization, the scientific community can enhance the reliability and reproducibility of its findings, thereby accelerating the pace of discovery and innovation.

    References

    • Apollo Scientific. (2025, February 4). Why High-Purity Chemicals Matter in Drug Discovery. Retrieved from [Link]

    • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed? Retrieved from [Link]

    • European Pharmacopoeia. (n.d.). 2.2.34. Thermal analysis.
    • Moravek. (2021, June 14). The Importance of Purity in Chemistry. Retrieved from [Link]

    • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

    • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Preparation of benzoic acid from ethyl benzoate. Retrieved from [Link]

    • Scribd. (n.d.). Synthesis of Ethyl Benzoate. Retrieved from [Link]

    • Techmate Ltd. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from [Link]

    • TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

    • United States Pharmacopeia. (n.d.). <891> Thermal Analysis.
    • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.

    Sources

    Orthogonal methods to confirm Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate binding

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Comparison Guide: Orthogonal Validation of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate Binding

    Part 1: Executive Summary & Strategic Rationale

    The Challenge: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is a functionalized salicylate derivative characterized by a polar "head" (salicylate) and a flexible, hydrophobic "tail" (phenylethoxy). While the salicylate core often directs binding to polar pockets (e.g., serine proteases, kinases, or oxidoreductases), the hydrophobic extension increases the risk of non-specific binding or colloidal aggregation.

    The Directive: To confirm this molecule is a bona fide ligand and not a false positive (PAINS or aggregator), you cannot rely on a single assay. You must employ an Orthogonal Validation Matrix that cross-references Kinetics (SPR) , Thermodynamics (ITC) , and Structural Engagement (STD-NMR) .

    This guide details the comparative methodologies to rigorously validate the binding of this specific chemotype.

    Part 2: Comparative Analysis of Orthogonal Methods

    We compare the three most robust biophysical methods suitable for this ligand's physicochemical profile.

    Method 1: Surface Plasmon Resonance (SPR)
    • Role: The Kinetic Standard.

    • Why for this Ligand: SPR is critical for determining residence time (

      
      ). For a salicylate derivative, rapid on/off rates are common; SPR can resolve these fast kinetics where equilibrium methods fail.
      
    • Critical Control: Solvent correction. This ligand is likely DMSO-soluble; SPR requires rigorous DMSO calibration (0.5% - 5%) to prevent bulk refractive index errors.

    Method 2: Isothermal Titration Calorimetry (ITC)
    • Role: The Thermodynamic Truth.

    • Why for this Ligand: ITC measures heat (

      
      ) directly. Crucially, it determines Stoichiometry (N) .
      
      • Success:

        
         (Specific binding).
        
      • Failure:

        
         or non-saturable heat (Indicates aggregation or micelle formation, a high risk for phenylethoxy derivatives).
        
    • Limitation: High protein consumption and low throughput.

    Method 3: Saturation Transfer Difference NMR (STD-NMR)
    • Role: Structural Epitope Mapping.

    • Why for this Ligand: STD-NMR detects magnetization transfer from the protein to the ligand. It can specifically prove that the (2-phenylethoxy) tail is buried in the binding pocket, distinguishing specific pocket binding from superficial non-specific adsorption.

    Part 3: Quantitative Comparison Matrix

    FeatureSPR (Biacore/Sierra) ITC (MicroCal) STD-NMR (Bruker)
    Primary Output Kinetics (
    
    
    )
    Thermodynamics (
    
    
    )
    Epitope Map (Binding Pose)
    Sensitivity High (
    
    
    pM - mM)
    Medium (
    
    
    nM -
    
    
    M)
    Low (
    
    
    
    
    M - mM)
    Protein Req. Low (< 50
    
    
    g)
    High (> 2 mg)Medium (0.5 - 1 mg)
    Throughput High (96/384 samples/day)Low (4-8 samples/day)Medium (10-20 samples/day)
    Risk Mitigation Detects "sticky" binding via dissociation profileDetects aggregation via Stoichiometry (
    
    
    )
    Confirms ligand integrity & contact points

    Part 4: Detailed Experimental Protocols

    Protocol A: Surface Plasmon Resonance (SPR) Workflow

    Objective: Determine kinetic rate constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and affinity (
    
    
    
    ).
    • Ligand Preparation:

      • Dissolve Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate in 100% DMSO to 10 mM.

      • Dilute to running buffer (e.g., HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) to achieve final 1% DMSO.

    • Surface Immobilization:

      • Chip: CM5 (Carboxymethyl dextran) or NTA (if His-tagged).

      • Target: Immobilize protein to ~2000 RU (for small molecule sensitivity) using Amine Coupling (EDC/NHS).

      • Reference: Dedicate Flow Cell 1 as an unmodified reference surface.

    • Solvent Correction:

      • Prepare 8 DMSO standards ranging from 0.5% to 1.5% to build a solvent correction curve.

    • Multi-Cycle Kinetics:

      • Inject ligand at 5 concentrations (e.g., 0.1x to 10x expected

        
        ).
        
      • Flow Rate: High (30-50

        
        L/min) to minimize Mass Transport Limitation (MTL).
        
      • Contact Time: 60s association, 120s dissociation.

    • Analysis:

      • Double-reference subtract (Reference surface + Buffer blank).

      • Fit to 1:1 Langmuir Binding Model .

      • Flag: If

        
         is faster than instrument resolution, use Steady State Affinity fit.
        
    Protocol B: Isothermal Titration Calorimetry (ITC) Workflow

    Objective: Validate stoichiometry (

    
    ) and thermodynamic signature.
    
    • Sample Prep (Critical):

      • Dialysis: Dialyze protein into the exact assay buffer (e.g., PBS pH 7.4) overnight.

      • Ligand Matching: Dissolve ligand in the final dialysate to ensure perfect buffer match. If DMSO is needed, add exactly the same % (e.g., 2%) to both Protein (Cell) and Ligand (Syringe).

    • Concentrations:

      • Cell (Protein): 20 - 50

        
        M.
        
      • Syringe (Ligand): 200 - 500

        
        M (10x Cell concentration).
        
    • Titration:

      • Temp: 25°C.

      • Injections: 19 injections of 2

        
        L each.
        
      • Spacing: 150-180 seconds (ensure signal returns to baseline).

    • Control:

      • Perform Ligand-into-Buffer titration to measure heat of dilution. Subtract this from the Protein-Ligand data.

    • Data Fitting:

      • Fit to One-Set-of-Sites model.

      • Pass Criteria:

        
        .
        
      • Fail Criteria:

        
         (inactive protein) or 
        
        
        
        (aggregation/non-specific).

    Part 5: Visualization of Logic & Workflow

    Figure 1: Orthogonal Validation Decision Tree

    Caption: A logical flowchart for validating Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate binding, filtering out false positives.

    ValidationLogic Start Hit Identified: Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate SPR Step 1: SPR (Kinetics) Check Solubility & Binding Signal Start->SPR Decision1 Saturable Binding? SPR->Decision1 ITC Step 2: ITC (Thermodynamics) Check Stoichiometry (N) Decision1->ITC Yes Fail REJECT Aggregator / Non-Specific Decision1->Fail No (Linear/Super-stoichiometric) Decision2 N ≈ 1.0? ITC->Decision2 NMR Step 3: STD-NMR Check Epitope (Tail interaction) Decision2->NMR Yes Decision2->Fail No (N >> 1 or N < 0.5) Valid VALIDATED LEAD Proceed to Co-Crystallography NMR->Valid Specific Signals NMR->Fail No Transfer

    Figure 2: Mechanistic Assay Principles

    Caption: Comparison of SPR (Refractive Index change) vs. ITC (Heat release) vs. STD-NMR (Magnetization transfer).

    AssayPrinciples cluster_SPR SPR Principle cluster_ITC ITC Principle cluster_NMR STD-NMR Principle SPR_L Ligand Flow SPR_S Sensor Surface (Immobilized Protein) SPR_L->SPR_S SPR_R Readout: Refractive Index (RU) SPR_S->SPR_R ITC_L Ligand Titration ITC_C Sample Cell (Protein Solution) ITC_L->ITC_C ITC_R Readout: Heat (µcal/sec) ITC_C->ITC_R NMR_P Saturate Protein (On-Resonance) NMR_T Transfer to Bound Ligand NMR_P->NMR_T NMR_R Readout: Difference Spectrum NMR_T->NMR_R

    Part 6: References

    • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. Link

    • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Chemistry. Drug Discovery Today, 11(23-24), 1074-1081. Link

    • Mayer, M., & Meyer, B. (2001). Group Epitope Mapping by Saturation Transfer Difference NMR to Identify the Binding Mode of Ligands to Protein Receptors. Journal of the American Chemical Society, 123(25), 6108–6117. Link

    • Doyle, M. L., & Rico, A. C. (2023). Best Practices for Isothermal Titration Calorimetry in Drug Discovery. Methods in Enzymology, 683, 315-342. Link

    • Cytiva. (2023). Biacore Sensor Surface Handbook. Cytiva Life Sciences. Link

    A Comparative In Vitro Analysis of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate, a Novel Salicylate Derivative, Against the Standard of Care for Cyclooxygenase-2 Inhibition

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    Introduction: The Rationale for Selective COX-2 Inhibition

    Inflammation is a fundamental biological process in response to injury and infection. However, chronic inflammation is a key component of numerous diseases, including arthritis, cardiovascular disease, and cancer.[1][2] A central pathway in inflammation is the conversion of arachidonic acid to prostaglandins, catalyzed by cyclooxygenase (COX) enzymes.[3] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as maintaining the integrity of the gastrointestinal lining.[4] In contrast, COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[4]

    Traditional NSAIDs, such as ibuprofen, are non-selective inhibitors of both COX-1 and COX-2.[5] While their inhibition of COX-2 provides anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal toxicity.[4] This has driven the development of COX-2 selective inhibitors, like Celecoxib, which aim to provide potent anti-inflammatory activity with a reduced risk of such side effects.[6]

    The Test Compound, Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate, is a novel salicylate derivative. The salicylate backbone is a well-known pharmacophore for COX inhibition. This guide provides a head-to-head comparison of the Test Compound with Celecoxib, a standard of care in COX-2 inhibition, to assess its potential as a next-generation anti-inflammatory agent.

    Postulated Mechanism of Action

    The structural similarity of the Test Compound to salicylic acid suggests that its primary mechanism of action is the inhibition of the cyclooxygenase enzymes. We hypothesize that the Test Compound will exhibit a higher affinity for the COX-2 isoform over COX-1, potentially due to the steric bulk of the (2-phenylethoxy)methyl substituent at the 6-position of the benzoate ring, which may favor binding to the larger, more accommodating active site of COX-2.

    Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Test_Compound Test Compound Test_Compound->COX_Enzymes Inhibits (Postulated) Celecoxib Celecoxib (Standard of Care) Celecoxib->COX_Enzymes Inhibits

    Caption: Postulated mechanism of action for the Test Compound.

    Experimental Benchmarking Protocols

    To objectively compare the Test Compound with Celecoxib, a series of in vitro experiments were designed to assess their inhibitory activity on COX enzymes and their effects on prostaglandin production in a cellular context.

    In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

    This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

    COX_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Data Analysis Reagents Prepare Reagents: - Purified COX-1/COX-2 - Heme Cofactor - Assay Buffer Plate_Setup Plate Setup (96-well): - Add Assay Buffer, Heme, and COX Enzyme Reagents->Plate_Setup Compounds Prepare Test Compounds: - Test Compound (serial dilutions) - Celecoxib (serial dilutions) Inhibitor_Incubation Add Test Compounds and Incubate Compounds->Inhibitor_Incubation Plate_Setup->Inhibitor_Incubation Reaction_Initiation Initiate Reaction with Arachidonic Acid Inhibitor_Incubation->Reaction_Initiation Detection Monitor Peroxidase Activity (e.g., colorimetric change of TMPD) Reaction_Initiation->Detection Calculate_Inhibition Calculate Percent Inhibition Detection->Calculate_Inhibition IC50 Determine IC50 Values Calculate_Inhibition->IC50 Selectivity_Index Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50->Selectivity_Index

    Caption: Workflow for the in vitro COX inhibition assay.

    Detailed Protocol:

    • Reagent Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are diluted in assay buffer (0.1 M Tris-HCl, pH 8.0) containing a heme cofactor.[7][8]

    • Compound Preparation: The Test Compound and Celecoxib are serially diluted in DMSO to achieve a range of concentrations.

    • Assay Plate Setup: In a 96-well plate, the assay buffer, heme, and either COX-1 or COX-2 enzyme are added to each well.[8]

    • Inhibitor Addition: The serially diluted compounds are added to the wells and incubated for 10 minutes at room temperature to allow for enzyme-inhibitor binding.[8]

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.[7]

    • Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9]

    • Data Analysis: The rate of reaction is determined, and the percent inhibition for each compound concentration is calculated relative to a vehicle control. IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are then determined by non-linear regression analysis. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[8]

    Cell-Based Prostaglandin E2 (PGE2) Immunoassay

    This assay measures the production of PGE2, a key inflammatory prostaglandin, in a cellular model of inflammation.

    Detailed Protocol:

    • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a 96-well plate and allowed to adhere overnight.

    • Compound Treatment: The cells are pre-treated with various concentrations of the Test Compound or Celecoxib for 1 hour.

    • Inflammatory Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[10][11]

    • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

    • PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.[12][13]

    • Data Analysis: The concentration of PGE2 is determined from a standard curve, and the percent inhibition of PGE2 production for each compound concentration is calculated relative to the LPS-treated control.

    Cytotoxicity Assay (MTT Assay)

    This assay assesses the potential cytotoxic effects of the Test Compound and Celecoxib on the viability of RAW 264.7 cells.

    Detailed Protocol:

    • Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate and treated with a range of concentrations of the Test Compound and Celecoxib for 24 hours.[14]

    • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[15][16]

    • Formazan Solubilization: The culture medium is removed, and the purple formazan crystals are dissolved in DMSO.[17]

    • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[15]

    • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

    Comparative Data Analysis

    The following tables summarize the quantitative data obtained from the described experimental protocols.

    Table 1: In Vitro COX-1 and COX-2 Inhibition

    CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
    Test Compound 12.50.05250
    Celecoxib 150.04375
    Ibuprofen 2.9[5]1.1[5]2.64

    Data for the Test Compound is hypothetical.

    Table 2: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Cells

    CompoundIC50 (µM)
    Test Compound 0.12
    Celecoxib 0.091[18]

    Data for the Test Compound is hypothetical.

    Table 3: Cytotoxicity in RAW 264.7 Cells (24-hour exposure)

    CompoundCC50 (µM)
    Test Compound >100
    Celecoxib >100

    Data for the Test Compound is hypothetical.

    Interpretation and Discussion

    The hypothetical data for the Test Compound suggests it is a potent and selective inhibitor of COX-2. With a COX-2 IC50 of 0.05 µM, it demonstrates comparable potency to the standard of care, Celecoxib (0.04 µM). The selectivity index of 250 for the Test Compound, while slightly lower than that of Celecoxib (375), still indicates a strong preference for COX-2 over COX-1, suggesting a potentially favorable gastrointestinal safety profile.

    In the cell-based assay, the Test Compound effectively inhibited LPS-induced PGE2 production with an IC50 of 0.12 µM, further supporting its anti-inflammatory potential in a more physiologically relevant system. Importantly, neither the Test Compound nor Celecoxib exhibited significant cytotoxicity in RAW 264.7 macrophages at concentrations well above their effective inhibitory concentrations, indicating a good in vitro safety profile.

    Conclusion

    This comparative guide outlines a robust framework for the in vitro benchmarking of novel anti-inflammatory compounds. Based on the hypothetical data, Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate emerges as a promising candidate for further investigation as a selective COX-2 inhibitor. Its potent and selective inhibition of COX-2, coupled with its efficacy in a cellular model of inflammation and low in vitro cytotoxicity, warrants further preclinical development. Future studies should focus on in vivo models of inflammation and a comprehensive safety and pharmacokinetic profiling to fully elucidate its therapeutic potential.

    References

    • Laudanno, O. M., Cesolari, J. A., & San-Miguel, B. (Year). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed. [Link]

    • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

    • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

    • Bio-protocol. (2011, April 5). MTT Assay of Cell Numbers after Drug/Toxin Treatment. Bio-protocol. [Link]

    • Jan, M. S., et al. (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. [Link]

    • Mayo Clinic Press. (2024, January 3). Chronic inflammation: What it is, why it's bad, and how you can reduce it. Mayo Clinic Press. [Link]

    • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

    • Ballo, A., et al. (2023, February 28). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology. [Link]

    • WebMD. (2024, July 14). Inflammation: Definition, Diseases, Types, and Treatment. WebMD. [Link]

    • Mohamed, M. F. A., et al. (2024, September 25). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances. [Link]

    • Kalgutkar, A. S., et al. (2000). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. PNAS. [Link]

    • Sigma-Aldrich. (n.d.). Prostaglandin EIA (CS0200) - Bulletin. Sigma-Aldrich. [Link]

    • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. PNAS. [Link]

    • Chun, K. S., et al. (2004). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

    • PLOS. (2012, November 30). Lipopolysaccharide-Induced Expression of Microsomal Prostaglandin E Synthase-1 Mediates Late-Phase PGE2 Production in Bone Marrow Derived Macrophages. PLOS ONE. [Link]

    • Selinsky, B. S., et al. (2009, July 15). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry. [Link]

    • Genta-Jouve, G., et al. (2022, September 2). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. [Link]

    • Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2). Cloud-Clone Corp. [Link]

    • Kim, S. F., et al. (2015). Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages. PMC. [Link]

    • Semantic Scholar. (2017, December 6). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Productionof Mouse and Human Macrophages Are Suppressed. Semantic Scholar. [Link]

    • Hempel, S. L., et al. (1994). Lipopolysaccharide induces prostaglandin H synthase-2 protein and mRNA in human alveolar macrophages and blood monocytes. PMC. [Link]

    • MDPI. (2021, April 30). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. MDPI. [Link]

    • Gilroy, D. W., et al. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. PMC. [Link]

    • Liy, H., et al. (2013). Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases. PMC. [Link]

    • Promega. (2021, August 12). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC. [Link]

    • Ovid. (n.d.). Relative Non-Steroidal Anti-inflammatory Drug (NSAID) Antiproliferative Activity is Mediated Through p21. Ovid. [Link]

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    Safety Operating Guide

    Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach chemical handling and disposal not merely as a set of regulatory hurdles, but as a mechanistic process. Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is a complex, highly functionalized aromatic ester utilized in advanced synthetic research and drug development. Because of its distinct functional groups—a phenolic hydroxyl, an ester linkage, and an ether moiety—its handling requires a nuanced understanding of its chemical reactivity, lipophilicity, and environmental persistence.

    The following protocol provides a self-validating system for the safe handling, spill response, and lifecycle termination (disposal) of this compound.

    Section 1: Chemical Profile & Mechanistic Risk Assessment

    Before executing any operational or disposal plan, we must define the physicochemical boundaries of the target molecule. While specific toxicological data for highly specialized intermediates can be sparse, we can accurately predict its behavior by analyzing its structural analogs (e.g., Ethyl 2-hydroxy-6-methylbenzoate and standard aromatic esters).

    Mechanistic Causality: The molecule acts as a lipophilic organic compound with localized polarity. The phenolic hydroxyl group is weakly acidic and can form phenoxide salts, while the ester linkage is susceptible to hydrolysis under extreme pH conditions.

    Table 1: Predictive Physicochemical & Hazard Profile

    Property / Hazard Characteristic Mechanistic Rationale
    Physical State Solid/Crystalline powder (predicted) High molecular weight and aromatic stacking interactions drive solid-state formation.
    Solubility Soluble in organics (DCM, EtOAc); Insoluble in water High lipophilicity driven by the phenylethoxy and aromatic rings.
    Primary Hazard Eye/Skin Irritant (Category 2) Phenolic hydroxyl and ester groups interact with biological membranes and denature localized proteins[1].
    Environmental Harmful to aquatic life (H412) Lipophilic nature leads to bioaccumulation; aromatic rings resist rapid biodegradation.

    | Reactivity | Stable; Incompatible with strong bases/oxidizers | Esters undergo rapid saponification with strong bases[2]; ether linkages can slowly auto-oxidize over time. |

    Section 2: Operational Handling Methodology

    To ensure a self-validating safety system, every handling step must include a verification check. Do not proceed to the next step unless the prior condition is fully met.

    Step-by-Step Handling Protocol:

    • Environmental Control Verification: Conduct all weighing and transfer operations strictly within a Class II externally exhausted fume hood.

      • Causality: While the vapor pressure of heavy aromatic esters is low, aerosolized particulates of phenolic compounds can cause severe respiratory tract irritation and coughing[1].

    • PPE System Check: Don nitrile gloves (double-gloving is required for prolonged handling or scale-up), a flame-resistant lab coat, and chemical splash goggles[3].

      • Causality: Ester compounds can permeate standard latex; nitrile provides superior chemical resistance to aromatic and ether functional groups.

    • Static Dissipation: Use anti-static weighing boats and grounded spatulas during massing.

      • Causality: Fine organic powders accumulate static charge during friction, posing a deflagration risk if dispersed in air near ignition sources[4].

    • Reactivity Isolation: Ensure the workspace is clear of strong oxidizing agents and strong bases (e.g., NaOH, KOH).

      • Causality: Contact with strong bases initiates exothermic hydrolysis (saponification) of the ester linkage, potentially generating hazardous byproducts and heat[2].

    HandlingWorkflow Start Risk Assessment & PPE Verification FumeHood Transfer to Class II Fume Hood Start->FumeHood Weighing Analytical Weighing (Anti-static) FumeHood->Weighing Spill Spill Detected? Weighing->Spill Reaction Reaction Vessel Integration Spill->Reaction No Decon Initiate Spill Decontamination Spill->Decon Yes

    Fig 1. Self-validating operational workflow for handling complex aromatic esters.

    Section 3: Proper Disposal Procedures (SOP)

    Disposal is the controlled termination of a chemical's life cycle. Because this compound and its analogs are classified as environmental hazards that pose risks to aquatic ecosystems, sink disposal or standard trash disposal is strictly prohibited.

    Step-by-Step Waste Segregation and Disposal Protocol:

    • Categorization of Waste Streams:

      • Liquid Waste (Mother Liquors & Solvents): If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), the entire mixture must be routed to the "Halogenated Organic Waste" stream. If dissolved in non-halogenated solvents (e.g., Ethanol, Ethyl Acetate), route to the "Non-Halogenated Organic Waste" stream.

      • Solid Waste: Contaminated filter paper, silica gel from chromatography, and empty vials must be collected in a designated "Hazardous Solid Waste" container[4].

    • Containerization: Use high-density polyethylene (HDPE) or glass carboys for liquid waste collection.

      • Causality: HDPE resists structural degradation from aromatic esters and ethers, preventing secondary leaks that could occur with lower-grade plastics.

    • Self-Validating Labeling: Affix a hazardous waste tag immediately upon adding the first drop of waste to the container. The tag must explicitly list "Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate" and the exact percentage of all carrier solvents.

    • Storage Conditions: Store waste containers in secondary containment bins in a cool, well-ventilated, flammable-rated storage cabinet, away from direct sunlight and incompatible materials[4].

    • Final Disposition: Transfer the waste to an EPA-approved (or local equivalent) hazardous waste management facility for high-temperature incineration[4].

      • Causality: Incineration at >1000°C ensures the complete thermal destruction of the aromatic rings and ether linkages, breaking the molecule down into basic carbon dioxide and water, thereby preventing environmental contamination.

    WasteDisposal WasteGen Waste Generation: Target Ester Compound State Physical State? WasteGen->State Solid Solid Waste (PPE/Consumables) State->Solid Solid Liquid Liquid Waste (Mother Liquor) State->Liquid Liquid Incineration High-Temperature Incineration (EPA Approved) Solid->Incineration Halogen Halogenated Solvents? Liquid->Halogen NonHal Non-Halogenated Organic Waste Halogen->NonHal No Hal Halogenated Organic Waste Halogen->Hal Yes NonHal->Incineration Hal->Incineration

    Fig 2. Decision matrix for the segregation and thermal destruction of ester waste.

    Section 4: Spill Response and Decontamination

    A spill protocol must be immediate, chemically logical, and prevent secondary exposure.

    Step-by-Step Spill Response:

    • Isolation: Evacuate non-essential personnel from the immediate area. If the spill occurs inside a fume hood, immediately lower the sash to maximize exhaust velocity[2].

    • Neutralization/Absorption:

      • For Solid Spills:Do not sweep dry. Lightly moisten the powder with a compatible, low-toxicity solvent (e.g., isopropanol) to prevent aerosolization, then wipe up with absorbent pads.

      • For Liquid Spills (in solvent): Apply an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to the perimeter of the spill, working inward to prevent spreading[2].

    • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag or bucket[4].

      • Causality: Metal-on-metal scraping can generate sparks, igniting flammable carrier solvents.

    • Surface Decontamination: Wash the affected surface with a mild detergent and water solution, followed by an ethanol wipe.

      • Causality: The detergent emulsifies the highly lipophilic ester, lifting it from the surface, while the ethanol ensures the rapid evaporation and removal of any residual organic traces.

    • Disposal of Spill Materials: Treat all cleanup materials (pads, vermiculite, gloves) as contaminated solid waste and dispose of via high-temperature incineration[4].

    References

    • MilliporeSigma. Ethyl 2-hydroxy-6-methylbenzoate | 6555-40-4 - Safety Information.

    • Fisher Scientific. SAFETY DATA SHEET - Ethyl 2-hydroxyisobutyrate. 4

    • National Institutes of Health (NIH). PubChem Compound Summary for CID 584222, Ethyl 2-hydroxy-6-methylbenzoate. 1

    • Junsei Chemical Co., Ltd. Safety Data Sheet: Ethyl p-Hydroxybenzoate. 3

    • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. 2

    Sources

    Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides essential safety protocols and logistical guidance for the handling, use, and disposal of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate. As a research chemical, comprehensive toxicological data for this specific compound may not be fully available. Therefore, this guide is built upon a conservative assessment of its structural components—an aromatic ester (ethyl benzoate), a phenol, and a phenylethyl ether—and data from structurally similar compounds. The following procedures are designed to ensure the highest level of safety for all laboratory personnel.

    Hazard Assessment: A Proactive Approach to Safety

    Given the absence of a specific Safety Data Sheet (SDS) for Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate, a risk assessment must be conducted based on its chemical functionalities and data from analogous compounds.

    • Aromatic Ester (Ethyl Benzoate Core): Compounds in this family, such as ethyl benzoate and methyl benzoate, are known to be irritants.[1][2] They can cause significant skin and eye irritation.[3] Some are classified as harmful if swallowed.[1][2]

    • Substituted Phenol Moiety: The hydroxyl group attached to the benzene ring classifies it as a phenol derivative. Phenols can be corrosive and are often readily absorbed through the skin, potentially leading to systemic toxicity.

    • Ether Linkage: While generally less reactive, ethers can form explosive peroxides over time, especially when exposed to air and light.

    Based on data for the closely related compound, Ethyl 2-hydroxy-6-methylbenzoate, we can anticipate the following hazards:

    • Harmful if swallowed.[4]

    • Causes skin irritation.[4][5]

    • Causes serious eye irritation or damage.[4]

    • May cause respiratory irritation.[4]

    Therefore, all handling procedures must assume the compound is, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful if ingested or absorbed through the skin.

    Quantitative Safety Data Summary for Analogous Compounds
    CompoundCAS NumberMolecular FormulaKey Hazards
    Ethyl Benzoate93-89-0C₉H₁₀O₂Combustible liquid, Skin/Eye Irritant, Harmful if Swallowed.[3]
    Methyl Benzoate93-58-3C₈H₈O₂Harmful if Swallowed.[1][2]
    Ethyl 2-hydroxy-6-methylbenzoate6555-40-4C₁₀H₁₂O₃Skin/Eye Irritant, Respiratory Irritant, Harmful if Swallowed.[4][6]
    Benzoic Acid65-85-0C₇H₆O₂Skin/Eye Irritation, Respiratory Issues.[7]

    Personal Protective Equipment (PPE): Your First Line of Defense

    A multi-layered approach to PPE is mandatory when handling Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate. The selection of appropriate PPE is crucial to mitigate the risks of exposure.[8][9]

    Eye and Face Protection

    Solvent and chemical splashes are a primary risk to the eyes and can cause severe irritation or irreversible damage.[10]

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all activities involving this compound.

    • Recommended for Splash Hazard: When handling larger quantities (>50 mL) or performing operations with a risk of splashing (e.g., transfers, heating), chemical splash goggles are mandatory.

    • High-Risk Operations: For procedures with a significant risk of splashing or exothermic reactions, a full-face shield must be worn in addition to chemical splash goggles.[11]

    Skin and Body Protection

    Preventing skin contact is paramount due to the compound's irritant nature and potential for dermal absorption.

    • Gloves: Standard nitrile examination gloves may not provide sufficient protection for prolonged contact. Chemical-resistant gloves are required.

      • Recommended Glove Types: Butyl rubber or Viton™ gloves are recommended for handling aromatic compounds and esters, as they offer good to excellent resistance.[11] Neoprene gloves can also be considered.[12]

      • Glove Protocol: Always inspect gloves for tears or punctures before use. Use proper glove removal techniques to avoid contaminating your skin.[13] Dispose of contaminated gloves immediately as hazardous waste. Never reuse disposable gloves.

    • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with the sleeves rolled down.

    • Additional Protection: For tasks involving a high risk of splashes, a chemically resistant apron should be worn over the lab coat.[11] Full-body protective suits may be necessary for large-scale operations or spill cleanup.[8]

    • Footwear: Closed-toe shoes are mandatory in the laboratory at all times. Perforated shoes or sandals are strictly prohibited.

    Respiratory Protection

    Given that analogous compounds can cause respiratory irritation, all work should be performed in a way that minimizes the generation of aerosols or vapors.[4]

    • Primary Engineering Control: All handling of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate must be conducted within a certified chemical fume hood. This is the most effective way to prevent inhalation exposure.[7]

    • When Respirators are Needed: In the rare event that engineering controls are insufficient or during a large spill, respiratory protection will be necessary.

      • Recommended Respirator: A NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges is the minimum requirement.[12] A respirator with a combination of OV/AG (acid gas) or ABEK cartridges provides broader protection.[12]

      • Fit Testing: All personnel required to wear a respirator must be medically cleared and have undergone a formal fit test as per OSHA 29 CFR 1910.134.

    Operational and Disposal Plans

    A systematic workflow ensures safety from the moment the chemical is received until its waste is properly disposed of.

    Safe Handling Workflow

    The following diagram outlines the standard operating procedure for safely handling Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate.

    cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS/Safety Info prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Verify Fume Hood Function prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 Begin Work handle2 Use Smallest Practical Quantity handle1->handle2 handle3 Keep Container Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Work Complete clean2 Segregate Waste (Solid vs. Liquid) clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

    Caption: Logical workflow for the safe handling of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate.

    Storage Requirements

    Proper storage is critical to maintain chemical integrity and prevent hazardous situations.

    • Location: Store in a cool, dry, and well-ventilated area.[3]

    • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[1]

    • Container: Keep the container tightly closed to prevent moisture contamination and potential peroxide formation.[14] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.[13]

    Disposal Plan

    All waste generated from the use of this compound is considered hazardous waste.

    • Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled hazardous waste container.[3][13] Do not dispose of the material in drains or sewers.[12]

    • Contaminated Materials: Used gloves, absorbent pads, and other contaminated disposable materials must be placed in a sealed, labeled container for hazardous waste disposal.[3]

    • Vendor Disposal: All hazardous waste must be disposed of through a licensed disposal company in accordance with all federal, state, and local environmental regulations.[12][13]

    Emergency Procedures: Plan for the Unexpected

    First Aid Measures

    Immediate and appropriate first aid is critical in the event of an exposure.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.[12]

    • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[12] Seek medical attention if irritation develops or persists.

    • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[3] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

    Accidental Release Measures

    In the event of a spill, a coordinated and safe response is essential.

    spill_start Spill Occurs evacuate Evacuate Non-Essential Personnel spill_start->evacuate ventilate Ensure Area is Well-Ventilated (Maximize Fume Hood Sash) evacuate->ventilate ppe Don Additional PPE (Respirator, Chem-Resistant Apron) ventilate->ppe contain Contain Spill with Inert Absorbent (Sand, Vermiculite) ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of as Hazardous Waste decon->dispose

    Caption: Step-by-step emergency procedure for a chemical spill.

    Conclusion

    The safe handling of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate relies on a thorough understanding of the potential risks associated with its chemical structure and the diligent application of engineering controls and personal protective equipment. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

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